Tripropylene
Beschreibung
Eigenschaften
IUPAC Name |
2,3-dimethylheptane;2,4-dimethylheptane;2,3,5-trimethylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H20/c1-7(2)6-9(5)8(3)4;1-5-6-9(4)7-8(2)3;1-5-6-7-9(4)8(2)3/h7-9H,6H2,1-5H3;2*8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCINYZCOJRSWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C)C.CCCC(C)CC(C)C.CC(C)CC(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H60 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tripropylene appears as a clear colorless liquid with a sharp odor. Insoluble in water and less dense than water. Hence floats on water. May irritate skin on contact. Vapors heavier than air. Inhalation of vapors may cause irritation. Prolonged inhalation may lead to breathing difficulty. Ingestion causes abdominal discomfort, nausea and diarrhea. Used to make other chemicals and as a lubricating oil additive. | |
| Record name | TRIPROPYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4730 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
271.94 to 287.06 °F at 760 mmHg (USCG, 1999) | |
| Record name | TRIPROPYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4730 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
75 °F (USCG, 1999) | |
| Record name | TRIPROPYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4730 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
13987-01-4 | |
| Record name | TRIPROPYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4730 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Propene, trimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013987014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Isomers of Tripropylene Glycol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, isomers, and key properties of tripropylene glycol (TPG). Intended for a scientific audience, this document delves into the nuances of TPG's isomeric forms, presents quantitative data in a structured format, and offers detailed experimental protocols for its synthesis and analysis.
Introduction to this compound Glycol
This compound glycol (TPG) is a colorless, odorless, and viscous liquid with the chemical formula C₉H₂₀O₄. It is a member of the glycol family and is composed of three repeating propylene (B89431) glycol units linked by ether bonds. Commercial TPG is a mixture of several structural isomers, a factor critical to consider in its various applications. Due to its low volatility, high boiling point, and excellent solvency for a wide range of organic compounds, TPG is utilized in numerous industrial and commercial applications, including as a plasticizer, an intermediate in the production of resins and polymers, and a component in lubricants and hydraulic fluids. In the pharmaceutical and personal care industries, it finds use as a solvent, humectant, and viscosity-regulating agent.
Chemical Structure and Isomerism
The fundamental structure of this compound glycol consists of a nine-carbon chain with four oxygen atoms and twenty hydrogen atoms. The presence of multiple chiral centers and different linkage possibilities of the propylene glycol units gives rise to a variety of structural isomers and stereoisomers.
Structural Isomers
Commercial this compound glycol is primarily a mixture of four structural isomers. These isomers differ in the connectivity of the propylene glycol units, resulting in variations in the positions of the hydroxyl (-OH) and methyl (-CH₃) groups. The four principal structural isomers are:
-
1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-2-propanol (Secondary-Secondary, sec,sec-TPG)
-
2,2'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-1-propanol (Primary-Primary, pri,pri-TPG)
-
2-[1-(2-hydroxypropoxy)-2-propoxy]-1-propanol (Primary-Secondary, pri,sec-TPG)
-
2-[2-(2-hydroxypropoxy)propoxy]-1-propanol (Primary-Secondary, pri,sec-TPG)
It has been reported that technical grade TPG typically contains three of these structural isomers that can be identified using NMR spectroscopy or GC/MS.[1] In total, as many as eight structural isomers are possible, though they are rarely all quantified.[1]
Stereoisomers
The presence of chiral carbon atoms within the propylene glycol units leads to the existence of multiple stereoisomers for each structural isomer. Due to the asymmetry at these chiral centers, a total of 10 stereoisomers of this compound glycol are possible.[1] The specific stereoisomeric composition can influence the physical and biological properties of the TPG mixture.
Visualization of this compound Glycol Isomers
The structural differences between the main isomers of this compound glycol are visualized below using the DOT language.
Caption: Chemical structures of the four main structural isomers of this compound glycol.
Physical and Chemical Properties of this compound Glycol Isomers
The physical and chemical properties of this compound glycol can vary depending on the isomeric composition of the mixture. While data for the commercial mixture is readily available, properties for the individual, pure isomers are less commonly reported. The following table summarizes available quantitative data.
| Property | This compound Glycol (Mixture) | 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-2-propanol | 2,2'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-1-propanol (Computed) | 2-[2-(2-hydroxypropoxy)propoxy]-1-propanol |
| CAS Number | 24800-44-0 | 1638-16-0 | 1352000-01-1 | 24800-44-0 (for mixture) |
| Molecular Weight ( g/mol ) | 192.25 | 192.25 | 192.25 | 192.25 |
| Boiling Point (°C) | 271 - 273[2][3] | 293.4 ± 20.0 (Predicted)[4] | - | 271[2] |
| Melting Point (°C) | <-30 to -45[2][3] | - | - | <-30[2] |
| Density (g/cm³ at 20°C) | 1.019 - 1.021[2][3] | 1.033 ± 0.06 (Predicted)[4] | - | 1.019[2] |
| Refractive Index (at 20°C) | 1.444 - 1.452[2][3] | - | - | 1.452[2] |
| Viscosity (mm²/s at 20°C) | 77.3 | - | - | - |
| Water Solubility | Miscible[2] | - | - | Miscible[2] |
| XLogP3 | -0.83[2] | - | -0.4[5] | -0.83[2] |
Note: Some data for individual isomers are predicted values and should be treated as estimates.
Experimental Protocols
Synthesis of this compound Glycol
This compound glycol is typically synthesized through the reaction of 1,2-propylene glycol with propylene oxide. The reaction can be catalyzed by a variety of catalysts, including strong bases or acids. The molar ratio of the reactants is a critical parameter that influences the yield of TPG and the distribution of higher oligomers.[6][7]
Objective: To synthesize a mixture of this compound glycol isomers.
Materials:
-
1,2-Propylene Glycol (reagent grade)
-
Propylene Oxide (reagent grade)
-
Dimethylaminoethanol (B1669961) (catalyst)
-
Nitrogen gas supply
-
Reaction vessel with stirring, temperature control, and pressure monitoring
-
Distillation apparatus
Procedure:
-
Charge the reactor with 1,2-propylene glycol and the dimethylaminoethanol catalyst. A typical molar ratio of 1,2-propylene glycol to propylene oxide is between 1:1 and 1:1.95.[7] The catalyst is used in a small molar ratio, for example, 1:0.001-0.005 relative to the propylene glycol.
-
Purge the reactor with nitrogen to create an inert atmosphere.
-
Heat the mixture to the desired reaction temperature, typically between 50-100°C.
-
Slowly introduce propylene oxide into the reactor while maintaining the temperature and pressure (e.g., 0.1-0.4 MPa).
-
Allow the reaction to proceed for several hours (e.g., 4 hours) with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product is then purified by vacuum distillation to separate the this compound glycol from unreacted starting materials and higher polypropylene (B1209903) glycols. The distillation is typically carried out at a temperature of 50-200°C under a vacuum of ≤40 kPa.[7]
Workflow for Synthesis and Purification of this compound Glycol
Caption: A workflow diagram illustrating the synthesis and purification of this compound glycol.
Analytical Separation of this compound Glycol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
The separation and identification of this compound glycol isomers are typically achieved using gas chromatography coupled with mass spectrometry (GC-MS). Derivatization of the hydroxyl groups may be employed to improve peak shape and volatility.
Objective: To separate and identify the structural isomers of this compound glycol in a sample.
Materials and Equipment:
-
This compound glycol sample
-
A suitable solvent (e.g., methanol, isopropanol)
-
Internal standard (e.g., 1,3-propanediol)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) (optional)
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for glycol analysis (e.g., HP-5, DB-WAX)
Sample Preparation:
-
Prepare a stock solution of the this compound glycol sample in the chosen solvent at a known concentration.
-
Add a known amount of the internal standard to the sample solution.
-
(Optional Derivatization) To a dried aliquot of the sample, add the derivatizing agent and heat to ensure complete reaction.
-
Dilute the final solution to an appropriate concentration for GC-MS analysis.
GC-MS Parameters (Example):
-
Column: HP-5 capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 10 minutes.
-
Ramp to 280°C at 10°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Scan Range: m/z 29-370 amu.
-
Data Analysis: The identification of the isomers is based on their retention times and the fragmentation patterns in their mass spectra. Comparison with reference spectra of pure isomers is necessary for unambiguous identification. Quantification can be performed using the internal standard method by comparing the peak areas of the isomers to the peak area of the internal standard.
Conclusion
This compound glycol is a versatile chemical with a complex isomeric composition that is crucial to understanding its properties and applications. This guide has provided a detailed overview of its chemical structure, the nature of its primary structural and stereoisomers, and a compilation of available physical and chemical data. The provided experimental protocols for synthesis and GC-MS analysis offer a foundation for researchers and professionals working with this compound. Further research to isolate and characterize all individual isomers and to elucidate their specific properties will undoubtedly contribute to the expanded and more controlled use of this compound glycol in various scientific and industrial fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of this compound glycol diacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 2-(2-Hydroxypropoxy)-1-propanol | C6H14O3 | CID 32881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glycol Analysis using a GC Capillary Column [sigmaaldrich.com]
- 5. nyc.gov [nyc.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. This compound glycol(24800-44-0) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Propylene Trimer Synthesis Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective trimerization of propylene (B89431) to produce C9 olefins is a cornerstone of the petrochemical industry, providing essential precursors for a diverse array of products, including plasticizers, detergents, and specialty chemicals. The synthesis of propylene trimer is achieved through various catalytic pathways, each with distinct mechanisms, advantages, and challenges. This technical guide provides a comprehensive overview of the core mechanisms governing propylene trimer synthesis, focusing on three principal catalytic systems: nickel-based homogeneous catalysts, Ziegler-Natta heterogeneous catalysts, and solid acid catalysts. Detailed reaction pathways, structured quantitative data, and explicit experimental protocols are presented to equip researchers and professionals with a thorough understanding of this critical industrial process.
Introduction
Propylene, a primary byproduct of petroleum refining, serves as a fundamental building block in the chemical industry. Its oligomerization, and specifically its trimerization, yields a mixture of nonenes that are valuable intermediates. The precise control of this reaction to favor the formation of trimers over other oligomers is a significant area of research and industrial development. The choice of catalyst is the most critical factor influencing the selectivity and efficiency of propylene trimerization. This guide delves into the intricate mechanisms of the most prevalent catalytic systems.
Catalytic Mechanisms of Propylene Trimerization
The synthesis of propylene trimer can be broadly categorized by the type of catalyst employed, which dictates the underlying reaction mechanism. The two primary mechanistic families are coordination-insertion mechanisms, typical for transition metal catalysts, and carbocationic mechanisms, which are characteristic of acid catalysis.
Nickel-Based Homogeneous Catalysis
Homogeneous nickel complexes, often activated by organoaluminum compounds, are highly effective for the selective oligomerization of propylene.[1] The mechanism is a subject of ongoing research, with the Cossee-Arlman mechanism and the metallacycle mechanism being the two most prominent proposals.
Cossee-Arlman Mechanism: This mechanism involves the stepwise insertion of propylene monomers into a nickel-hydride or nickel-alkyl bond. The selectivity towards trimers is controlled by the relative rates of chain propagation (insertion) and chain termination (β-hydride elimination).
The key steps are:
-
Catalyst Activation: A nickel precursor is activated by a co-catalyst, typically an organoaluminum compound like triethylaluminum (B1256330) (Al(C₂H₅)₃), to form an active nickel-hydride or nickel-alkyl species.[2]
-
Propylene Coordination: A propylene molecule coordinates to the vacant site on the nickel center.
-
Migratory Insertion: The coordinated propylene molecule inserts into the Ni-C or Ni-H bond, extending the alkyl chain.
-
Chain Propagation: Steps 2 and 3 are repeated to form a growing polymer chain.
-
Chain Termination (β-Hydride Elimination): The growing chain is terminated by the elimination of a β-hydrogen atom, releasing the oligomer and regenerating the nickel-hydride catalyst, which can then initiate a new cycle.
Caption: Cossee-Arlman mechanism for propylene trimerization.
Ziegler-Natta Heterogeneous Catalysis
Ziegler-Natta catalysts, typically composed of a titanium halide and an organoaluminum co-catalyst, are primarily known for producing high molecular weight polymers.[2] However, under specific conditions, they can also catalyze the formation of oligomers. The mechanism is similar to the Cossee-Arlman mechanism described for nickel catalysts, occurring on the surface of the heterogeneous catalyst.
The process involves:
-
Active Site Formation: The reaction between the titanium compound (e.g., TiCl₄) and the organoaluminum co-catalyst (e.g., Al(C₂H₅)₃) creates active titanium centers on the catalyst surface.[3]
-
Monomer Coordination and Insertion: Propylene monomers from the bulk phase coordinate to the active titanium sites and subsequently insert into the titanium-carbon bond, leading to chain growth.[4]
-
Chain Transfer: To produce trimers, chain transfer reactions must occur at a higher frequency than in polymerization. This can happen through β-hydride elimination or by transfer to the organoaluminum co-catalyst or another monomer molecule.
Caption: Ziegler-Natta mechanism for propylene trimerization.
Solid Acid Catalysis
Solid acid catalysts, such as zeolites and solid phosphoric acid (SPA), facilitate propylene oligomerization through a carbocationic mechanism.[5][6] This mechanism is fundamentally different from the coordination-insertion pathways of transition metal catalysts.
The key steps are:
-
Protonation: A propylene molecule is protonated by a Brønsted acid site on the catalyst surface, forming a secondary propyl carbocation.
-
Carbocationic Attack: The propyl carbocation acts as an electrophile and attacks the double bond of another propylene molecule, forming a C6 carbocation.
-
Chain Growth: This process can continue with the addition of another propylene molecule to form a C9 carbocation.
-
Deprotonation: The C9 carbocation can deprotonate to form a propylene trimer and regenerate the acid site on the catalyst. Isomerization of the carbocation intermediates can lead to a variety of branched nonene isomers.
Caption: Solid acid catalyzed propylene trimerization mechanism.
Quantitative Data on Propylene Trimerization
The yield and selectivity of propylene trimer are highly dependent on the catalyst system and reaction conditions. The following tables summarize key quantitative data from various studies.
Table 1: Performance of Nickel-Based Catalysts
| Catalyst System | Co-catalyst | Temperature (°C) | Pressure (atm) | Trimer Selectivity (%) | Yield (%) | Reference |
| Ni immobilized on polymer | Al(C₂H₅)₁.₅Cl₁.₅ | 60 | 8 | Increases with temp. | 54.7 (Trimers + Tetramers) | [1] |
| Ni(naph)₂ / PCy₃ | MAO | 25 | - | >82 (within C6 cut for dimers) | - | [3] |
| α-Diimine Ni(II) | MAO | - | - | >99 (for dimers) | - | [7] |
Table 2: Performance of Solid Acid Catalysts
| Catalyst | Temperature (°C) | Pressure (atm) | Trimer Yield (wt.%) | Tetramer Yield (wt.%) | Reference |
| Solid Phosphoric Acid | 160-200 | 50-60 | - | - | [6] |
| MCM-22 Zeolite | < 149 | < 34 | High conversion to oligomers | - | [8] |
Experimental Protocols
This section provides generalized methodologies for key experiments in propylene trimer synthesis.
Catalyst Preparation
Preparation of a Polymer-Immobilized Nickel Catalyst: [1]
-
In a 200 ml flask, dissolve 10 g of industrial polybutadiene (B167195) rubber in 50 ml of chloroform.
-
Add 0.6 g of nickel acetylacetonate (B107027) (Ni(C₅H₇O₂)₂) and 0.5 g of benzoyl peroxide to the solution.
-
Allow the mixture to stand at room temperature for 24 hours.
-
Evacuate the solvent.
-
Heat the remaining mixture at 120°C for 5 hours to induce vulcanization of the carrier.
Preparation of Solid Phosphoric Acid Catalyst: [9]
-
Prepare polyphosphoric acid by reacting 83.5% (by weight) polyphosphoric acid with phosphorus pentoxide in a copper reactor at 130-150°C.
-
In the prepared polyphosphoric acid, add niobium pentoxide and boric acid at 180-200°C to form a polyphosphate mixture.
-
In a kneader, mix the polyphosphate mixture with dry diatomaceous earth.
-
Extrude the resulting viscous material into strips.
-
Dry the strips at 170°C for 2 hours, followed by roasting at 550°C.
-
Activate the catalyst before use.
Propylene Oligomerization Reaction
General Procedure for Homogeneous Nickel-Catalyzed Oligomerization: [1]
-
Charge a 200 ml metal reactor with 0.3 g of the prepared polymer-immobilized nickel catalyst and 5 ml of heptane (B126788).
-
Add 0.6 ml of a 0.5 mol/l heptane solution of Al(C₂H₅)₁.₅Cl₁.₅ to activate the catalyst.
-
Heat the mixture to 50°C and hold for 30 minutes for activation.
-
Introduce propylene gas into the reactor at a constant pressure of 8 atm and a temperature of 60°C.
-
Stir the reaction mixture vigorously with a magnetic stirrer.
-
After the desired reaction time (e.g., 1 hour), stop the reaction by cooling and venting the reactor.
-
Drain the resulting oligomerizate for analysis.
Caption: General experimental workflow for propylene trimerization.
Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: [10]
-
Sample Preparation: Dilute a small aliquot of the oligomerizate in a suitable solvent (e.g., hexane).
-
GC Separation: Inject the diluted sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-Al₂O₃) to separate the different oligomers based on their boiling points and polarity.[10]
-
MS Detection: As the separated components elute from the GC column, they are introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides structural information for the identification of the various isomers of propylene trimer and other oligomers.
-
Quantification: Use a flame ionization detector (FID) in parallel or in a separate run with appropriate calibration standards to quantify the amounts of each oligomer and determine the yield and selectivity of the reaction.
Conclusion
The synthesis of propylene trimer is a multifaceted process with a variety of effective catalytic systems. The choice between homogeneous nickel-based catalysts, heterogeneous Ziegler-Natta catalysts, and solid acid catalysts depends on the desired product distribution, process economics, and environmental considerations. A thorough understanding of the underlying reaction mechanisms—be it coordination-insertion or carbocationic—is paramount for the rational design of more efficient and selective catalysts. This guide has provided a detailed overview of these core principles, supported by quantitative data and experimental protocols, to serve as a valuable resource for researchers and professionals in the field. Further advancements in catalyst design, particularly in enhancing the stability and recyclability of homogeneous catalysts and improving the selectivity of heterogeneous systems, will continue to drive innovation in this vital area of industrial chemistry.
References
- 1. RU2200725C1 - Propylene trimer and tetramer production process - Google Patents [patents.google.com]
- 2. Ziegler-Natta Catalyst - GeeksforGeeks [geeksforgeeks.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Zeigler-Natta Catalyst | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. RU2255081C1 - Propylene trimer and tetramer production process - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US7615673B2 - Propylene oligomerization process - Google Patents [patents.google.com]
- 9. Prepn of solid phosphoric acid catalyst for oligomerization of propylene - Eureka | Patsnap [eureka.patsnap.com]
- 10. agilent.com [agilent.com]
An In-depth Technical Guide to the Core Physical and Chemical Properties of Tripropylene Glycol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of tripropylene glycol (TPG). Intended for a scientific audience, this document details the essential characteristics of TPG, standardized experimental protocols for their determination, and relevant chemical and metabolic pathways. All quantitative data are summarized in structured tables for ease of comparison.
Physical Properties of this compound Glycol
This compound glycol is a colorless, odorless, and viscous liquid.[1] It is a mixture of isomers, characterized by its hygroscopic nature and miscibility with water and many organic solvents.[2][3] Its low vapor pressure and high boiling point make it a stable and versatile compound for a wide array of applications.[3]
Table 1: Quantitative Physical Properties of this compound Glycol
| Property | Value | Units | Conditions | References |
| Molecular Formula | C9H20O4 | - | - | [4] |
| Molecular Weight | 192.25 | g/mol | - | [4] |
| Boiling Point | 270 - 273 | °C | 1 atm | [1][4] |
| Melting Point | < -20 | °C | - | [1] |
| Density | 1.019 - 1.022 | g/cm³ | 20 °C | [5][6] |
| Flash Point | 145 | °C | Closed Cup | [1] |
| Vapor Pressure | < 0.01 | mmHg | 25 °C | |
| Vapor Density | 6.63 | - | vs air=1 | |
| Refractive Index | 1.444 | - | 20 °C | |
| Kinematic Viscosity | 77.3 | mm²/s | 20 °C | [1] |
| Dynamic Viscosity | 57 | mPa·s | 25 °C | [1] |
| Autoignition Temperature | 232 | °C | - | [1] |
Chemical Properties and Reactivity
This compound glycol is an ether-alcohol derivative. The ether linkages are relatively unreactive. The hydroxyl (alcohol) groups are the primary sites of chemical reactivity.[6]
Key Chemical Reactions:
-
Esterification: TPG reacts with carboxylic acids or their derivatives (e.g., acid anhydrides, acyl chlorides) to form esters. This reaction is fundamental to its use in the production of plasticizers and resins.[7][8]
-
Etherification: The hydroxyl groups can react to form ethers under appropriate conditions.
-
Reaction with Oxidizing Agents: Strong oxidizing agents can convert the alcohol groups to aldehydes or ketones.[6]
-
Polymerization Initiation: The hydroxyl groups can act as initiators for the polymerization of isocyanates and epoxides, which is relevant in the production of polyurethanes.[6]
Stability and Degradation:
This compound glycol is thermally stable under normal conditions but can undergo oxidative degradation at elevated temperatures.[9] It is considered inherently biodegradable, with aerobic biodegradation pathways identified.[10] The primary biodegradation products include metabolites with terminal aldehyde or ketone groups.[10] Under simulated environmental conditions, PPGs (polypropylene glycols) like TPG degrade via the formation of mono-carboxylated products.[11]
Experimental Protocols
The determination of the physical and chemical properties of this compound glycol should follow standardized methodologies to ensure accuracy and reproducibility. The American Society for Testing and Materials (ASTM) provides comprehensive standards for the analysis of glycols.
3.1. Determination of Density
The density of a liquid can be determined using several methods, including a pycnometer, hydrometer, or a laboratory balance equipped with a density kit.[12] A common laboratory procedure is outlined below.
-
Principle: The density is calculated from the mass of a known volume of the liquid.
-
Apparatus: Analytical balance, pycnometer (or graduated cylinder), and a constant temperature bath.
-
Procedure:
-
Thoroughly clean and dry the pycnometer and determine its mass.
-
Fill the pycnometer with the this compound glycol sample, ensuring no air bubbles are present.
-
Place the filled pycnometer in a constant temperature bath (e.g., 20 °C) until thermal equilibrium is reached.
-
Adjust the volume of the liquid to the calibration mark on the pycnometer.
-
Dry the exterior of the pycnometer and determine its mass.
-
The mass of the this compound glycol is the difference between the mass of the filled and empty pycnometer.
-
The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.[13][14][15]
-
3.2. Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. Standard methods include distillation and the Thiele tube method.[16]
-
Principle: A liquid boils when its vapor pressure equals the external pressure. The temperature at which this occurs is measured.
-
Apparatus: Thiele tube, thermometer, capillary tube, and a small test tube.[17]
-
Procedure (Micro-Boiling Point Method):
-
Attach a small test tube containing a few milliliters of this compound glycol to a thermometer.
-
Place an inverted capillary tube (sealed at one end) into the test tube.
-
Place this assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Gently heat the side arm of the Thiele tube.
-
A stream of bubbles will emerge from the capillary tube as the air expands and then as the sample boils.
-
When a continuous stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.[17]
-
3.3. Determination of Flash Point
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. Standard methods include the Cleveland Open Cup (COC) and Pensky-Martens Closed Cup testers.[18]
-
Principle: A sample is heated at a controlled rate, and an ignition source is passed over the surface of the liquid. The flash point is the temperature at which a brief flash occurs.[19]
-
Apparatus: Pensky-Martens Closed Cup Tester (conforming to ASTM D93).
-
Procedure (ASTM D93 - Procedure A):
-
Fill the test cup to the specified level with the this compound glycol sample.
-
Place the lid on the cup and place the assembly in the heating apparatus.
-
Begin stirring at the specified rate and apply heat to raise the temperature at a controlled rate.
-
At prescribed temperature intervals, apply the test flame by dipping it into the vapor space of the cup.
-
The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the test flame causes the vapor above the sample to ignite.[18]
-
3.4. General Analysis of Glycols (ASTM E202)
ASTM E202 provides a suite of standard test methods for the analysis of various glycols, including triethylene glycol and dipropylene glycol, which are structurally similar to TPG. These methods can be adapted for the analysis of this compound glycol and cover properties such as:
-
Specific Gravity: Determination using a pycnometer or hydrometer.
-
Distillation Range: Measurement of the temperature range over which the liquid boils.
-
Acidity: Titration with a standard base to determine the concentration of acidic components.
-
Water Content: Karl Fischer titration is a common method for accurately determining the water content.
-
Gas Chromatographic Analysis: To determine the purity and the distribution of isomers.[20][21][22][23]
Visualizations: Pathways and Workflows
4.1. Synthesis of this compound Glycol
This compound glycol is typically produced as a by-product in the manufacture of monopropylene glycol from the hydration of propylene (B89431) oxide.[2] It can also be synthesized by the reaction of 1,2-propylene glycol with propylene oxide.[24]
Caption: Synthesis pathway of this compound Glycol.
4.2. Experimental Workflow for Density Determination
The following diagram illustrates a typical workflow for determining the density of a liquid sample in a laboratory setting.
Caption: Workflow for density determination using a pycnometer.
4.3. Metabolic Pathway of this compound Glycol
The metabolism of this compound glycol involves upstream steps that lead to common pathways described for monopropylene glycol metabolism.[25]
Caption: Simplified metabolic pathway of this compound Glycol.
Applications in Research and Drug Development
This compound glycol's properties make it a valuable compound in the pharmaceutical industry.
-
Chemical Intermediate: It serves as a building block in the synthesis of some active pharmaceutical ingredients (APIs).[4]
-
Solvent and Excipient: Its high solvency and low volatility make it suitable as a solvent or co-solvent in various formulations, including topical preparations and drug delivery systems.[5][7][26] It can help to dissolve poorly soluble drugs, potentially improving their bioavailability.[7]
-
Plasticizer: TPG can be used as a plasticizer in polymer-based drug delivery systems.[2]
When sourcing this compound glycol for pharmaceutical applications, it is crucial to select a high-purity grade that meets pharmacopeial standards (e.g., USP, EP).[4]
References
- 1. This compound Glycol (TPG) - Multi-Use Industrial Solvent [epchems.com]
- 2. Triproylene Glycol | TPG | Supplier & Distributor | Arpadis [arpadis.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. greenchemindustries.com [greenchemindustries.com]
- 6. This compound GLYCOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound Glycol With Competitive Price | cas no 112 34 5 [boxa-solvents.com]
- 8. Cas 24800-44-0,this compound glycol | lookchem [lookchem.com]
- 9. nva.sikt.no [nva.sikt.no]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of polyethylene glycols and polypropylene glycols in microcosms simulating a spill of produced water in shallow groundwater - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 12. mt.com [mt.com]
- 13. sites.allegheny.edu [sites.allegheny.edu]
- 14. pro-lehrsysteme.ch [pro-lehrsysteme.ch]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. uomus.edu.iq [uomus.edu.iq]
- 18. precisionlubrication.com [precisionlubrication.com]
- 19. Flash Point Analysis for open cup flash point and closed cup flash point testing [aroscientific.com]
- 20. infinitalab.com [infinitalab.com]
- 21. matestlabs.com [matestlabs.com]
- 22. store.astm.org [store.astm.org]
- 23. store.astm.org [store.astm.org]
- 24. CN1803743A - this compound glycol synthesis method - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. Tri(propylene glycol) diacrylate Dealer and Distributor | Tri(propylene glycol) diacrylate Supplier | Tri(propylene glycol) diacrylate Stockist | Tri(propylene glycol) diacrylate Importers [multichemindia.com]
D-Tagatose (CAS Number: 24800-44-0): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: D-Tagatose, a naturally occurring ketohexose and a C-4 epimer of D-fructose, is emerging as a molecule of significant interest for researchers, scientists, and drug development professionals. With the CAS number 24800-44-0, this rare sugar presents a unique combination of properties, including a sweet taste comparable to sucrose (B13894) but with a significantly lower caloric value. This technical guide provides an in-depth overview of the core properties, metabolic pathways, signaling mechanisms, and key experimental methodologies related to D-Tagatose, offering a valuable resource for its scientific exploration and therapeutic application.
Core Properties of D-Tagatose
D-Tagatose is a white, crystalline powder with physical and chemical characteristics that make it a versatile molecule for various applications.[1][2][3] Its properties are summarized in the tables below.
Physical Properties of D-Tagatose
| Property | Value | References |
| Appearance | White crystalline powder | [1][3] |
| Melting Point | 133-137 °C | [3] |
| Solubility in Water | 58 g/100 mL at room temperature | [1] |
| Solubility in Ethanol | Slightly soluble | [1] |
| Optical Rotation | [α]D²⁰: -4 to -5.6° (1% aqueous solution) | [4] |
| Sweetness | Approximately 92% that of sucrose | [1] |
| Caloric Value | 1.5 kcal/g | [1] |
Chemical Properties of D-Tagatose
| Property | Value | References |
| Chemical Formula | C₆H₁₂O₆ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| IUPAC Name | (3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
| CAS Number | 87-81-0 (for D-Tagatose) | [4] |
| Stability | Stable in the pH range of 3-7 | [1] |
Metabolic and Signaling Pathways
D-Tagatose exerts its biological effects through a unique metabolic journey and by modulating key signaling pathways, primarily impacting glycemic control and gut health.
Hepatic Metabolism of D-Tagatose
Unlike glucose and fructose (B13574), D-Tagatose is only partially absorbed in the small intestine (approximately 15-20%).[5] The absorbed portion is primarily metabolized in the liver via a pathway analogous to fructose metabolism. It is first phosphorylated to D-tagatose-1-phosphate, which then enters the glycolytic pathway.
Signaling Pathways in Glycemic Control
D-Tagatose influences blood glucose levels through two primary mechanisms: inhibition of intestinal disaccharidases and modulation of hepatic glucose metabolism.[6] By inhibiting sucrase and maltase in the small intestine, it slows the absorption of dietary carbohydrates. In the liver, its metabolite, D-tagatose-1-phosphate, promotes glycogen (B147801) synthesis by activating glucokinase and glycogen synthase, while inhibiting glycogenolysis by inhibiting glycogen phosphorylase.[6]
Prebiotic Effects and Gut Microbiota
The majority of ingested D-Tagatose reaches the colon, where it is fermented by the gut microbiota.[7] This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as butyrate (B1204436), propionate, and acetate.[7][8] These SCFAs have numerous health benefits, including serving as an energy source for colonocytes, modulating immune function, and influencing systemic metabolism.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of D-Tagatose's biological activities. Below are outlines of key experimental protocols.
In Vitro Intestinal Disaccharidase Inhibition Assay
This assay is designed to determine the inhibitory effect of D-Tagatose on the activity of intestinal sucrase.
Methodology:
-
Enzyme Preparation: A crude enzyme extract containing sucrase is prepared from the small intestine of a suitable animal model (e.g., rat) or from a human intestinal cell line (e.g., Caco-2).
-
Assay Reaction: The enzyme extract is incubated with a sucrose substrate in the presence and absence of varying concentrations of D-Tagatose.
-
Glucose Measurement: The amount of glucose produced from the hydrolysis of sucrose is quantified using a colorimetric glucose oxidase assay.
-
Inhibition Calculation: The percentage of sucrase inhibition is calculated by comparing the glucose production in the presence of D-Tagatose to the control (without D-Tagatose). The IC₅₀ value (the concentration of D-Tagatose required to inhibit 50% of the enzyme activity) can then be determined.
Hepatocyte Glycogen Synthesis Assay
This assay measures the effect of D-Tagatose on glycogen synthesis in liver cells.
Methodology:
-
Cell Culture: Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) are cultured under appropriate conditions.
-
Treatment: The cells are incubated with a medium containing a glucose source and varying concentrations of D-Tagatose.
-
Cell Lysis: After the incubation period, the cells are lysed to release the intracellular contents, including glycogen.
-
Glycogen Quantification: The glycogen content in the cell lysate is determined. This can be done by hydrolyzing the glycogen to glucose and then measuring the glucose concentration, or by using specific glycogen assay kits.[9][10]
-
Data Analysis: The amount of glycogen synthesized is normalized to the total protein content of the cell lysate and compared between the different treatment groups.
References
- 1. mdpi.com [mdpi.com]
- 2. D-tagatose | 87-81-0 [chemicalbook.com]
- 3. foodstandards.gov.au [foodstandards.gov.au]
- 4. fao.org [fao.org]
- 5. D-Tagatose | C6H12O6 | CID 439312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Tagatose increases butyrate production by the colonic microbiota in healthy men and women [repository.tno.nl]
- 8. preprints.org [preprints.org]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
An In-Depth Technical Guide to the Solubility of Tripropylene Glycol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tripropylene glycol (TPG) in various organic solvents. This compound glycol, a colorless, odorless, and water-soluble liquid, is widely utilized across numerous industries, including pharmaceuticals, cosmetics, and industrial manufacturing, primarily for its excellent solvency, low volatility, and humectant properties.[1][2][3][4] An understanding of its solubility is critical for formulation development, chemical synthesis, and purification processes.
Core Concepts of Solubility
The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For two liquids, this property is often described as miscibility, where two liquids are miscible if they form a homogeneous solution in all proportions. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound glycol's molecular structure, which contains both polar hydroxyl (-OH) groups and less polar ether linkages, contributes to its broad solvency for a range of organic compounds.[1][5][6]
Solubility Profile of this compound Glycol
| Solvent Class | Representative Solvents | Solubility/Miscibility with this compound Glycol |
| Water | Water | Miscible[1][2][4][5][6][7][8][9][10][11] |
| Alcohols | Methanol, Ethanol | Miscible[1][2][5][6][7] |
| Ethers | Diethyl Ether | Soluble/Miscible[1][2][5][6][7] |
| Ketones | Acetone, Methyl Ethyl Ketone | Reported to have good solubility[10] |
| Esters | Ethyl Acetate | Reported to have excellent solubility[10] |
| Hydrocarbons | Toluene, Hexane | Reported to have good solubility[10] |
Experimental Protocol for Determining Liquid-Liquid Miscibility
For researchers requiring precise solubility data for their specific applications, the following experimental protocol provides a standardized method for determining the miscibility of this compound glycol in a target organic solvent. This method is based on visual observation of phase separation.
Objective: To determine the miscibility of this compound glycol in a selected organic solvent at various concentrations and a constant temperature.
Materials:
-
This compound glycol (analytical grade)
-
Organic solvent of interest (analytical grade)
-
Calibrated pipettes or burettes
-
A series of clear, sealed test tubes or vials with volumetric markings
-
Vortex mixer
-
Constant temperature water bath or incubator
-
Light source for clear observation
Procedure:
-
Preparation of Mixtures:
-
Label a series of test tubes for different volume/volume (v/v) percentage mixtures of this compound glycol and the organic solvent (e.g., 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90% TPG in the solvent).
-
Using calibrated pipettes or burettes, carefully prepare a total volume of 10 mL for each mixture in the corresponding labeled test tube. For example, for a 10% TPG solution, add 1 mL of TPG and 9 mL of the organic solvent.
-
-
Equilibration:
-
Seal the test tubes to prevent evaporation.
-
Place the test tubes in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and allow them to equilibrate for at least 30 minutes.
-
-
Mixing:
-
After equilibration, remove each test tube from the bath and vortex for 1-2 minutes to ensure thorough mixing.
-
-
Observation:
-
Allow the mixtures to stand undisturbed for a predetermined period (e.g., 1 hour, 4 hours, 24 hours) at the constant experimental temperature.
-
Visually inspect each test tube against a light source for any signs of phase separation (i.e., the formation of distinct layers or cloudiness/turbidity).[12]
-
Record the observations for each concentration at each time point.
-
-
Data Interpretation:
-
Miscible: If a single, clear liquid phase is observed at all concentrations, the two liquids are considered miscible under the tested conditions.
-
Partially Miscible: If phase separation occurs at some concentrations but not others, the liquids are partially miscible. The range of concentrations where a single phase is observed should be noted.
-
Immiscible: If two distinct layers are observed at all or most concentrations, the liquids are considered immiscible.
-
Experimental Workflow for Miscibility Determination
Caption: Experimental workflow for determining the miscibility of this compound glycol.
Factors Influencing Solubility
Several factors can influence the solubility of this compound glycol in organic solvents:
-
Temperature: Generally, the solubility of liquids in other liquids increases with temperature. However, some systems may exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST), where they are miscible only below or above a certain temperature, respectively.
-
Pressure: For liquid-liquid systems, pressure has a minimal effect on solubility under normal laboratory conditions.
-
Presence of Other Solutes: The presence of other dissolved substances can alter the polarity of the solvent and, consequently, the solubility of this compound glycol.
Conclusion
This compound glycol's favorable solubility profile, particularly its miscibility with water and many common organic solvents, underpins its utility in a wide range of scientific and industrial applications. While quantitative solubility data is sparse, the provided experimental protocol offers a robust method for researchers to determine the miscibility of this compound glycol in specific solvent systems relevant to their work. This understanding is crucial for optimizing formulation performance, reaction conditions, and separation processes.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound glycol [longzechem.com]
- 3. dow.com [dow.com]
- 4. This compound Glycol (TPG) - Multi-Use Industrial Solvent [epchems.com]
- 5. This compound glycol | 24800-44-0 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Cas 24800-44-0,this compound glycol | lookchem [lookchem.com]
- 8. klarchem.com [klarchem.com]
- 9. greenchemindustries.com [greenchemindustries.com]
- 10. This compound Glycol With Competitive Price | cas no 112 34 5 [boxa-solvents.com]
- 11. sadara.com [sadara.com]
- 12. Miscibility - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Tripropylene Oligomerization Process
This guide provides a comprehensive technical overview of the this compound oligomerization process, a cornerstone of petrochemical synthesis with expanding applications in various fields, including the synthesis of intermediates for drug development. The process involves the catalytic conversion of propylene (B89431) monomers into trimers (C9 olefins) and other oligomers. This document details the core aspects of the process, including reaction mechanisms, catalyst systems, and quantitative performance data.
Core Reaction Mechanisms
The oligomerization of propylene can proceed through two primary mechanistic pathways, largely dependent on the type of catalyst employed: a Cossee-Arlman-type mechanism for organometallic catalysts and a carbocationic mechanism for solid acid catalysts.
Homogeneous and heterogenized nickel-based catalysts often operate via a Cossee-Arlman-type mechanism. This pathway involves the insertion of propylene monomers into a nickel-hydride or nickel-alkyl bond. The key steps include:
-
Initiation: Formation of a catalytically active nickel-hydride species.
-
Propagation: Sequential insertion of propylene molecules into the Ni-C bond to form a growing alkyl chain.
-
Chain Transfer (β-hydride elimination): The growing oligomer is released as an olefin, and the nickel-hydride species is regenerated, ready for the next catalytic cycle.
Solid acid catalysts, such as zeolites and solid phosphoric acid (SPA), facilitate propylene oligomerization through a carbocationic mechanism. This process involves the formation of carbenium ion intermediates. The fundamental steps are:
-
Protonation: A propylene molecule is protonated by a Brønsted acid site on the catalyst surface to form a propyl carbenium ion.
-
Oligomerization: The carbenium ion acts as an electrophile, attacking other propylene molecules to form larger carbocations (e.g., C6+, C9+).
-
Deprotonation: The oligomeric carbenium ion deprotonates to release an oligomeric olefin and regenerate the Brønsted acid site.
This mechanism is highly exothermic and leads to a decrease in the number of molecules as oligomers are formed.[1]
Catalyst Systems and Performance
A variety of catalyst systems have been developed for propylene oligomerization, each with distinct advantages in terms of activity, selectivity, and industrial applicability.
These are widely used in industrial processes.
-
Zeolites (e.g., H-ZSM-5, MCM-22): These crystalline aluminosilicates possess strong Brønsted acid sites. Their shape-selective nature can influence the product distribution.[2] A microkinetic model for propylene oligomerization on H-ZSM-5 involved 4243 reactions and 909 species.[1][3][4]
-
Solid Phosphoric Acid (SPA): Used in the UOP Catalytic Condensation process, SPA catalysts are effective for producing gasoline-range oligomers from light olefins.[5]
-
Sulfated Zirconia: These materials exhibit superacidic properties and are active for olefin oligomerization.
| Catalyst | Temperature (°C) | Pressure (MPa) | Propylene Conversion (%) | Selectivity to Trimers (%) | Selectivity to Tetramers (%) | Reference |
| /ZrO₂ | 130 | 4.0 | ~69.5 | ~45.5 | ~41.6 | [6] |
| MCM-22 | 70 - 93 | 1.4 - 3.1 | 70 - 75 | ~55 (as nonene) | - | [7] |
| Tungstated Zirconia | 60 - 93 | 1.4 - 3.1 | 70 - 75 | ~40 (as nonene) | - | [8] |
These catalysts, typically based on nickel or palladium, are known for their high activity and selectivity under milder conditions.
-
Nickel-Based Catalysts: Often used in homogeneous catalysis, for example, in the Dimersol-G™ process, which converts propylene to branched dimers and trimers.[9][10][11] The active species is typically a cationic nickel complex.[9]
-
Palladium-Based Catalysts: Iminopyridyl palladium complexes have been shown to produce partially chain-straightened propylene oligomers.[12]
| Catalyst System | Temperature (°C) | Pressure (atm) | Activity ( g/mol Pd·h) | Product Molecular Weight ( kg/mol ) | Reference |
| 8-alkyl-iminopyridyl Pd(II) | 30 | 4 | 5.4 x 10⁴ | 0.3 | [12] |
| 8-alkyl-iminopyridyl Pd(II) | 50 | 4 | - | - | [12] |
MOFs, such as Ni-Na-X and Ni-MOF-74, have emerged as promising catalysts. Their tunable pore structures can influence product selectivity, with more constricted pores favoring the formation of linear isomers.[13] Propylene oligomerization rates on Ni-MIL-127 have activation energies of 55-67 kJ mol⁻¹.[14]
Experimental Protocols
This section outlines generalized methodologies for key experiments in propylene oligomerization research.
-
Support Preparation: The support material (e.g., silica, alumina, zeolite) is calcined at a high temperature (e.g., 500-600 °C) for several hours to remove moisture and organic impurities.
-
Impregnation: The calcined support is impregnated with a solution of a nickel precursor (e.g., nickel nitrate (B79036) hexahydrate) in a suitable solvent (e.g., deionized water, ethanol). The concentration of the precursor solution is calculated to achieve the desired nickel loading.
-
Drying: The impregnated support is dried, typically overnight, in an oven at a temperature of 100-120 °C.
-
Calcination: The dried material is calcined in air at a high temperature (e.g., 400-500 °C) to decompose the nickel precursor and form nickel oxide species on the support.
-
Reduction (if required): For some applications, the calcined catalyst is reduced in a stream of hydrogen at an elevated temperature to form metallic nickel active sites.
-
Reactor Loading: A known mass of the catalyst is loaded into a fixed-bed reactor, typically made of stainless steel or quartz. The catalyst bed is usually supported by quartz wool.
-
Catalyst Activation: The catalyst is pre-treated in situ. This may involve calcination in a flow of air or an inert gas, followed by reduction in hydrogen, depending on the catalyst type.
-
Reaction: The reactor is brought to the desired reaction temperature and pressure under a flow of inert gas (e.g., nitrogen). Propylene, or a mixture of propylene and an inert gas, is then introduced into the reactor at a specific flow rate (defined by the Weight Hourly Space Velocity, WHSV).
-
Product Collection: The reactor effluent is passed through a condenser and a cold trap to collect the liquid oligomer products. The gaseous effluent is analyzed online.
-
Product Analysis: The liquid products are analyzed by gas chromatography (GC) to determine the product distribution (dimers, trimers, tetramers, etc.) and isomer selectivity. The gaseous products are analyzed by GC to determine the propylene conversion.
-
Instrumentation: A gas chromatograph (GC) equipped with a flame ionization detector (FID) is typically used. A capillary column suitable for hydrocarbon analysis (e.g., PONA, DB-1) is required.
-
Sample Preparation: The liquid product is diluted in a suitable solvent (e.g., hexane, toluene) to an appropriate concentration. An internal standard (e.g., n-heptane) may be added for quantitative analysis.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: An initial temperature of 40-50 °C held for a few minutes, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature of 250-280 °C.
-
Carrier Gas: Helium or hydrogen.
-
-
Data Analysis: The peaks in the chromatogram are identified by comparing their retention times with those of known standards or by using a GC-mass spectrometer (GC-MS). The area of each peak is used to calculate the relative abundance of each product, from which the selectivity is determined.
Industrial Processes
Several industrial processes have been developed to commercialize propylene oligomerization.
-
UOP Catalytic Condensation (Catpoly): This process, commercialized in 1935, uses a solid phosphoric acid catalyst to oligomerize propylene and butylene into gasoline-range fuels.[5]
-
IFP/Axens Dimersol-G™: This process employs a homogeneous nickel-based catalyst to produce highly branched dimers and trimers of propylene, which are valuable as gasoline blending components.[9][10] The reaction is typically carried out in the liquid phase without a solvent.[9]
-
IFP/Axens Difasol™: An advancement of the Dimersol process, Difasol utilizes an ionic liquid as the catalyst solvent. This creates a biphasic system, allowing for easy separation of the product from the catalyst, which remains in the ionic liquid phase.[9] This improves catalyst lifetime and product selectivity.[9]
-
Catalytic Distillation: Some modern processes utilize catalytic distillation, where the oligomerization reaction and the separation of products occur simultaneously in a single distillation column reactor.[7][8] This approach can offer advantages in terms of conversion and selectivity by continuously removing the higher-boiling products from the reaction zone.[7] For example, using an MCM-22 zeolite catalyst in a distillation column reactor, propylene conversions of 70-75% have been achieved at temperatures of 70-93°C and pressures of 1.4-3.1 MPa.[7]
This guide provides a foundational understanding of the this compound oligomerization process. For more detailed information on specific catalysts or processes, the cited literature should be consulted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. d-nb.info [d-nb.info]
- 6. A STUDY ON THE OLIGOMERIZATION OF PROPENE ON <inline-graphic xmlns:xlink="http://www.w3.org/1999/xlink" xlink:href="graphic/1001-7631-1995-04-0342-I002.jpg"/>/M<sub>x</sub>O<sub>y</sub> SOLID SUPERACID CATALYSTS-Academax [academax.com]
- 7. US7615673B2 - Propylene oligomerization process - Google Patents [patents.google.com]
- 8. CA2712187C - Propylene oligomerization process - Google Patents [patents.google.com]
- 9. IFP's Difasol process based on ionic liquids--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids [ionike.com]
- 10. Another use for dimersol. [Vapidrol Process, IFP Cyclohexane Process, Dimersol G, Dimersol X, Dimersol E] (Journal Article) | OSTI.GOV [osti.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Direct Synthesis of Partially Chain-Straightened Propylene Oligomers and P-MA Co-Oligomers Using Axially Flexible Shielded Iminopyridyl Palladium Complexes [mdpi.com]
- 13. Predicting Product Distribution of Propene Dimerization in Nanoporous Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
tripropylene glycol material safety data sheet for lab use
An In-depth Technical Guide to the Material Safety Data Sheet for Tripropylene Glycol in a Laboratory Setting
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the materials used in the laboratory is paramount. This guide provides a detailed overview of the safety, handling, and toxicological properties of this compound glycol (TPG), a common solvent and reagent. The information is presented in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Chemical Identification and Properties
This compound glycol is a colorless, odorless, and hygroscopic liquid.[1] It is completely soluble in water and miscible with many organic solvents.[1][2]
Table 1: Chemical and Physical Properties of this compound Glycol
| Property | Value | References |
| Chemical Name | ((1-Methyl-1,2-Ethanediyl) Bis (Oxy)) Bispropanol | [1] |
| CAS Number | 24800-44-0 | [1] |
| EC Number | 246-466-0 | [1] |
| Molecular Formula | C9H20O4 | [1][3][4] |
| Molecular Mass | 192.3 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [1][3][6] |
| Odor | Odorless or characteristic mild odor | [1][2][3][6][7] |
| Boiling Point | Approximately 270-273 °C (518-523.4 °F) | [1][2][3][6] |
| Melting/Freezing Point | < -20 °C to < -30 °C (-4 °F to -22 °F) | [1][2][4][5] |
| Flash Point | 141-145 °C (285-293 °F) | [1][2][5][7][8][9] |
| Density | 1.018 - 1.021 g/mL at 20-25 °C | [2][6][10] |
| Vapor Pressure | <0.01 hPa at 20 °C | [11] |
| Water Solubility | Miscible/Soluble | [1][3][5][6][10][11] |
| Auto-ignition Temperature | 232 °C (449.6 °F) | [2][3][9] |
| Lower Explosive Limit | 0.8% (est.) | [6][7] |
| Upper Explosive Limit | 5.0% (est.) | [6][7] |
Hazard Identification and Toxicological Data
This compound glycol is not classified as hazardous under the Globally Harmonized System (GHS).[1][12] It exhibits low acute toxicity by oral, dermal, and inhalation routes of exposure.[1] While not irritating to the skin or respiratory tract, it may cause slight eye irritation.[1]
Table 2: Toxicological Data for this compound Glycol
| Endpoint | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 3 g/kg | Rat | [13] |
| Acute Dermal Toxicity (LD50) | > 16,300 mg/kg | Rabbit | [13] |
| Skin Corrosion/Irritation | Not irritating | [1] | |
| Eye Irritation | Slightly irritating | [1] | |
| Sensitization | Not sensitizing | [1] | |
| Carcinogenicity | Unlikely to cause cancer | [14] | |
| Mutagenicity | Not genotoxic | [12] | |
| Reproductive Toxicity | Not a reprotoxicant | [12] |
Handling, Storage, and Personal Protective Equipment (PPE)
Proper laboratory practices are essential when handling any chemical, including this compound glycol.
Storage:
-
Store in a cool, well-ventilated place away from ignition sources and direct sunlight.[13]
-
Protect from atmospheric moisture as the substance is hygroscopic.[6][14]
-
Incompatible with strong acids, strong bases, and strong oxidizers.[11][13]
Personal Protective Equipment (PPE):
The following diagram outlines the recommended personal protective equipment when working with this compound glycol in a laboratory setting.
Caption: Recommended PPE for handling this compound glycol.
First Aid Measures
In the event of exposure, follow these first aid protocols.
Caption: First aid measures for this compound glycol exposure.
Spill and Fire Response
Spill Response:
In the event of a spill, follow these procedures.
Caption: Workflow for responding to a this compound glycol spill.
Firefighting Measures:
This compound glycol is a combustible liquid.[5][6][8]
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide, or water spray.[7][8][13]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[13]
-
Special Hazards: In a fire, acrid fumes of acids and aldehydes may form.[7][8][10]
-
Firefighting Instructions: Use water spray to cool exposed containers.[13] Firefighters should wear appropriate protective equipment, including respiratory protection.[13]
Experimental Protocols
While specific experimental protocols are not detailed in standard safety data sheets, the information provided can be used to develop safe laboratory procedures.
General Protocol for Handling this compound Glycol:
-
Preparation:
-
Dispensing:
-
Carefully pour the required amount of this compound glycol, avoiding splashing.
-
Keep the container closed when not in use to prevent moisture absorption.[13]
-
-
Reaction/Use:
-
Cleanup:
-
Waste Disposal:
-
Dispose of waste this compound glycol and contaminated materials in a designated, labeled waste container in accordance with institutional and local regulations.[13]
-
This guide provides a comprehensive overview based on available safety data sheets for the use of this compound glycol in a laboratory setting. Always refer to the specific safety data sheet provided by the manufacturer for the most current and detailed information.
References
- 1. lyondellbasell.com [lyondellbasell.com]
- 2. univarsolutions.com [univarsolutions.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. greenchemindustries.com [greenchemindustries.com]
- 5. ICSC 1348 - this compound GLYCOL [inchem.org]
- 6. This compound Glycol (TPG) - Multi-Use Industrial Solvent [epchems.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. This compound glycol | 24800-44-0 [chemicalbook.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. This compound Glycol - Propylene Glycol Sector Group [propylene-glycol.com]
- 13. monumentchemical.com [monumentchemical.com]
- 14. sadara.com [sadara.com]
- 15. benchchem.com [benchchem.com]
- 16. scipoly.com [scipoly.com]
An In-depth Technical Guide on the Fundamental Reactivity of Propylene Trimer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propylene (B89431) trimer, also known as nonene or tripropylene, is a C9 branched olefin produced via the oligomerization of propylene.[1] It serves as a crucial building block in the chemical industry, primarily as a chemical intermediate for the synthesis of a wide array of commercially significant products. Its reactivity is fundamentally dictated by the presence of a carbon-carbon double bond, making it susceptible to a variety of electrophilic addition reactions. This technical guide provides a comprehensive overview of the core reactivity of propylene trimer, detailing the mechanisms, experimental protocols, and quantitative data for its most significant chemical transformations. While its primary applications lie in the production of plasticizers, surfactants, and lubricant additives, this guide also briefly addresses its limited role in more specialized chemical synthesis, which may be of interest to professionals in drug development for the synthesis of specific intermediates.[1]
Chemical Properties and Isomeric Composition
Propylene trimer is not a single compound but rather a complex mixture of structural isomers of nonene (C9H18).[2] The specific isomer distribution is dependent on the catalyst and reaction conditions used during its production. The reactivity of the trimer is influenced by the position of the double bond and the degree of branching in the molecule.
| Property | Value | Reference(s) |
| Chemical Formula | C9H18 | [2] |
| Molar Mass | 126.24 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Odor | Gasoline-like | [3] |
| Boiling Point | 133-142 °C | |
| Flash Point | 23 °C | [2] |
| Water Solubility | Very low | [2] |
Core Reactivity and Key Reactions
The fundamental reactivity of propylene trimer is centered around the electrophilic addition to its carbon-carbon double bond. The major industrial reactions include hydroformylation, alkylation, and sulfonation.
Hydroformylation (Oxo Process)
Hydroformylation, or the oxo process, involves the reaction of propylene trimer with syngas (a mixture of carbon monoxide and hydrogen) to produce C10 aldehydes. These aldehydes are subsequently hydrogenated to produce isodecanol (B128192), a key precursor for plasticizers.[4]
Reaction Pathway:
Caption: Hydroformylation of propylene trimer to isodecanol.
Experimental Protocol: Synthesis of Isodecanol
A detailed experimental protocol for the hydroformylation of propylene trimer is outlined below, based on typical industrial practices.
Materials:
-
Propylene trimer (Nonene)
-
Synthesis gas (CO/H2)
-
Rhodium-based catalyst (e.g., Rhodium-triphenylphosphine complex)
-
Hydrogen gas
-
Nickel catalyst
Equipment:
-
High-pressure reactor (autoclave)
-
Gas delivery system
-
Temperature and pressure controllers
-
Condenser and separator
-
Distillation apparatus
Procedure:
-
Catalyst Preparation: The rhodium-based catalyst is prepared and dissolved in a suitable solvent.
-
Reaction Setup: The high-pressure reactor is charged with the propylene trimer and the catalyst solution.
-
Hydroformylation: The reactor is pressurized with syngas (CO/H2) to the desired pressure (typically 1-10 MPa) and heated to the reaction temperature (typically 80-150 °C). The reaction is carried out with continuous stirring.[5][6]
-
Product Separation: After the reaction, the mixture is cooled, and the C10 aldehydes are separated from the catalyst solution.
-
Hydrogenation: The C10 aldehydes are then transferred to a second reactor and hydrogenated over a nickel catalyst at elevated temperature and pressure to produce isodecanol.
-
Purification: The crude isodecanol is purified by distillation.
| Parameter | Typical Range | Reference(s) |
| Temperature | 80 - 150 °C | [5][6] |
| Pressure | 1 - 10 MPa | [6] |
| Catalyst | Rhodium or Cobalt complexes | [5] |
| Propylene Conversion | > 85% | [5] |
| Selectivity to Aldehydes | > 95% | [5] |
Alkylation of Phenols
Propylene trimer is widely used to alkylate phenols to produce nonylphenol, a precursor for the synthesis of nonylphenol ethoxylates, which are non-ionic surfactants.[7] The reaction is typically catalyzed by an acid catalyst.
Reaction Pathway:
Caption: Alkylation of phenol with propylene trimer.
Experimental Protocol: Synthesis of Nonylphenol
The following protocol is a representative procedure for the synthesis of nonylphenol.
Materials:
-
Phenol
-
Propylene trimer (Nonene)
-
Acidic ion exchange resin (e.g., sulfonated styrene-divinylbenzene copolymer)[8]
Equipment:
-
Stirred reactor with heating and temperature control
-
Filtration system
-
Distillation apparatus
Procedure:
-
Reaction Setup: A stirred reactor is charged with phenol and the acidic ion exchange resin catalyst.
-
Reaction: The mixture is heated to the reaction temperature (typically 70-120 °C), and propylene trimer is added dropwise over a period of 2-6 hours.[9][10] The reaction is continued with stirring for an additional 1-3 hours after the addition is complete.[9]
-
Catalyst Removal: The reaction mixture is cooled, and the solid catalyst is removed by filtration.
-
Purification: The excess phenol is removed from the filtrate, and the resulting crude nonylphenol is purified by vacuum distillation.[8][11]
| Parameter | Typical Value/Range | Reference(s) |
| Temperature | 70 - 120 °C | [9][10] |
| Phenol to Nonene Molar Ratio | 0.5-2.5 : 1 | [9] |
| Catalyst | Acidic Ion Exchange Resin | [8][10] |
| Reaction Time | 3 - 9 hours | [9] |
Sulfonation
Propylene trimer can be sulfonated to produce nonene sulfonic acid, which can then be neutralized to form petroleum sulfonates. These are used as additives in lubricating oils and as emulsifiers. The reaction typically involves reacting propylene trimer with a sulfonating agent like sulfur trioxide.[12]
Reaction Pathway:
Caption: Sulfonation of propylene trimer.
Experimental Protocol: Synthesis of Nonene Sulfonic Acid
A general procedure for the sulfonation of propylene trimer is as follows.
Materials:
-
Propylene trimer (Nonene)
-
Sulfur trioxide (SO3)
-
Liquid sulfur dioxide (as solvent)
-
Acetic acid (catalyst)[12]
Equipment:
-
Reaction vessel suitable for low-temperature reactions
-
Gas delivery system for SO3
-
Neutralization vessel
Procedure:
-
Reaction Setup: Propylene trimer is dissolved in liquid sulfur dioxide in a reaction vessel at a low temperature (e.g., -10 °C). A small amount of acetic acid catalyst is added.[12]
-
Sulfonation: A solution of sulfur trioxide in liquid sulfur dioxide is added to the propylene trimer solution. The reaction is typically rapid and exothermic.
-
Solvent Removal: After the reaction is complete, the sulfur dioxide solvent is evaporated.
-
Neutralization: The resulting nonene sulfonic acid is then neutralized with a base, such as sodium hydroxide, to produce the sodium salt of the petroleum sulfonate.
| Parameter | Typical Condition | Reference(s) |
| Temperature | Low (e.g., -10 °C) | [12] |
| Sulfonating Agent | Sulfur Trioxide (SO3) | [12] |
| Solvent | Liquid SO2 | [12] |
| Catalyst | Acetic Acid | [12] |
Other Notable Reactions
Ziegler-Natta Polymerization
Propylene trimer, as an α-olefin (in the case of 1-nonene), can undergo polymerization in the presence of Ziegler-Natta catalysts. These catalysts, typically composed of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum compound (e.g., triethylaluminum), are known for producing stereoregular polymers.[13][14] While ethylene (B1197577) and propylene are the most common monomers for this type of polymerization, higher α-olefins like nonene can also be polymerized.[13]
Experimental Workflow:
Caption: Ziegler-Natta polymerization of propylene trimer.
Role in Drug Development
The direct application of propylene trimer in drug development is not well-documented and appears to be very limited. Its primary relevance to the pharmaceutical industry is likely as a starting material for the synthesis of specific, non-polar side chains or as a precursor to other chemical intermediates that might be used in the synthesis of active pharmaceutical ingredients (APIs) or excipients. For instance, the alkylation of various aromatic or heterocyclic compounds with propylene trimer could be a step in a multi-step synthesis of a complex molecule. However, it is not a common building block in medicinal chemistry.
Conclusion
The fundamental reactivity of propylene trimer is characterized by the versatile chemistry of its carbon-carbon double bond. Its primary industrial importance stems from its role as a precursor to isodecanol (via hydroformylation), nonylphenol (via alkylation), and petroleum sulfonates (via sulfonation). These derivatives find widespread use as plasticizers, surfactants, and lubricant additives, respectively. While its direct role in drug development is minimal, the fundamental reactions described in this guide are of broad relevance to organic synthesis and may be applicable in the creation of specialized molecules. This technical guide provides a foundational understanding of the core reactivity of propylene trimer, offering valuable insights for researchers and professionals in the chemical and related sciences.
References
- 1. Propylene Trimer Market Share and Statistics - 2034 [factmr.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 1-Nonene | C9H18 | CID 31285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. optience.com [optience.com]
- 5. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 6. PROCESS FOR HYDROFORMYLATION OF PROPYLENE - Patent 1732871 [data.epo.org]
- 7. How are Nonyl Phenol Ethoxylates manufactured? I Elchemy [elchemy.com]
- 8. benchchem.com [benchchem.com]
- 9. CN107162879B - Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid - Google Patents [patents.google.com]
- 10. CN1039707C - Preparation method of p-nonyl phenol - Google Patents [patents.google.com]
- 11. CN101913994A - Method for producing nonyl phenol - Google Patents [patents.google.com]
- 12. US2810746A - Sulfonation of propylene trimer and tetramer - Google Patents [patents.google.com]
- 13. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 14. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]
An In-depth Technical Guide to Tripropylene Glycol: Properties, Analysis, and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of tripropylene glycol, detailed methodologies for its analysis, and an examination of its metabolic fate. The information is tailored for professionals in research, scientific, and drug development fields who require a thorough understanding of this compound.
Core Properties of this compound Glycol
This compound glycol is a colorless, odorless, and water-soluble liquid.[1] It is valued in various industrial and pharmaceutical applications for its low volatility and high boiling point.[1]
Quantitative Data Summary
A summary of the key quantitative properties of this compound glycol is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C9H20O4 | [1][2][3] |
| Molecular Weight | 192.25 g/mol | [1][3] |
| CAS Number | 24800-44-0 | [1][2][3] |
| Boiling Point | 273 °C | [1] |
| Density | 1.021 g/mL at 25 °C | [1] |
| Refractive Index | 1.444 at 20 °C | [1] |
Experimental Protocols: Analysis by Gas Chromatography
The quantification and purity assessment of this compound glycol are commonly performed using gas chromatography (GC). The following protocol is a representative methodology synthesized from established analytical practices for glycols.[4][5][6]
Objective
To determine the purity of a this compound glycol sample and quantify related glycol impurities using gas chromatography with flame ionization detection (GC-FID).
Materials and Reagents
-
This compound glycol sample
-
Reference standards for this compound glycol, dipropylene glycol, and propylene (B89431) glycol
-
Methanol (B129727) (analytical grade)
-
Internal standard (e.g., 1,3-butanediol)
-
Helium (carrier gas)
-
Hydrogen (for FID)
-
Air (for FID)
Instrumentation
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Capillary column suitable for glycol analysis (e.g., a polar polyethylene (B3416737) glycol-based column or a non-polar dimethylpolysiloxane column)[6]
-
Autosampler or manual injection system
-
Data acquisition and processing software
Procedure
-
Standard Preparation:
-
Prepare a stock solution of the internal standard in methanol at a concentration of 1 mg/mL.
-
Accurately weigh and dissolve the this compound glycol reference standard and any potential impurity standards in methanol to create a series of calibration standards at different concentrations.
-
Add a fixed amount of the internal standard stock solution to each calibration standard.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound glycol sample and dissolve it in a known volume of methanol.
-
Add the same fixed amount of the internal standard stock solution to the sample solution.
-
-
GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: Increase to 250 °C at a rate of 10 °C/min
-
Final hold: Hold at 250 °C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Inject the prepared sample solution.
-
Identify and quantify the this compound glycol and any impurities by comparing their retention times and peak areas to the calibration standards.
-
-
Data Interpretation:
-
Calculate the concentration of this compound glycol and impurities in the sample using the calibration curve.
-
Determine the purity of the this compound glycol sample by expressing its concentration as a percentage of the total detected components.
-
Metabolic Pathway of this compound Glycol
This compound glycol is readily absorbed upon oral exposure and is metabolized in the body.[3] The metabolic pathway involves the sequential cleavage of the ether linkages, ultimately leading to compounds that can enter central metabolic pathways.[2]
The metabolism of this compound glycol begins with its conversion to dipropylene glycol (DPG), which is then further metabolized to propylene glycol (PG).[2][3] Propylene glycol is a well-characterized compound that is oxidized to lactate (B86563) and pyruvate, which are intermediates in the citric acid cycle.[2] This metabolic process indicates a low potential for bioaccumulation.[3]
Caption: Metabolic breakdown of this compound glycol.
References
- 1. A toxicological review of the propylene glycols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Glycol - Propylene Glycol Sector Group [propylene-glycol.com]
- 4. store.astm.org [store.astm.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. GC Analysis of Glycols and Diols [sigmaaldrich.com]
A Technical Guide to Commercial Grades of Tripropylene Glycol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Tripropylene glycol (TPG), a colorless, odorless, and viscous liquid, is a versatile solvent and chemical intermediate with numerous applications across various industries. In the realm of research and drug development, its utility as a solvent, humectant, and plasticizer is of particular interest. However, the selection of an appropriate commercial grade of this compound glycol is a critical decision that can significantly impact experimental outcomes, drug stability, and patient safety. This technical guide provides an in-depth overview of the different commercial grades of this compound glycol, their typical impurities, analytical methods for quality control, and the potential impact of purity on research and pharmaceutical applications.
Commercial Grades of this compound Glycol: A Comparative Overview
This compound glycol is commercially available in several grades, each with distinct purity profiles and intended applications. The primary distinctions between these grades lie in the permissible levels of impurities, which can include other glycols, water, aldehydes, peroxides, and acidic compounds. For research and drug development, understanding these differences is paramount to ensure the reliability and reproducibility of experimental results.
Table 1: Comparative Specifications of Commercial this compound Glycol Grades
| Parameter | Industrial/Technical Grade | Acrylate Grade | Pharmaceutical Grade (Typical)* | Test Method Reference |
| Purity (TPG Assay) | ≥ 99.0% | > 96% (typically >99.5%) | ≥ 99.5% | ASTM E202 / GC |
| Dipropylene Glycol | ≤ 1.0% | Lower than technical grade | ≤ 0.5% | GC |
| Propylene (B89431) Glycol | ≤ 0.5% | Lower than technical grade | ≤ 0.1% | GC |
| Tetrapropylene Glycol | ≤ 1.0% | Lower than technical grade | ≤ 0.5% | GC |
| Water Content | ≤ 0.2% | ≤ 0.1% | ≤ 0.2% | ASTM E202 |
| Acidity (as Acetic Acid) | ≤ 0.008% | Specifically monitored to be low (ppm range) | ≤ 0.005% | ASTM E202 |
| Color (Pt-Co) | ≤ 35 | ≤ 15 | ≤ 10 | ASTM E202 |
| Aldehydes & Peroxides | Not typically specified | Specifically monitored to be low (ppm range) | Controlled to very low levels | Supplier Specific Methods |
| Iron | ≤ 1.0 ppm | Not typically specified | ≤ 0.5 ppm | ASTM E202 |
| Chlorides | ≤ 20 ppm | Not typically specified | ≤ 1 ppm | USP <221> |
*Note: As a specific USP-NF monograph for this compound glycol is not currently available, the specifications for "Pharmaceutical Grade" are typical values based on supplier certificates of analysis for high-purity grades intended for pharmaceutical applications and are guided by the principles of the USP monograph for Propylene Glycol.[1][2][3] Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.
Industrial/Technical Grade: This is the most common grade and is suitable for a wide range of industrial applications where high purity is not the primary concern.[4] While it has a high TPG content, it may contain higher levels of other glycols and impurities.[5]
Acrylate Grade: This high-purity grade is specifically manufactured for use in the radiation-cure industry, where it serves as a reactive chemical intermediate.[6][7] It is characterized by low levels of carbonyl and peroxide compounds, as well as monitored acidity and aldehyde content, which can interfere with polymerization reactions.[6][7]
Pharmaceutical Grade: Although a dedicated USP monograph for this compound glycol is not established, high-purity grades are marketed for pharmaceutical applications.[5][8] These grades adhere to stringent quality standards, with very low levels of impurities to ensure the safety and stability of the final drug product.[9][10] The selection of a pharmaceutical-grade excipient is critical as impurities can directly impact the stability of the active pharmaceutical ingredient (API) and the overall performance of the drug.[7][9]
The Impact of Impurities in Research and Drug Development
The presence of impurities in this compound glycol, even at trace levels, can have significant consequences in a research setting, particularly in drug formulation and biological assays.
API Degradation: Reactive impurities such as aldehydes, peroxides, and acids can degrade sensitive APIs, leading to a loss of potency and the formation of potentially toxic degradation products.[7][11] This is especially critical for biologic drugs like monoclonal antibodies, which are susceptible to oxidation.[11]
Altered Physicochemical Properties: Impurities can affect the physical properties of a formulation, such as its pH, viscosity, and stability, potentially leading to phase separation or precipitation of the API.
Cellular Toxicity and Altered Biological Responses: In cell-based assays, impurities could exert cytotoxic effects or interfere with cellular signaling pathways, leading to erroneous or misleading results.
Diagram 1: The Impact of Excipient Impurities on Drug Product Quality
Caption: Flowchart illustrating how impurities originating from various sources can impact the quality and safety of a final drug product.
Experimental Protocols for Quality Assessment of this compound Glycol
To ensure the quality and suitability of this compound glycol for research purposes, a comprehensive analysis of its purity and impurity profile is essential. The following protocols are based on standard methods such as those described by ASTM International.[6][12][13][14][15]
Gas Chromatography (GC) for Purity and Impurity Profiling
Gas chromatography is the primary method for determining the assay of this compound glycol and quantifying impurities such as propylene glycol, dipropylene glycol, and tetrapropylene glycol.
Objective: To determine the percentage of this compound glycol and quantify related glycol impurities.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for glycol analysis (e.g., a wax-type column like a DB-WAX or a 5% phenyl-methylpolysiloxane column).
-
Autosampler and data acquisition system.
Reagents and Materials:
-
This compound glycol sample.
-
High-purity reference standards for propylene glycol, dipropylene glycol, and tetrapropylene glycol.
-
Suitable solvent for dilution (e.g., methanol (B129727) or acetone, GC grade).
Procedure:
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of propylene glycol, dipropylene glycol, and tetrapropylene glycol in the chosen solvent.
-
Sample Preparation: Accurately weigh a sample of this compound glycol and dilute it with the solvent to a known volume.
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 240 °C at a rate of 10 °C/minute.
-
Hold at 240 °C for 10 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be optimized).
-
-
Analysis: Inject the prepared standards and the sample solution into the GC system.
-
Data Analysis: Identify the peaks corresponding to each glycol based on their retention times compared to the standards. Calculate the concentration of each impurity in the sample using the calibration curve. The percentage of this compound glycol is calculated by subtracting the percentages of all identified impurities from 100%.
Diagram 2: Experimental Workflow for GC Analysis of this compound Glycol
Caption: A schematic representation of the steps involved in the gas chromatographic analysis of this compound glycol for purity and impurity profiling.
Other Key Analytical Tests
In addition to GC analysis, several other tests are crucial for a comprehensive quality assessment of this compound glycol.
Table 2: Key Analytical Methods for this compound Glycol Quality Control
| Test | Method | Principle |
| Water Content | Karl Fischer Titration (ASTM E202) | Titration with a Karl Fischer reagent that reacts quantitatively with water. |
| Acidity | Titration (ASTM E202) | Titration of the sample with a standardized base to a colorimetric endpoint. |
| Color | Platinum-Cobalt (B8599474) (Pt-Co) Scale (ASTM E202) | Visual comparison of the sample's color to standardized platinum-cobalt solutions. |
| Heavy Metals | USP <231> | Colorimetric reaction with a sulfide (B99878) reagent compared to a lead standard. |
Conclusion and Recommendations
The choice of commercial-grade this compound glycol is a critical variable in research and drug development that should not be overlooked. For applications where the TPG is used as a solvent for non-critical applications, an industrial or technical grade may suffice. However, for use in drug formulations, cell culture, or other sensitive biological experiments, the use of a high-purity, pharmaceutical-grade TPG is strongly recommended.
Researchers should:
-
Always request and review the Certificate of Analysis (CoA) for each lot of this compound glycol to be aware of the specific impurity profile.
-
Choose a grade of TPG that is appropriate for the intended application. For pharmaceutical development, a grade that meets or exceeds the specifications for high-purity glycols should be used.
-
Consider performing in-house quality control checks, especially for critical applications, to verify the supplier's specifications.
-
Be aware of the potential for impurities to be introduced during storage and handling. TPG should be stored in tightly sealed containers in a cool, dry place.
By carefully selecting the appropriate grade of this compound glycol and implementing rigorous quality control measures, researchers can enhance the reliability and reproducibility of their results and contribute to the development of safe and effective pharmaceutical products.
References
- 1. uspnf.com [uspnf.com]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. Propylene Glycol | USP-NF [uspnf.com]
- 4. univarsolutions.com [univarsolutions.com]
- 5. hansonchemicals.com [hansonchemicals.com]
- 6. infinitalab.com [infinitalab.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. nbinno.com [nbinno.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Food Grade vs. Pharmaceutical Grade Propylene Glycol [cnchemsino.com]
- 11. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. store.astm.org [store.astm.org]
- 14. store.astm.org [store.astm.org]
- 15. store.astm.org [store.astm.org]
An In-depth Technical Guide to the Spectroscopic Data of Tripropylene (Nonene) Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for various isomers of tripropylene, commonly known as nonenes (C₉H₁₈). The information herein is intended to serve as a valuable resource for the identification, characterization, and analysis of these compounds in research and development settings.
Spectroscopic Data of this compound (Nonene) Isomers
The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for a selection of representative linear and branched nonene isomers. This data is crucial for distinguishing between structural isomers and understanding their molecular features.
Table 1: ¹H NMR Spectroscopic Data of Selected Nonene Isomers (in CDCl₃)
| Compound | Chemical Shift (δ) ppm and Multiplicity |
| 1-Nonene | ~5.8 (m, 1H, =CH), ~4.9 (m, 2H, =CH₂), ~2.0 (q, 2H, -CH₂-C=), ~1.3-1.4 (m, 8H, -(CH₂)₄-), ~0.9 (t, 3H, -CH₃) |
| trans-2-Nonene | ~5.4 (m, 2H, -CH=CH-), ~2.0 (m, 2H, -CH₂-C=), ~1.6 (d, 3H, =CH-CH₃), ~1.2-1.4 (m, 6H, -(CH₂)₃-), ~0.9 (t, 3H, -CH₃)[1] |
| trans-3-Nonene | ~5.4 (m, 2H, -CH=CH-), ~2.0 (m, 4H, -CH₂-C=), ~1.4 (m, 4H, -(CH₂)₂-), ~0.9 (t, 6H, -CH₃) |
| 2,4,4-Trimethyl-1-hexene | ~4.83 (d, 1H, =CH₂), ~4.63 (d, 1H, =CH₂), ~1.93 (s, 2H, -CH₂-), ~1.77 (s, 3H, =C-CH₃), ~1.26 (q, 2H, -CH₂-CH₃), ~0.86 (s, 6H, -C(CH₃)₂), ~0.86 (t, 3H, -CH₂-CH₃)[2] |
Table 2: ¹³C NMR Spectroscopic Data of Selected Nonene Isomers (in CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| 1-Nonene | ~139.2 (=CH), ~114.1 (=CH₂), ~33.9, 31.9, 29.5, 29.1, 22.7, 14.1 (alkyl carbons) |
| trans-2-Nonene | ~132.9 (-CH=), ~124.9 (=CH-), ~32.5, 31.5, 29.3, 22.6, 17.8, 14.1 (alkyl carbons)[3] |
| trans-3-Nonene | ~132.0 (-CH=), ~129.8 (=CH-), ~34.8, 31.5, 29.8, 22.7, 22.3, 14.0, 13.7 (alkyl carbons) |
| 2,4,4-Trimethyl-1-hexene | ~150.9 (=C<), ~108.9 (=CH₂), ~52.8, 36.8, 31.5, 29.1, 23.2, 8.8 (alkyl carbons) |
Table 3: Key IR Absorption Frequencies of Selected Nonene Isomers (Neat)
| Compound | =C-H Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-H Bending (cm⁻¹) |
| 1-Nonene | ~3078 | ~1642 | ~991, ~910 (out-of-plane bend) |
| trans-2-Nonene | ~3020 | ~1670 | ~965 (out-of-plane bend)[4] |
| trans-3-Nonene | ~3025 | ~1670 | ~966 (out-of-plane bend)[5] |
| 2,4,4-Trimethyl-1-hexene | ~3075 | ~1645 | ~888 (out-of-plane bend) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the liquid nonene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). For ¹³C NMR, a higher concentration is preferable; aim for a saturated solution with 20-50 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Solvent Selection: Chloroform-d is a common solvent for non-polar compounds like nonene isomers.
-
Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent signal.
2.1.2. ¹H NMR Acquisition Parameters
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans (ns): Typically 8 to 16 scans are sufficient for good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is standard.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Spectral Width (sw): A spectral width of 12-16 ppm is usually adequate.
2.1.3. ¹³C NMR Acquisition Parameters
-
Spectrometer: A 100 MHz or higher frequency spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration.
-
Relaxation Delay (d1): A delay of 2 seconds is a common starting point.
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Spectral Width (sw): A spectral width of 200-240 ppm is standard for most organic compounds.
2.1.4. Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The chemical shift axis is referenced to TMS (0 ppm) or the solvent signal (e.g., CDCl₃ at 77.16 ppm for ¹³C).
-
Integration (¹H NMR only): The relative areas of the signals are integrated to determine the proton ratios.
2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
2.2.1. Sample Preparation (Neat Liquid)
-
Salt Plates: Use clean, dry infrared-transparent salt plates (e.g., NaCl or KBr).
-
Application: Place one to two drops of the neat liquid nonene isomer onto the surface of one salt plate.
-
Film Formation: Place the second salt plate on top and gently rotate to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.
-
Mounting: Mount the sandwiched plates in the spectrometer's sample holder.
2.2.2. FT-IR Acquisition Parameters
-
Spectrometer: A standard FT-IR spectrometer.
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: Co-adding 16 to 32 scans improves the signal-to-noise ratio.
-
Background Scan: A background spectrum of the clean, empty salt plates (or the instrument's empty beam path) must be acquired before the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
2.2.3. Data Processing
-
Background Subtraction: The software automatically subtracts the background spectrum.
-
Peak Picking: Identify and label the wavenumbers of the major absorption bands.
-
Interpretation: Correlate the observed absorption bands with specific functional group vibrations.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a this compound (nonene) isomer sample.
Caption: Logical workflow for the spectroscopic analysis of nonene isomers.
References
Thermogravimetric Analysis of Tripropylene Glycol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of tripropylene glycol. This compound glycol is a widely used solvent and plasticizer known for its high boiling point and thermal stability.[1] Understanding its thermal decomposition characteristics is crucial for its application in various fields, including pharmaceuticals and industrial processes where it may be subjected to elevated temperatures. This document outlines the expected thermal behavior of this compound glycol, provides a detailed experimental protocol for its analysis via TGA, and presents data in a clear, accessible format.
Thermal Decomposition Profile
The following table summarizes representative quantitative data for the thermal decomposition of a low molecular weight polypropylene (B1209903) glycol, which is structurally analogous to this compound glycol. This data is intended to be illustrative of the expected thermal decomposition profile of this compound glycol when analyzed under a nitrogen atmosphere.
Table 1: Representative Thermal Decomposition Data for a Polypropylene Glycol
| Temperature (°C) | Mass Loss (%) |
| 100 | 0 |
| 150 | 0 |
| 200 | < 1 |
| 250 | < 2 |
| 300 | ~5 |
| 350 | ~15 |
| 400 | ~85 |
| 450 | > 95 |
Note: This data is representative of a low molecular weight polypropylene glycol and is provided as an estimate for the thermal decomposition of this compound glycol in a nitrogen atmosphere. Actual values for this compound glycol may vary.
Experimental Protocol: Thermogravimetric Analysis of this compound Glycol
This protocol is based on established ASTM standards for thermogravimetric analysis, such as ASTM E1131 and ASTM E2550, and is adapted for a liquid sample like this compound glycol.
Objective: To determine the thermal stability and decomposition profile of this compound glycol by measuring mass loss as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance and furnace.
-
Sample pans (e.g., aluminum or platinum).
-
Gas flow controller for nitrogen and/or air.
-
Data acquisition and analysis software.
Procedure:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed sample of this compound glycol (typically 5-10 mg) into a clean, tared TGA sample pan.
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to remove any residual oxygen and create an inert atmosphere.
-
-
Heating Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Collection: Continuously monitor and record the sample mass as a function of temperature throughout the heating program.
-
Analysis:
-
Plot the percentage of mass loss on the y-axis against the temperature on the x-axis to obtain the TGA curve.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
Determine the peak decomposition temperature from the first derivative of the TGA curve (DTG curve), which corresponds to the point of the maximum rate of mass loss.
-
Quantify the mass loss at various temperature intervals.
-
Visualizations
To further elucidate the experimental process and the expected chemical behavior, the following diagrams are provided.
Caption: Experimental workflow for the thermogravimetric analysis of this compound glycol.
Caption: Simplified thermal decomposition pathway of this compound glycol.
References
The Dawn of a New Polymer: An In-depth Technical Guide to the Discovery and History of Propylene Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The polymerization of propylene (B89431), a seemingly simple alkene, into a versatile and ubiquitous polymer, polypropylene (B1209903), represents a landmark achievement in the field of polymer chemistry. This technical guide delves into the core of this discovery, tracing its history from the initial serendipitous findings to the development of sophisticated catalyst systems that enabled the precise control of polymer architecture. We will explore the pioneering work of early researchers, detail the experimental protocols that laid the foundation for industrial production, and present key quantitative data that highlights the evolution of this transformative technology. Furthermore, this guide will provide a detailed examination of the underlying polymerization mechanisms, visualized through signaling pathway diagrams, to offer a comprehensive understanding for researchers and scientists.
A Serendipitous Beginning: The Phillips Petroleum Discovery
The journey into propylene polymerization began unexpectedly in 1951 at the Phillips Petroleum Company.[1][2] Researchers J. Paul Hogan and Robert L. Banks were investigating the conversion of propylene into higher-octane gasoline components.[2] Their work involved passing propylene over a nickel oxide catalyst. However, in one particular experiment, they introduced a chromium oxide promoter to the catalyst, leading to a surprising outcome: the formation of a solid, crystalline polymer.[1][2] This marked the first synthesis of crystalline polypropylene.
Initial Experimental Setup and Observations
While detailed protocols from the very first accidental discovery are not extensively documented, subsequent experiments to understand and replicate the finding involved a flow reactor system. Propylene gas was passed over a heated, solid catalyst bed. The key innovation was the use of a chromium oxide-promoted silica-alumina catalyst.
Experimental Protocol: Early Phillips-Type Propylene Polymerization (Generalized)
-
Catalyst Preparation: A catalyst comprising chromium oxide supported on a silica-alumina base was prepared. The exact ratio of chromium oxide to the support was a critical parameter.
-
Reactor Setup: A fixed-bed flow reactor was typically used. The solid catalyst was packed into a heated tube.
-
Polymerization: Propylene gas, often diluted with a carrier gas like propane, was passed through the heated catalyst bed.[1]
-
Reaction Conditions:
-
Temperature: Elevated temperatures were required to activate the catalyst and facilitate polymerization.
-
Pressure: The reaction was conducted at moderate pressures.
-
-
Product Collection: The solid polypropylene product was collected from the reactor.
Initial analysis of the polymer revealed properties that were distinct from any known polymers at the time, including a high melting point and a crystalline structure.[2]
The Advent of Stereospecificity: Ziegler-Natta Catalysis
While the Phillips discovery was significant, the true revolution in propylene polymerization came with the work of Karl Ziegler and Giulio Natta in the early 1950s.[3][4] Building on Ziegler's discovery of catalysts for ethylene (B1197577) polymerization, Giulio Natta and his team at the Polytechnic Institute of Milan applied these new catalysts to propylene in 1954.[5][6] This led to the synthesis of highly crystalline, stereoregular polypropylene, a material with vastly superior properties to the atactic (non-stereoregular) polymers that had been previously produced.[7][8] This groundbreaking work earned Ziegler and Natta the Nobel Prize in Chemistry in 1963.[4]
The First Stereospecific Polymerization of Propylene
Natta's initial successful polymerization of propylene to an isotactic polymer utilized a catalyst system based on the reaction product of a transition metal halide and an organoaluminum compound.[9]
Experimental Protocol: Natta's Initial Synthesis of Isotactic Polypropylene (Generalized)
-
Catalyst System: The catalyst was prepared by reacting a transition metal compound, such as titanium tetrachloride (TiCl₄), with an aluminum alkyl, typically triethylaluminum (B1256330) (Al(C₂H₅)₃).[4][9]
-
Polymerization Vessel: The reaction was carried out in a stirred autoclave or a similar pressure-resistant vessel.
-
Solvent: An inert hydrocarbon solvent, such as heptane, was used as the reaction medium.
-
Procedure:
-
The polymerization vessel was charged with the inert solvent and purged with an inert gas (e.g., nitrogen) to remove oxygen and moisture.
-
The aluminum alkyl cocatalyst was introduced into the solvent.
-
The titanium tetrachloride catalyst component was then added, leading to the formation of the active catalyst species.
-
Propylene monomer was then introduced into the vessel under pressure.
-
The reaction was allowed to proceed at a controlled temperature.
-
-
Product Isolation and Purification:
-
The polymerization was terminated by the addition of an alcohol (e.g., methanol).
-
The resulting polymer was a mixture of highly crystalline isotactic polypropylene (insoluble in boiling heptane) and amorphous atactic polypropylene (soluble in boiling heptane).
-
The isotactic fraction was isolated by extraction with boiling heptane.[7]
-
Quantitative Data from Early Polymerization Studies
The development of Ziegler-Natta catalysts brought about a significant improvement in catalyst efficiency and the ability to produce polymers with desirable properties.
| Catalyst System | Polymerization Temperature (°C) | Polymerization Pressure | Catalyst Efficiency (g PP / g cat) | Isotacticity (%) | Melting Point (°C) | Reference |
| Early Phillips (CrOx/Silica-Alumina) | High | Moderate | Low | Moderate | ~160 | [1][2] |
| Early Ziegler-Natta (TiCl₄/Al(C₂H₅)₃) | 70-80 | Moderate | Moderate to High | >85 | ~160-170 | [7][10] |
The Evolution of Catalysis: The Rise of Metallocenes
The 1980s witnessed the emergence of a new class of catalysts for olefin polymerization: metallocenes.[3] These soluble, single-site catalysts, typically based on zirconium or titanium complexes with cyclopentadienyl (B1206354) ligands, offered unprecedented control over polymer microstructure.[11]
Metallocene catalysts, when activated with a cocatalyst such as methylaluminoxane (B55162) (MAO), can produce polypropylene with a narrow molecular weight distribution and precisely controlled tacticity (isotactic, syndiotactic, or atactic) by modifying the ligand structure of the metallocene complex.[11][12]
Mechanistic Insights into Propylene Polymerization
The ability to control the stereochemistry of polypropylene is a direct result of the mechanism of polymerization at the catalyst's active site.
The Cossee-Arlman Mechanism for Ziegler-Natta Catalysis
The widely accepted mechanism for Ziegler-Natta polymerization is the Cossee-Arlman mechanism.[9][13][14] This model proposes a multi-step process involving the coordination of the propylene monomer to a vacant site on the transition metal center, followed by the insertion of the monomer into the metal-carbon bond of the growing polymer chain. The stereochemistry of the resulting polymer is dictated by the steric environment of the active site, which directs the orientation of the incoming monomer.[13]
Metallocene-Catalyzed Polymerization
Metallocene catalysts operate via a similar migratory insertion mechanism. However, their single-site nature and well-defined ligand framework allow for a more precise control over the stereochemistry of the polymerization. The symmetry of the metallocene ligand (e.g., C₂-symmetric for isotactic polypropylene, Cs-symmetric for syndiotactic polypropylene) directly influences the stereoregularity of the resulting polymer chain.[11][15]
Historical Development Workflow
The discovery and development of propylene polymerization can be visualized as a logical progression of scientific breakthroughs.
Conclusion
The discovery and subsequent development of propylene polymerization represent a paradigm shift in materials science. From a chance observation in an industrial laboratory to the rational design of sophisticated catalyst systems, the journey of polypropylene has been one of continuous innovation. The ability to control the stereochemistry of this polymer has unlocked a vast array of applications, making it one of the most important and versatile plastics in the modern world. For researchers and scientists, the story of propylene polymerization serves as a powerful example of how fundamental scientific understanding can lead to transformative technologies. The ongoing development of new catalyst systems continues to push the boundaries of what is possible, promising even more advanced and specialized polypropylene materials in the future.
References
- 1. acs.org [acs.org]
- 2. acs.org [acs.org]
- 3. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 5. Structure–Property Relationship in Isotactic Polypropylene Under Contrasting Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery of isotactic polypropylene and its uses - Rariplast [rariplast.com]
- 7. giulionatta.it [giulionatta.it]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. giulionatta.it [giulionatta.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 13. Cossee–Arlman mechanism - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pslc.ws [pslc.ws]
Tripropylene Glycol: A Comprehensive Technical Guide to its Environmental Fate and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropylene glycol (TPG), a colorless, odorless, and water-soluble liquid, finds extensive application across various industries, including in the formulation of cosmetics, personal care products, resins, and as an industrial solvent.[1] Given its widespread use, a thorough understanding of its environmental fate and degradation pathways is crucial for assessing its ecological impact. This technical guide provides an in-depth analysis of the environmental behavior of this compound glycol, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant processes.
Environmental Fate and Degradation Summary
This compound glycol is characterized by its low potential for bioaccumulation and is considered to be readily biodegradable in both freshwater and marine environments.[1][2] Its high water solubility and low octanol-water partition coefficient indicate a low affinity for soil and sediment, suggesting high mobility in terrestrial and aquatic systems.[1][3] Abiotic degradation processes such as hydrolysis and photolysis are not considered significant pathways for the environmental breakdown of TPG.[4]
Biodegradation
The primary route of environmental degradation for this compound glycol is aerobic biodegradation. Studies have consistently shown that TPG is susceptible to microbial breakdown in various environmental compartments.
Table 1: Aerobic Biodegradability of this compound Glycol
| Test Guideline | Inoculum | Test Duration (days) | Degradation | Reference |
| OECD 301F | Activated Sludge | 28 | 81.9% (Oxygen Depletion) | [5] |
| OECD 301F | Activated Sludge | 28 | 60.1% (Carbon Dioxide Generation) | [5] |
| OECD 301F | Activated Sludge | 28 | 91.7% (DOC Removal) | [5] |
| OECD 301C (MITI-I) | Activated Sludge | 28 | 1-2% (BOD) | [4] |
| OECD 301C (MITI-I) | Activated Sludge | 28 | 0% (TOC) | [4] |
| OECD 301C (MITI-I) | Activated Sludge | 28 | 0-3% (GC Analysis) | [4] |
| OECD 306 | Seawater | 28 | Readily biodegradable | [2] |
Note: The conflicting results between OECD 301F and 301C may be attributable to differences in the test conditions and inoculum activity.
The aerobic biodegradation of this compound glycol is initiated by the oxidation of its terminal hydroxyl groups. This process leads to the formation of metabolites containing single or double terminal aldehyde or ketone groups.[6][7] These intermediates are then further metabolized by microorganisms.
Caption: Aerobic biodegradation pathway of this compound glycol.
Abiotic Degradation
Studies on the abiotic degradation of this compound glycol indicate that it is stable under typical environmental conditions.
-
Hydrolysis: TPG is stable in water at pH values of 4, 7, and 9, as demonstrated in studies following OECD Guideline 111.[4]
-
Photodegradation: Direct photodegradation is not expected to be a significant environmental fate process for TPG due to its lack of UV absorption.[4] In the atmosphere, however, it is expected to have a short lifetime due to rapid reaction with photochemically-generated hydroxyl radicals.[3]
Bioaccumulation
This compound glycol has a low potential for bioaccumulation in aquatic organisms. This is supported by its low n-octanol/water partition coefficient (log Kow).
Table 2: Bioaccumulation Potential of this compound Glycol
| Parameter | Value | Species | Method | Reference |
| log Kow | -0.379 (at pH 5.9, 21.5 °C) | - | Experimental | [5] |
| Bioconcentration Factor (BCF) | < 5.7 | Cyprinus carpio (Carp) | Experimental | [8] |
Mobility and Adsorption
Due to its high water solubility and low log Kow, this compound glycol is expected to have a low affinity for soil and sediment, leading to high mobility in these compartments.[1][3] Specific experimental data on the soil adsorption coefficient (Koc) for TPG is limited. However, it can be estimated using Quantitative Structure-Activity Relationship (QSAR) models based on its physicochemical properties.
Ecotoxicity
This compound glycol exhibits low toxicity to aquatic organisms.[4]
Table 3: Ecotoxicity of this compound Glycol
| Test Organism | Endpoint | Value (mg/L) | Test Guideline | Reference |
| Oryzias latipes (Fish) | 96h LC50 | > 1,000 | OECD TG 203 | [4] |
| Daphnia magna (Aquatic Invertebrate) | 24h EC50 | > 1,000 | OECD TG 202 | [4] |
| Selenastrum capricornutum (Algae) | 72h EC50 | > 1,000 | OECD TG 201 | [4] |
| Daphnia magna (Aquatic Invertebrate) | 21d NOEC | > 1,000 | OECD TG 211 | [4] |
Experimental Protocols
OECD Guideline 301F: Manometric Respirometry Test
This test evaluates the ready biodegradability of a substance by measuring oxygen consumption.
Caption: Experimental workflow for OECD Guideline 301F.
Methodology:
-
Test System: A defined volume of mineral medium, inoculated with a low concentration of microorganisms from a source such as activated sludge, is placed in a respirometer flask. The test substance is added as the sole source of organic carbon.[1]
-
Test Conditions: The flasks are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.
-
Measurement: The consumption of oxygen is measured by a pressure transducer or by the change in volume.
-
Data Analysis: The percentage of biodegradation is calculated as the ratio of the oxygen consumed by the test substance (corrected for the blank) to its theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.[9]
Analytical Methods for Environmental Samples
The determination of this compound glycol in environmental matrices typically involves chromatographic techniques.
General Protocol for GC-FID/MS Analysis:
-
Sample Preparation:
-
Water Samples: May be analyzed by direct injection.[10]
-
Soil/Sediment Samples: Extraction with a suitable solvent (e.g., water or a water-miscible solvent) is required. For complex matrices, a cleanup step, such as solid-phase extraction (SPE), may be necessary.
-
-
Derivatization (Optional): To improve chromatographic properties and sensitivity, TPG can be derivatized.
-
Instrumentation:
-
Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., a polar stationary phase like DB-Wax).
-
Detector: Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for more selective and sensitive detection and identification.
-
-
Quantification: Quantification is achieved by comparing the peak area of TPG in the sample to that of a calibration curve prepared with known concentrations of TPG standards.
Conclusion
This compound glycol is an environmentally mobile substance that is readily biodegradable in both freshwater and marine environments. Its low potential for bioaccumulation and low ecotoxicity suggest a limited risk to aquatic ecosystems. The primary degradation pathway involves microbial oxidation of the terminal alcohol groups. While specific data on soil adsorption is limited, its high water solubility and low log Kow strongly indicate that it will not significantly sorb to soil or sediment. Standard analytical methods, such as GC-FID and GC-MS, are suitable for monitoring TPG concentrations in various environmental media.
References
- 1. log KOC - ECETOC [ecetoc.org]
- 2. researchgate.net [researchgate.net]
- 3. toxicology.org [toxicology.org]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. archive.sciendo.com [archive.sciendo.com]
- 7. Thermodynamic and Kinetic Investigation of the Adsorption and Desorption of Trimethoprim and Its Main Metabolites in Mediterranean Crop Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. chemview.epa.gov [chemview.epa.gov]
Theoretical Insights into Tripropylene Carbocation Rearrangement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies concerning the rearrangement of the tripropylene carbocation (C9H19+). While direct and extensive computational studies specifically targeting the unsaturated this compound carbocation are limited in publicly accessible literature, this guide leverages detailed theoretical investigations of its saturated analogue, the C9H19+ carbocation, to provide a comprehensive understanding of the potential rearrangement pathways, transition states, and energetic landscapes. The principles and methodologies described herein are directly applicable to the study of unsaturated carbocation systems.
Core Concepts in Carbocation Rearrangement
Carbocation rearrangements are fundamental processes in organic chemistry, driven by the thermodynamic imperative to arrange the positive charge at the most stable position, typically a tertiary carbon center. These rearrangements primarily occur through two key mechanisms:
-
Hydride Shifts: The migration of a hydrogen atom with its bonding pair of electrons to an adjacent carbocation center. 1,2-hydride shifts are the most common, leading to the formation of a more stable carbocation.
-
Alkyl Shifts: The migration of an alkyl group (e.g., methyl, ethyl) with its bonding electrons to an adjacent carbocation center. Similar to hydride shifts, these are driven by the formation of a more stable carbocationic intermediate.
In more complex systems, rearrangements can involve cyclic intermediates, such as protonated cyclopropanes, which play a crucial role in the skeletal isomerization of carbocations.
Computational Studies of the C9H19+ Carbocation: A Proxy for this compound Carbocation
Theoretical investigations, particularly those employing ab initio molecular dynamics (AIMD) and density functional theory (DFT), have provided significant insights into the intricate rearrangement pathways of C9H19+ carbocations. These studies reveal a complex potential energy surface with numerous local minima corresponding to various isomers and transition states connecting them.
Data Presentation: Energetics of C9H19+ Rearrangement
The following table summarizes key quantitative data from theoretical studies on the rearrangement of a straight-chain secondary C9H19+ carbocation. This data provides an estimate of the energetic landscape governing these transformations.
| Parameter | Value (kcal/mol) | Method | Reference |
| Overall Activation Barrier (Complex Rearrangement) | 33 | AIMD (PW91 DFT) | [1] |
Note: This overall barrier corresponds to a complex, multi-step rearrangement pathway involving protonated cyclopropane (B1198618) intermediates and may not represent a single elementary reaction step.
Experimental Protocols: A Computational Approach
The theoretical investigation of carbocation rearrangements involves a multi-step computational workflow designed to map the potential energy surface and identify the most plausible reaction pathways.
Geometry Optimization of Isomers
-
Objective: To find the stable equilibrium geometries of all relevant C9H19+ carbocation isomers (primary, secondary, tertiary, and various branched structures).
-
Methodology:
-
Initial structures of the carbocation isomers are built using molecular modeling software.
-
Geometry optimization is performed using a suitable level of theory, commonly DFT with a functional like B3LYP or PBE, and a basis set such as 6-31G(d,p).
-
Frequency calculations are subsequently performed to confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies).
-
Transition State Searching
-
Objective: To locate the transition state structures connecting different carbocation isomers.
-
Methodology:
-
Various methods can be employed, including:
-
Nudged Elastic Band (NEB): This method finds the minimum energy path between a reactant and a product.
-
Eigenvector Following: An algorithm that searches for a saddle point on the potential energy surface.
-
-
The starting and ending structures for the transition state search are the optimized geometries of the interconverting isomers.
-
The level of theory used is consistent with that of the geometry optimizations.
-
Once a transition state is located, a frequency calculation is performed to verify that it is a true first-order saddle point (i.e., has exactly one imaginary frequency). The vibrational mode corresponding to this imaginary frequency represents the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations
-
Objective: To confirm that the located transition state connects the intended reactant and product carbocation isomers.
-
Methodology:
-
An IRC calculation is initiated from the optimized transition state geometry.
-
The calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions.
-
Successful IRC calculations will terminate at the optimized geometries of the reactant and product, confirming the connection.
-
High-Accuracy Single-Point Energy Calculations
-
Objective: To obtain more accurate relative energies of the optimized minima and transition states.
-
Methodology:
-
Single-point energy calculations are performed on the geometries obtained from the DFT optimizations.
-
A higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), with a larger basis set is often employed to achieve "gold standard" accuracy.
-
Mandatory Visualization
Signaling Pathway of a Generic 1,2-Hydride Shift
Caption: A generalized potential energy pathway for a 1,2-hydride shift from a secondary to a more stable tertiary carbocation.
Experimental Workflow for Computational Analysis
Caption: A schematic representation of the computational workflow for the theoretical study of carbocation rearrangements.
Logical Relationship of Rearrangement Pathways
References
Methodological & Application
Application Notes and Protocols for Tripropylene Glycol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tripropylene glycol (TPG) in polymer synthesis. While traditionally utilized as a diol comonomer, its properties as a high-boiling point, low-volatility solvent suggest its potential as a reaction medium. This document outlines its established role as a reactant and explores its prospective application as a solvent, offering generalized protocols and relevant data for researchers in polymer chemistry and materials science.
Properties of this compound Glycol (TPG)
This compound glycol is a colorless, odorless, and water-soluble liquid.[1][2] Its key physical and chemical properties make it a versatile compound in various industrial applications, including as a chemical intermediate and solvent.[1][2][3] A summary of its relevant properties is presented in Table 1. The high boiling point and low vapor pressure of TPG are particularly advantageous in polymer synthesis, as they allow for reactions to be conducted at elevated temperatures with minimal solvent loss.[1][4]
Table 1: Physical and Chemical Properties of this compound Glycol (TPG)
| Property | Value | Reference(s) |
| CAS Number | 24800-44-0 | [1][4] |
| Molecular Formula | C₉H₂₀O₄ | [4] |
| Molecular Weight | 192.25 g/mol | [4] |
| Boiling Point | 273 °C (523 °F) | [2][3][4] |
| Melting Point | -45 °C | [4] |
| Flash Point | 131.2 °C | [5] |
| Density | 1.021 g/mL at 25 °C | [2][4] |
| Viscosity (Dynamic) | 57 mPa·s at 25 °C | [1] |
| Solubility | Miscible with water, methanol, and ether. | [2] |
This compound Glycol as a Reactant in Polymer Synthesis
TPG is well-established as a diol monomer in the synthesis of polyesters and polyurethanes, contributing flexibility to the polymer backbone.
In polyesterification, the hydroxyl groups of TPG react with the carboxylic acid groups of dicarboxylic acids or their esters to form ester linkages. The resulting polyesters often exhibit increased flexibility and improved low-temperature properties.
TPG can be used as a polyol in the synthesis of polyurethanes. The hydroxyl groups of TPG react with the isocyanate groups of diisocyanates to form urethane (B1682113) linkages. The ether linkages within the TPG backbone can enhance the flexibility and elastomeric properties of the resulting polyurethane.
TPG is a key raw material for the synthesis of this compound glycol diacrylate (TPGDA), a difunctional monomer widely used in UV and EB curable coatings, inks, and adhesives.[6][7] The synthesis involves the esterification of TPG with acrylic acid. A generalized protocol derived from patent literature is provided below.[6][7]
Table 2: Generalized Reaction Conditions for the Synthesis of this compound Glycol Diacrylate (TPGDA)
| Parameter | Value | Reference(s) |
| Reactants | This compound glycol, Acrylic acid | [6][7] |
| Catalyst | Methanesulfonic acid or p-toluenesulfonic acid | [6][7] |
| Inhibitor | Hydroquinone | [6][7] |
| Solvent (for azeotropic removal of water) | Cyclohexane or Toluene | [6][7] |
| Temperature | 70-115 °C | [7] |
| Reaction Time | 3-16 hours | [6][7] |
This compound Glycol as a Solvent in Polymer Synthesis
The favorable properties of TPG, such as its high boiling point, low volatility, and good solvency, suggest its potential as a reaction solvent for various polymerization reactions.[1][2] Its use as a solvent could offer advantages in process control and safety.
-
High-Temperature Polymerizations: TPG's high boiling point (273 °C) makes it suitable for polymerizations that require elevated temperatures to proceed at a reasonable rate, such as certain polycondensation reactions.[2][3][4]
-
Improved Solubility: TPG's ability to dissolve a wide range of organic compounds could be beneficial for maintaining the homogeneity of the reaction mixture, especially as the molecular weight of the polymer increases.[2]
-
Reduced Volatility and Flammability: The low vapor pressure and high flash point of TPG enhance the safety of the polymerization process compared to more volatile and flammable solvents.[1][5]
-
Reactive Solvent Potential: In some cases, TPG could act as a "reactive solvent," where it not only serves as the reaction medium but also potentially participates in the polymerization, for instance, by being incorporated at the chain ends.
The following are generalized protocols for polyester (B1180765) and polyurethane synthesis where TPG could be explored as a solvent. These are intended as a starting point for researchers, and optimization of reaction conditions will be necessary for specific monomer systems.
Protocol 1: Polyester Synthesis via Melt Polycondensation in TPG
This protocol describes a two-step melt polycondensation for synthesizing a polyester, where TPG is used as a high-boiling point solvent.
Materials:
-
Dicarboxylic acid (e.g., adipic acid)
-
Diol (e.g., ethylene (B1197577) glycol)
-
This compound Glycol (TPG) (as solvent)
-
Esterification catalyst (e.g., tin(II) octoate)
-
Antioxidant (e.g., triphenyl phosphite)
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser and collection flask
-
Heating mantle with temperature controller
-
Vacuum pump
-
Nitrogen inlet
Procedure:
-
Esterification:
-
Charge the reactor with the dicarboxylic acid, diol, and TPG. The amount of TPG should be sufficient to ensure good mixing and heat transfer.
-
Add the esterification catalyst and antioxidant.
-
Purge the reactor with nitrogen and maintain a slow nitrogen stream.
-
Heat the mixture to 180-220 °C with continuous stirring.
-
Water will be formed as a byproduct and should be collected in the distillation receiver.
-
Monitor the reaction by measuring the amount of water collected or by determining the acid number of the reaction mixture. Continue until the acid number reaches a desired low value.
-
-
Polycondensation:
-
Increase the temperature to 220-250 °C.
-
Gradually apply a vacuum to the system, reducing the pressure to below 1 mmHg.
-
Excess diol and any remaining water will be removed.
-
The viscosity of the reaction mixture will increase as the polymerization proceeds.
-
Continue the reaction under vacuum until the desired molecular weight is achieved, as indicated by the stirrer torque or by periodic sampling and analysis.
-
-
Product Isolation:
-
Cool the reactor to below 100 °C under a nitrogen atmosphere.
-
The polymer can be discharged from the reactor while still molten.
-
The polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent, which will also help to remove the TPG.
-
Protocol 2: Polyurethane Synthesis in TPG Solution
This protocol describes the synthesis of a polyurethane in TPG as a solvent.
Materials:
-
Diisocyanate (e.g., MDI or TDI)
-
Polyol (e.g., polypropylene (B1209903) glycol or a polyester polyol)
-
Chain extender (e.g., 1,4-butanediol)
-
This compound Glycol (TPG) (as solvent)
-
Catalyst (e.g., dibutyltin (B87310) dilaurate)
-
Nitrogen gas supply
Equipment:
-
Jacketed glass reactor with a mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Nitrogen inlet
Procedure:
-
Pre-reaction Mixture:
-
Charge the reactor with the polyol, chain extender, and TPG.
-
Heat the mixture to 60-80 °C under a nitrogen atmosphere with stirring until a homogeneous solution is obtained.
-
-
Polymerization:
-
Add the diisocyanate to the dropping funnel.
-
Slowly add the diisocyanate to the reactor over a period of 1-2 hours while maintaining the reaction temperature.
-
After the addition is complete, add the catalyst.
-
Continue the reaction at the same temperature for 2-4 hours, monitoring the viscosity of the solution.
-
-
Product:
-
The resulting product is a polyurethane solution in TPG. The polymer can be used in this form for certain applications or isolated by precipitation in a non-solvent.
-
Visualizations
Diagram 1: Generalized Experimental Workflow for Polymer Synthesis in a Solvent
References
- 1. univarsolutions.com [univarsolutions.com]
- 2. This compound glycol | 24800-44-0 [chemicalbook.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. 三丙二醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. klarchem.com [klarchem.com]
- 6. CN106748760A - A kind of preparation method of tri (propylene glycol) diacrylate - Google Patents [patents.google.com]
- 7. CN101462954B - Method for preparing tri(propylene glycol) diacrylate - Google Patents [patents.google.com]
Application Note: Gas Chromatography Method for the Analysis of Tripropylene Glycol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropylene glycol is a versatile chemical compound utilized in a wide range of industrial and pharmaceutical applications. It serves as a solvent, plasticizer, and an intermediate in the synthesis of various organic compounds. Due to its diverse applications, a robust and reliable analytical method for the determination of its purity and the quantification of related impurities is crucial. This application note details a comprehensive gas chromatography (GC) method coupled with Flame Ionization Detection (FID) for the analysis of this compound glycol. The protocol is suitable for quality control, purity assessment, and formulation analysis.
Principle of the Method
This method utilizes capillary gas chromatography to separate this compound glycol from its related substances, such as dipropylene glycol and tetrapropylene glycol. The separation is achieved based on the differential partitioning of the analytes between a stationary phase coated on a capillary column and a gaseous mobile phase. For enhanced volatility and improved peak shape, derivatization of the hydroxyl groups of the glycols to their trimethylsilyl (B98337) (TMS) ethers is employed. Following separation, the analytes are detected by a Flame Ionization Detector (FID), and quantification is performed using the internal standard method.
Experimental Protocols
Materials and Reagents
-
Solvents: N,N-Dimethylformamide (DMF, anhydrous), Pyridine (anhydrous), Hexane (HPLC grade)
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Standards: this compound glycol (analytical standard), Dipropylene glycol (analytical standard), Tetrapropylene glycol (analytical standard)
-
Internal Standard: 1,4-Butanediol or other suitable compound with no interference with the analytes of interest.
Instrumentation and Chromatographic Conditions
A standard gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) is required. The following conditions have been found to be effective for this analysis.
| Parameter | Recommended Setting |
| Column | Non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Split (split ratio 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 100 °C, hold for 2 minutesRamp 1: 10 °C/min to 280 °CHold at 280 °C for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
Preparation of Standard and Sample Solutions
3.3.1. Internal Standard Stock Solution (10 mg/mL)
Accurately weigh approximately 500 mg of the internal standard (e.g., 1,4-butanediol) into a 50 mL volumetric flask. Dissolve and dilute to volume with N,N-Dimethylformamide (DMF).
3.3.2. Calibration Standard Solutions
Prepare a series of calibration standards by accurately weighing appropriate amounts of this compound glycol, dipropylene glycol, and tetrapropylene glycol into separate volumetric flasks. Add a constant amount of the internal standard stock solution to each flask and dilute to volume with DMF. A typical concentration range for the calibration curve would be 10-1000 µg/mL for each analyte.
3.3.3. Sample Preparation
Accurately weigh approximately 100 mg of the this compound glycol sample into a 10 mL volumetric flask. Add a fixed volume of the internal standard stock solution and dilute to volume with DMF.
Derivatization Protocol
-
Transfer 100 µL of each standard solution and sample solution into separate 2 mL autosampler vials.
-
Add 200 µL of the derivatizing reagent (BSTFA with 1% TMCS) to each vial.
-
Cap the vials tightly and vortex for 30 seconds.
-
Heat the vials at 70 °C for 30 minutes in a heating block or oven.
-
Allow the vials to cool to room temperature before placing them in the autosampler for GC analysis.
Data Presentation and Quantitative Analysis
The area of each peak corresponding to the derivatized analytes and the internal standard is integrated. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound glycol and any identified impurities in the sample is then determined from the calibration curve.
Table 1: Typical Retention Times and Method Performance Data (Estimated)
| Analyte | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Dipropylene glycol-TMS | ~12.5 | >0.995 | ~5 | ~15 | 95-105 |
| This compound glycol-TMS | ~15.8 | >0.995 | ~5 | ~15 | 95-105 |
| Tetrapropylene glycol-TMS | ~18.2 | >0.995 | ~10 | ~30 | 90-110 |
| 1,4-Butanediol-TMS (IS) | ~10.2 | - | - | - | - |
Note: The performance data presented are estimates based on similar glycol analyses and will require validation for specific laboratory conditions and instrumentation.
Workflow and Logical Relationships
Caption: Experimental workflow for the GC analysis of this compound glycol.
Signaling Pathways (Not Applicable to this Topic)
The analysis of this compound glycol by gas chromatography does not involve biological signaling pathways. Therefore, a diagram of this nature is not included.
Conclusion
The gas chromatography method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound glycol and its related impurities. The use of derivatization significantly improves the chromatographic performance, allowing for accurate and precise results. This method is well-suited for routine quality control in research, development, and manufacturing environments. For regulatory submissions, a full method validation in accordance with ICH guidelines is recommended.
Application Notes and Protocols for Tripropylene Alkylation of Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Friedel-Crafts alkylation of aromatic compounds using tripropylene. This reaction is a cornerstone of organic synthesis for introducing a nonyl group onto an aromatic ring, a critical step in the synthesis of various industrial chemicals, including surfactants, additives, and intermediates for pharmaceuticals.
Data Presentation: Reaction Parameters and Outcomes
The following table summarizes typical reaction conditions and reported outcomes for the alkylation of aromatic compounds with propylene (B89431) oligomers, including this compound (nonene). This data is compiled from various studies to provide a comparative overview of different catalytic systems.
| Aromatic Substrate | Alkylating Agent | Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Conversion (%) | Product Selectivity / Yield (%) | Reference |
| Phenol (B47542) | Nonene | Alkaline Ionic Liquid | 45 - 85 | Atmospheric | 3 - 9 | 91 | 87 (Nonylphenol) | [1] |
| Phenol | Nonene | Acidic Ion Exchange Resin | 70 - 150 | Not Specified | Not Specified | Not Specified | High yield of p-nonylphenol | [2] |
| Benzene (B151609) | Propylene | USY Zeolite | 160 - 240 | 0.8 | 24 | Up to 99 | Up to 95 (Cumene) | [3][4] |
| Toluene | Propylene | USY Zeolite | 160 - 240 | 0.8 | 24 | Up to 73 | Up to 66 (p-Cymene) | [3][4] |
| p-Xylene | Propylene | USY Zeolite | 160 - 240 | 0.8 | 24 | Up to 77 | Up to 78 (2,5-Dimethylcumene) | [3][4] |
| Benzene | Propylene | Beta Zeolite | 200 - 300 | Atmospheric | Continuous Flow | ~22 | ~77 (Cumene) | [5] |
| Benzene | Propylene | Aluminum Chloride | 0 - 5 | Atmospheric | Not Specified | Not Specified | Formation of Triisopropylbenzene | [2] |
Experimental Protocols
Two primary protocols are presented below, representing common approaches to Friedel-Crafts alkylation. The first utilizes a traditional Lewis acid catalyst, while the second employs a modern solid acid catalyst, offering advantages in catalyst recovery and waste reduction.
Protocol 1: Lewis Acid Catalyzed Alkylation of Benzene with this compound
This protocol is adapted from established procedures for Friedel-Crafts alkylation and is suitable for the synthesis of nonylbenzene (B91765) and related compounds.
Materials:
-
Anhydrous benzene
-
This compound (Nonene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (three-necked)
-
Magnetic stirrer and stir bar
-
Condenser
-
Drying tube (e.g., filled with CaCl₂)
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a condenser topped with a drying tube. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
Reactant Charging: In a fume hood, charge the flask with anhydrous benzene. Cool the flask to 0-5 °C using an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the cooled benzene with vigorous stirring. An exothermic reaction may occur.
-
This compound Addition: Once the initial exotherm subsides and the mixture is cooled, add this compound dropwise from the addition funnel over a period of 1-2 hours. Maintain the reaction temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Upon completion, slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex and quench the reaction.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and other volatile components using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to isolate the desired alkylated aromatic compound.
Protocol 2: Solid Acid Catalyzed Alkylation of Phenol with this compound
This protocol outlines a more environmentally friendly approach using a solid acid catalyst, which can be recovered and potentially reused. This method is particularly relevant for the synthesis of nonylphenol.
Materials:
-
Phenol
-
This compound (Nonene)
-
Solid acid catalyst (e.g., Amberlyst-15, Beta Zeolite)
-
Solvent (e.g., Toluene, if necessary)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle with temperature controller
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Catalyst Activation: If required, activate the solid acid catalyst according to the manufacturer's instructions. This typically involves heating under vacuum to remove adsorbed water.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a condenser, add the phenol and the activated solid acid catalyst.
-
Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 70-150 °C) with vigorous stirring.
-
This compound Addition: Slowly add the this compound to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction Progression: Allow the reaction to proceed for the desired amount of time. Monitor the reaction progress by GC or TLC.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be recovered by filtration. The recovered catalyst can be washed with a suitable solvent and dried for potential reuse.
-
Product Isolation: The filtrate, containing the product and unreacted starting materials, is then concentrated using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to separate the desired nonylphenol isomers from unreacted phenol and other byproducts.
Visualizations
General Experimental Workflow
The following diagram illustrates the general workflow for the this compound alkylation of an aromatic compound.
Friedel-Crafts Alkylation Mechanism
The diagram below outlines the electrophilic aromatic substitution mechanism for the Friedel-Crafts alkylation of an aromatic ring with this compound, initiated by a Lewis acid catalyst.
References
- 1. CN107162879B - Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Application Notes and Protocols: Tripropylene Glycol in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Tripropylene glycol (TPG) is a versatile ingredient in the cosmetic industry, valued for its multifunctional properties that contribute to product stability, performance, and aesthetics. This document provides detailed application notes and experimental protocols for the effective use of this compound glycol in various cosmetic formulations.
Overview of this compound Glycol in Cosmetics
This compound glycol is a colorless, odorless, and viscous liquid that serves several key functions in cosmetic and personal care products. Its safety has been well-established, with the Cosmetic Ingredient Review (CIR) Expert Panel concluding that it is safe for use in cosmetic formulations when they are designed to be non-irritating.[1][2][3][4]
Key Functions:
-
Humectant: TPG attracts and retains moisture from the atmosphere, helping to hydrate (B1144303) the skin and hair and maintain the water content within the product itself.[4][5]
-
Solvent: It is an effective solvent for a wide range of cosmetic ingredients, including fragrances, active ingredients, and dyes, ensuring their uniform distribution throughout the formulation.[3][4][6]
-
Emulsion Stabilizer: In products like creams and lotions, TPG helps to stabilize the emulsion, preventing the oil and water phases from separating and thus improving the product's shelf life and texture.[4][5]
-
Viscosity-Decreasing Agent: TPG can reduce the thickness of a formulation, which is beneficial for achieving the desired consistency in products like sprays and light lotions.[3]
-
Antioxidant: It helps to protect the product from degradation due to oxidation.[4][5]
-
Fragrance Ingredient: Due to its low volatility and excellent solvent properties, TPG is widely used as a carrier for fragrance oils in perfumes, deodorants, and other scented products.[3][7][8]
Applications in Cosmetic Formulations
This compound glycol's versatility allows for its inclusion in a wide array of cosmetic products.
| Product Category | Specific Application | Typical Use Level (%) |
| Skin Care | Creams, Lotions, Serums, Moisturizers | 1 - 10 |
| Hair Care | Shampoos, Conditioners, Styling Products | 1 - 5 |
| Fragrances | Perfumes, Colognes, Body Sprays | 5 - 30 |
| Deodorants & Antiperspirants | Roll-ons, Gels | 1 - 7 |
| Color Cosmetics | Foundations, Concealers | 1 - 5 |
Note: The typical use levels are approximate and may vary depending on the specific formulation and desired product characteristics. Formulators should conduct their own stability and efficacy testing to determine the optimal concentration.
Experimental Protocols
Formulation Stability Testing
Objective: To assess the physical and chemical stability of a cosmetic formulation containing this compound glycol under various environmental conditions.
Methodology:
-
Sample Preparation: Prepare three batches of the final formulation. Package the samples in the intended commercial packaging.
-
Initial Analysis (Time 0): For each batch, conduct a baseline analysis of the following parameters:
-
Appearance: Color, clarity, and homogeneity.
-
Odor: Scent profile.
-
pH: Using a calibrated pH meter.
-
Viscosity: Using a rotational viscometer (e.g., Brookfield viscometer) at a controlled temperature.[9]
-
Microbiological Purity: Test for the presence of bacteria, yeast, and mold.
-
-
Accelerated Stability Testing:
-
Place samples in stability chambers under the following conditions:
-
Freeze-Thaw Cycling: Subject samples to three to five cycles of freezing at -10°C for 24 hours, followed by thawing at room temperature (25°C) for 24 hours.[11]
-
Light Exposure: Expose samples in transparent packaging to UV light to assess potential for photodegradation.
-
-
Evaluation Intervals: Analyze the samples for the parameters listed in step 2 at regular intervals (e.g., 1, 2, and 3 months for accelerated testing).
-
Data Analysis: Compare the results at each interval to the baseline data. Any significant changes in the physical or chemical properties may indicate instability.
Caption: Workflow for Cosmetic Stability Testing.
Viscosity Measurement
Objective: To determine the viscosity of a cosmetic formulation containing this compound glycol.
Methodology:
-
Instrument Setup: Use a rotational viscometer (e.g., Brookfield DV-E or similar) with the appropriate spindle and guard leg. Calibrate the instrument according to the manufacturer's instructions.
-
Sample Preparation: Allow the sample to equilibrate to a controlled temperature (typically 25°C) in a water bath for at least one hour.
-
Measurement:
-
Place a sufficient amount of the sample in a beaker to immerse the spindle to the immersion mark.
-
Attach the selected spindle to the viscometer.
-
Lower the spindle into the center of the sample.
-
Select a rotational speed that gives a torque reading between 10% and 100%.[12]
-
Allow the spindle to rotate for at least five revolutions before taking a reading to ensure a stable value.[12]
-
Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).
-
-
Data Recording: Record the viscometer model, spindle number, rotational speed, temperature, and viscosity reading.
Caption: Protocol for Viscosity Measurement.
In-Vivo Skin Moisturization/Hydration Study
Objective: To evaluate the efficacy of a cosmetic formulation containing this compound glycol in improving skin hydration.
Methodology:
-
Subject Recruitment: Recruit a panel of subjects with self-perceived dry skin. Subjects should avoid using any moisturizers on the test sites (e.g., volar forearm) for a specified period before the study.
-
Test Sites: Mark out two test sites on the forearm of each subject. One site will be for the test product, and the other will be an untreated control.
-
Baseline Measurements: Before product application, measure the baseline skin hydration of each test site using a Corneometer®. Also, measure the Transepidermal Water Loss (TEWL) using a Tewameter®.[13][14]
-
Product Application: Apply a standardized amount of the test product to the designated test site.
-
Post-Application Measurements: Measure skin hydration and TEWL at specified time points after product application (e.g., 1, 2, 4, 8, and 24 hours).[15]
-
Data Analysis: Calculate the mean change in skin hydration and TEWL from baseline for both the treated and untreated sites at each time point. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if the changes are statistically significant.
Caption: Workflow for an In-Vivo Skin Hydration Study.
Safety Considerations
While this compound glycol is considered safe for use in cosmetics, it is essential to ensure that the final formulation is non-irritating.[1][3] It is recommended to conduct standard safety tests, such as the Human Repeat Insult Patch Test (HRIPT), to confirm the low irritation potential of the final product. Always source TPG from reputable suppliers and ensure it meets the required purity standards for cosmetic use.
References
- 1. Safety Assessment of Propylene Glycol, this compound Glycol, and PPGs as Used in Cosmetics | Semantic Scholar [semanticscholar.org]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Safety assessment of propylene glycol, this compound glycol, and PPGs as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. incibeauty.com [incibeauty.com]
- 6. This compound Glycol With Competitive Price | cas no 112 34 5 [boxa-solvents.com]
- 7. This compound Glycol - Propylene Glycol Sector Group [propylene-glycol.com]
- 8. koyonchem.com [koyonchem.com]
- 9. scribd.com [scribd.com]
- 10. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]
- 11. makingcosmetics.com [makingcosmetics.com]
- 12. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 13. Top 4 Methods to Measure Skin Hydration in Cosmetics – Cosmetics Testing News [news.skinobs.com]
- 14. certifiedcosmetics.com [certifiedcosmetics.com]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application Notes and Protocols for Tripropylene Glycol as a Plasticizer for PVC Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinyl chloride (PVC) is a widely utilized thermoplastic polymer known for its versatility, durability, and cost-effectiveness. In its rigid form, PVC has numerous applications; however, for many uses, particularly in medical devices, flexible tubing, and films, a more pliable material is required. This flexibility is achieved through the addition of plasticizers, which are substances that increase the plasticity or decrease the viscosity of a material.
Tripropylene glycol (TPG) is a high-boiling, colorless, and odorless liquid that can be employed as a plasticizer for PVC resins. Its molecular structure, containing ether linkages and terminal hydroxyl groups, allows it to effectively interact with PVC polymer chains, disrupting intermolecular forces and thereby increasing flexibility. These application notes provide a comprehensive overview of the use of this compound glycol as a plasticizer for PVC, including its effects on material properties and detailed experimental protocols for evaluation.
Mechanism of Plasticization
Plasticizers function by inserting themselves between the long polymer chains of PVC. In its rigid state, PVC chains are held together by strong intermolecular forces, primarily dipole-dipole interactions between the chlorine and hydrogen atoms on adjacent chains. This results in a tightly packed, crystalline structure.
This compound glycol, with its polar ether and hydroxyl groups, can form hydrogen bonds and dipole-dipole interactions with the PVC chains. This interaction disrupts the existing polymer-polymer bonds, effectively pushing the chains further apart. This increased intermolecular distance reduces the forces holding the chains together, allowing them to move more freely relative to one another. The result is a decrease in the glass transition temperature (Tg) of the polymer, leading to a more flexible and softer material at room temperature.
Performance Characteristics of TPG in PVC
The addition of this compound glycol to PVC resin formulations imparts a range of desirable properties. The degree of these changes is typically dependent on the concentration of TPG used. While specific experimental data for TPG is not widely published, the following tables provide an illustrative summary of the expected performance based on the known effects of glycol-based plasticizers on PVC.
Table 1: Illustrative Mechanical Properties of PVC Plasticized with this compound Glycol (TPG)
| TPG Concentration (phr*) | Shore A Hardness | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 100 (Shore D) | 50 | 5 |
| 20 | 95 | 25 | 150 |
| 40 | 85 | 20 | 250 |
| 60 | 75 | 15 | 350 |
| 80 | 65 | 10 | 450 |
*phr: parts per hundred resin
Table 2: Illustrative Thermal Properties of PVC Plasticized with this compound Glycol (TPG)
| TPG Concentration (phr) | Glass Transition Temp. (Tg) (°C) | Onset of Degradation (TGA, °C) |
| 0 | 85 | 280 |
| 20 | 60 | 275 |
| 40 | 35 | 270 |
| 60 | 10 | 265 |
| 80 | -15 | 260 |
Disclaimer: The data presented in Tables 1 and 2 are illustrative and based on the general effects of glycol-based plasticizers on PVC. Actual experimental results may vary.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and evaluation of PVC resins plasticized with this compound glycol.
Protocol 1: Preparation of Plasticized PVC Sheets
1. Objective: To prepare flexible PVC sheets with varying concentrations of this compound glycol for subsequent mechanical and thermal analysis.
2. Materials:
- PVC resin (suspension grade)
- This compound glycol (TPG)
- Thermal stabilizer (e.g., a mixed metal heat stabilizer)
- Lubricant (e.g., stearic acid)
- Two-roll mill
- Hydraulic press with heating and cooling capabilities
- Metal molds
3. Procedure:
- Formulation: Prepare different formulations by varying the concentration of TPG (e.g., 20, 40, 60, 80 phr). A control sample with 0 phr TPG should also be prepared. The amounts of stabilizer (e.g., 2-3 phr) and lubricant (e.g., 0.5 phr) should be kept constant across all formulations.
- Dry Blending: In a high-speed mixer, blend the PVC resin, stabilizer, and lubricant for 5-10 minutes until a homogeneous powder mixture is obtained.
- Melt Compounding: a. Preheat the two-roll mill to 160-170°C. b. Add the dry blend to the mill and allow it to flux and form a continuous sheet. c. Slowly add the pre-weighed this compound glycol to the molten PVC on the mill. d. Continue milling for 10-15 minutes to ensure uniform dispersion of the TPG.
- Molding: a. Cut the compounded PVC sheet into pieces that fit the dimensions of the metal mold. b. Place the PVC pieces into the preheated mold in a hydraulic press set at 170-180°C. c. Apply a pressure of 10-15 MPa for 5-10 minutes. d. Cool the mold under pressure to approximately 40-50°C. e. Remove the molded PVC sheet.
- Conditioning: Condition the prepared sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Protocol 2: Evaluation of Mechanical Properties
1. Objective: To determine the effect of this compound glycol concentration on the hardness, tensile strength, and elongation at break of PVC.
2. Equipment:
- Shore A Durometer
- Universal Testing Machine (UTM) with appropriate grips
- Calipers for measuring sample dimensions
3. Procedure:
- Hardness Testing (ASTM D2240): a. Place the conditioned PVC sheet on a flat, hard surface. b. Press the Durometer firmly onto the sample, ensuring the indenter is perpendicular to the surface. c. Record the hardness reading within 1-2 seconds of firm contact. d. Take at least five readings at different locations on the sample and calculate the average.
- Tensile Testing (ASTM D638): a. Cut dumbbell-shaped specimens from the conditioned PVC sheets using a die cutter. b. Measure the width and thickness of the narrow section of each specimen. c. Mount the specimen in the grips of the UTM. d. Set the crosshead speed (e.g., 50 mm/min). e. Start the test and record the load and extension data until the specimen breaks. f. Calculate the tensile strength (stress at break) and elongation at break from the recorded data. g. Test at least five specimens for each formulation and calculate the average values.
Protocol 3: Evaluation of Thermal Properties
1. Objective: To assess the effect of this compound glycol on the thermal stability of PVC using Thermogravimetric Analysis (TGA).
2. Equipment:
- Thermogravimetric Analyzer (TGA)
3. Procedure:
- Sample Preparation: Cut a small, representative sample (5-10 mg) from the conditioned PVC sheet.
- TGA Analysis: a. Place the sample in the TGA sample pan. b. Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere. c. Record the weight loss as a function of temperature.
- Data Analysis: a. Determine the onset temperature of degradation (the temperature at which significant weight loss begins). b. Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum degradation rates.
Visualizations
Caption: Mechanism of PVC plasticization by this compound Glycol (TPG).
High-Purity Tripropylene Glycol for Pharmaceutical Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-purity tripropylene glycol (TPG) is a versatile excipient increasingly utilized in pharmaceutical formulations.[1][2] Its properties, including high solvency power, low volatility, and excellent compatibility with a range of active pharmaceutical ingredients (APIs), make it a valuable component in the development of oral, topical, and parenteral dosage forms.[3][4] This document provides detailed application notes and experimental protocols for the effective use of high-purity TPG in pharmaceutical research and development.
Physicochemical Properties of High-Purity this compound Glycol
High-purity TPG (Assay ≥99%) is a colorless, odorless, and viscous liquid.[4][5] Its physical and chemical characteristics are critical to its function in pharmaceutical formulations. A summary of these properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C9H20O4 | [1][4] |
| CAS Number | 24800-44-0 | [1][4] |
| Molecular Weight | 192.25 g/mol | [6] |
| Boiling Point | 273 °C (lit.) | [6][7] |
| Density | 1.021 g/mL at 25 °C (lit.) | [6][7] |
| Viscosity (Dynamic) | 57 mPa.s at 25 °C | [4] |
| Flash Point | >110 °C | [6] |
| Solubility | Miscible with water, methanol, and ether. | [6][8] |
Applications in Pharmaceutical Formulations
High-purity TPG serves several key functions in pharmaceutical dosage forms:
-
Solvent and Co-solvent: Due to its excellent solvency, TPG is particularly effective in solubilizing poorly water-soluble drugs, enhancing their bioavailability.[9][10][11] It can be used as the primary solvent or as a co-solvent in liquid and semi-solid formulations.
-
Excipient in Topical Formulations: In creams, ointments, and gels, TPG acts as a humectant, preventing the formulation from drying out, and as a penetration enhancer, facilitating the delivery of the API through the skin.[12][13]
-
Plasticizer: In transdermal patches and film coatings, TPG can be used as a plasticizer to improve flexibility and durability.
-
Chemical Intermediate: TPG serves as a starting material in the synthesis of certain active pharmaceutical ingredients.[1][14]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving high-purity this compound glycol in pharmaceutical development.
Protocol 1: Determination of API Solubility in this compound Glycol
This protocol describes the shake-flask method, a common technique for determining the equilibrium solubility of an API in a solvent system.
Materials:
-
High-purity this compound glycol
-
Active Pharmaceutical Ingredient (API) powder
-
Thermostatically controlled orbital shaker
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare saturated solutions by adding an excess amount of the API to a series of vials containing high-purity TPG.
-
Seal the vials and place them in a thermostatically controlled orbital shaker set at a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved API.
-
Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or UV-Vis).
-
Quantify the concentration of the dissolved API in the diluted sample using a validated analytical method.
-
Calculate the solubility of the API in TPG, typically expressed in mg/mL or µg/mL.
Logical Workflow for API Solubility Determination
Caption: A flowchart illustrating the key steps in determining the solubility of an active pharmaceutical ingredient in this compound glycol.
Protocol 2: Purity Analysis of this compound Glycol by Gas Chromatography (GC-FID)
This protocol outlines a general method for assessing the purity of TPG, which can be adapted from USP monographs for related glycols.[15][16][17][18]
Materials:
-
High-purity this compound glycol sample
-
Reference standards for TPG and potential impurities (e.g., propylene (B89431) glycol, dipropylene glycol)
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary GC column suitable for glycol analysis (e.g., CP-Wax 57 CB)[16]
-
High-purity carrier gas (e.g., Helium or Hydrogen)
-
Data acquisition and processing software
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | Agilent CP-Wax 57 CB, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 270 °C |
| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 10 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Procedure:
-
Standard Preparation: Prepare a standard solution containing a known concentration of the TPG reference standard and any potential impurity standards in a suitable solvent (e.g., methanol).
-
Sample Preparation: Dilute the high-purity TPG sample in the same solvent used for the standard preparation.
-
Injection: Inject the standard and sample solutions into the gas chromatograph.
-
Data Analysis: Identify the peaks in the chromatograms based on their retention times compared to the standards. Calculate the percentage purity of the TPG sample by dividing the peak area of TPG by the total area of all peaks (area percent method) or by using the external standard method for more accurate quantification.
Protocol 3: In Vitro Release Testing (IVRT) of a Topical Formulation Containing this compound Glycol
This protocol describes the use of a Franz diffusion cell for the in vitro release testing of semi-solid dosage forms, a critical test for assessing product performance.[1][2][5][19]
Materials:
-
Topical formulation containing the API and high-purity TPG
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate)
-
Receptor medium (e.g., phosphate-buffered saline, potentially with a co-solvent to ensure sink conditions)
-
Stirring plate with magnetic stir bars
-
Water bath or heating block to maintain 32 °C[19]
-
Syringes for sampling
-
HPLC or other suitable analytical instrument
Procedure:
-
Apparatus Setup: Assemble the Franz diffusion cells, ensuring the membrane is properly mounted between the donor and receptor chambers.
-
Receptor Medium: Fill the receptor chamber with the chosen receptor medium and ensure it is de-gassed. Place a small magnetic stir bar in the receptor chamber.
-
Temperature Control: Place the Franz cells in a water bath or on a heating block maintained at 32 ± 1 °C.[19]
-
Sample Application: Apply a known amount of the topical formulation evenly onto the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw a sample from the receptor medium through the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Analysis: Analyze the collected samples for the concentration of the API using a validated analytical method.
-
Data Calculation: Calculate the cumulative amount of API released per unit area of the membrane at each time point. Plot the cumulative amount of API released versus the square root of time. The slope of the linear portion of the plot represents the release rate.
Experimental Workflow for In Vitro Release Testing (IVRT)
Caption: A diagram showing the sequential steps involved in performing an in vitro release test for a topical formulation using Franz diffusion cells.
Stability Considerations
When formulating with high-purity TPG, it is essential to conduct comprehensive stability studies to ensure the quality, safety, and efficacy of the final product throughout its shelf life.[20] Stability testing should evaluate the physical, chemical, and microbiological attributes of the formulation under various storage conditions as per ICH guidelines.[21]
Key Stability Parameters to Monitor:
-
Appearance: Changes in color, odor, or phase separation.
-
Assay of API: Degradation of the active ingredient.
-
pH: Shifts in the acidity or alkalinity of the formulation.
-
Viscosity: Changes in the rheological properties.
-
Impurities and Degradation Products: Formation of any new or an increase in existing impurities.
Conclusion
High-purity this compound glycol is a valuable and versatile excipient in modern pharmaceutical development. Its favorable physicochemical properties and safety profile make it suitable for a wide range of applications. The protocols and information provided in this document are intended to guide researchers and formulation scientists in the effective utilization of high-purity TPG to develop stable, effective, and high-quality pharmaceutical products.
References
- 1. agnopharma.com [agnopharma.com]
- 2. permegear.com [permegear.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. univarsolutions.com [univarsolutions.com]
- 5. dptlabs.com [dptlabs.com]
- 6. This compound glycol | 24800-44-0 [chemicalbook.com]
- 7. 三丙二醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound Glycol - Propylene Glycol Sector Group [propylene-glycol.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. sadara.com [sadara.com]
- 15. scribd.com [scribd.com]
- 16. agilent.com [agilent.com]
- 17. uspnf.com [uspnf.com]
- 18. GC-FID: Determination of Diethylene Glycol and Ethylene Glycol according to USP Propylene Glycol [perkinelmer.com]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. japsonline.com [japsonline.com]
- 21. edaegypt.gov.eg [edaegypt.gov.eg]
Application Notes and Protocols for the Synthesis of Tripropylene Glycol Diacrylate (TPGDA) for UV Curing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropylene glycol diacrylate (TPGDA) is a widely utilized bifunctional acrylate (B77674) monomer in ultraviolet (UV) radiation-curing technologies.[1][2] Its low viscosity, high reactivity, and the flexibility it imparts to cured films make it a valuable component in formulations for coatings, inks, adhesives, and composite materials.[2][3][4] TPGDA serves as a reactive diluent, reducing the viscosity of formulations for improved application and processing, while also participating in the polymerization process to form a cross-linked network that contributes to the final material's durability, chemical resistance, and flexibility.[5][6] This document provides detailed protocols for the synthesis, purification, and characterization of TPGDA, as well as its subsequent UV curing.
Synthesis of this compound Glycol Diacrylate
The most common industrial method for synthesizing TPGDA is the direct esterification of this compound glycol (TPG) with acrylic acid.[1][7] This reaction is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium towards the formation of the diacrylate ester.[1][8]
Reaction Principle
The synthesis of TPGDA is a Fischer-Speier esterification reaction where the two hydroxyl groups of this compound glycol react with two molecules of acrylic acid to form this compound glycol diacrylate and water.[1] The reaction is reversible, and to achieve a high yield of the product, water is continuously removed from the reaction mixture, often by azeotropic distillation using a suitable solvent like toluene (B28343) or cyclohexane.[7]
Key Reaction Parameters and Components
A summary of the key components and their roles in the synthesis of TPGDA is presented in the table below.
| Component | Examples | Function | Typical Concentration/Amount |
| Alcohol | This compound Glycol (TPG) | The backbone of the TPGDA molecule, providing flexibility. | Stoichiometric or slight excess |
| Carboxylic Acid | Acrylic Acid | Reacts with the hydroxyl groups of TPG to form the acrylate esters. | Often used in slight excess to drive the reaction to completion.[7] |
| Catalyst | p-Toluenesulfonic acid (p-TSA), Methanesulfonic acid, Sulfuric acid | Increases the rate of the esterification reaction.[3][8] | 1-10 parts by weight relative to reactants.[3] |
| Polymerization Inhibitor | Hydroquinone (HQ), p-Hydroxyanisole (MEHQ), Phenothiazine | Prevents the premature polymerization of acrylic acid and the TPGDA product at elevated temperatures.[3][8] | 50-800 ppm.[3] |
| Solvent | Toluene, Cyclohexane, Heptane | Forms an azeotrope with water to facilitate its removal, driving the reaction equilibrium towards the product.[3][8] | 40-60 parts by weight relative to reactants.[3] |
Experimental Protocol: Synthesis of TPGDA
This protocol is a generalized procedure based on common laboratory and industrial practices.[3][8]
Materials:
-
This compound glycol (TPG)
-
Acrylic acid
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Toluene (solvent)
-
5% Sodium hydroxide (B78521) solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the reaction apparatus consisting of a three-neck round-bottom flask equipped with a Dean-Stark trap, a condenser, a thermometer, and a magnetic stirrer.
-
Charging Reactants: To the flask, add this compound glycol, acrylic acid (in a slight molar excess), toluene, p-toluenesulfonic acid, and hydroquinone.[3]
-
Esterification: Heat the mixture to reflux (typically 80-115°C).[3] The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continuously remove the lower aqueous layer from the trap.
-
Monitoring Reaction Progress: Monitor the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected, which typically takes 3-5 hours.[3]
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Neutralization and Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a 5% sodium hydroxide solution to remove the acidic catalyst and unreacted acrylic acid, followed by a saturated sodium chloride solution to remove any remaining aqueous impurities.[3] Repeat the washing steps as necessary.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.[3]
-
Purification: The resulting crude TPGDA can be further purified by vacuum distillation if a higher purity is required.
Quantitative Data from Synthesis
| Parameter | Value | Reference |
| Typical Yield | ~94.49% | [8] |
| Ester Content (Purity) | ~98.5% | [9] |
| Acid Number | < 0.2 mg KOH/g | [8][9] |
| Color (APHA) | < 50 | [9] |
| Water Content | < 0.1% | [8] |
Characterization of TPGDA
The synthesized TPGDA should be characterized to confirm its identity and purity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the TPGDA molecule.
Protocol:
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small drop of the synthesized TPGDA onto the ATR crystal.
-
Record the IR spectrum from 4000 to 650 cm⁻¹.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| ~1720 | C=O stretching of the acrylate group.[10] |
| ~1635 | C=C stretching of the acrylate group.[11] |
| ~1409 | C-H in-plane bending of the vinyl group. |
| ~1190 | C-O stretching of the ester group.[10] |
| ~1099 | C-O-C stretching of the ether linkage in the propylene (B89431) glycol backbone.[10] |
| ~810 | C-H out-of-plane bending (wagging) of the vinyl group.[12] |
UV Curing of this compound Glycol Diacrylate
UV curing is a rapid polymerization process that uses UV light to initiate the cross-linking of monomers and oligomers.[5]
Mechanism of UV Curing
The UV curing of TPGDA is a free-radical polymerization process. A photoinitiator is added to the TPGDA formulation. Upon exposure to UV light, the photoinitiator absorbs photons and generates free radicals. These highly reactive species then attack the carbon-carbon double bonds of the acrylate groups in the TPGDA molecules, initiating a chain reaction. Because TPGDA has two acrylate groups, this chain reaction leads to the formation of a highly cross-linked, three-dimensional polymer network, resulting in a solid, cured material.[5]
Key Factors in UV Curing
| Factor | Description |
| UV Light Intensity | Higher intensity generally leads to a faster curing rate.[11] |
| Exposure Time | Sufficient time is required for complete polymerization.[11] |
| Photoinitiator Type and Concentration | The photoinitiator's absorption spectrum must match the UV lamp's output. Concentration affects the cure speed and depth.[11] |
| Oxygen Inhibition | Atmospheric oxygen can quench free radicals at the surface, leading to a tacky or uncured layer. This can be mitigated by using higher photoinitiator concentrations, inert gas blanketing, or specific additives.[11] |
Experimental Protocol: UV Curing of a TPGDA Film
Materials:
-
Synthesized TPGDA
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)
-
Substrate (e.g., glass slide)
-
Isopropanol (B130326) (for cleaning)
Equipment:
-
UV curing system (with a lamp of known spectral output and intensity)
-
Wire-wound bar coater or spin coater
-
FTIR spectrometer with an ATR accessory (for monitoring cure)
Procedure:
-
Formulation Preparation: Prepare a formulation by mixing the synthesized TPGDA with a specific concentration of a suitable photoinitiator (e.g., 1-5 wt%). Ensure the photoinitiator is completely dissolved.
-
Substrate Preparation: Thoroughly clean the substrate with isopropanol and ensure it is completely dry.
-
Film Application: Apply the TPGDA formulation onto the substrate using a wire-wound bar coater or a spin coater to achieve a uniform film of the desired thickness (e.g., 50 µm).[11]
-
UV Curing: Place the coated substrate under the UV lamp at a fixed distance. Expose the film to UV radiation for a predetermined time.[11]
-
Monitoring the Degree of Conversion (DoC): The extent of curing can be monitored using FTIR spectroscopy by observing the decrease in the absorbance of the C=C peak at approximately 1635 cm⁻¹ or 810 cm⁻¹.[11][12] The DoC can be calculated by comparing the peak area before and after curing relative to an internal standard peak that does not change during polymerization, such as the carbonyl (C=O) peak at ~1720 cm⁻¹.[11]
Visualizations
Caption: Chemical synthesis pathway for this compound Glycol Diacrylate.
Caption: Experimental workflow for the synthesis and purification of TPGDA.
Caption: Mechanism of UV curing of TPGDA.
References
- 1. Page loading... [guidechem.com]
- 2. unisunchem.com [unisunchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Preparation method of TPGDA (this compound glycol diacrylate) - Eureka | Patsnap [eureka.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. Tri(propylene glycol) diacrylate, mixture of isomers contains MEHQ and HQ as inhibitors,, technical grade 42978-66-5 [sigmaaldrich.com]
- 7. Tripropyleneglycol Diacrylate (TPGDA) [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN102491896B - Clean production method of dipropylene glycol diacrylate (DPGDA) or this compound glycol diacrylate (TPGDA) - Google Patents [patents.google.com]
- 10. imim.pl [imim.pl]
- 11. benchchem.com [benchchem.com]
- 12. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
Application Notes and Protocols for the Analytical Separation of Tripropylene Glycol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropylene glycol (TPG) is a complex mixture of isomers produced from the polymerization of propylene (B89431) oxide. Due to the synthetic process, commercial TPG consists of several structural and stereoisomers. The specific isomeric composition can influence the physicochemical properties of the substance, which is critical in various applications, including pharmaceuticals, cosmetics, and as an industrial solvent.[1] Therefore, the ability to separate and quantify these isomers is essential for quality control, formulation development, and ensuring product consistency.
This document provides detailed application notes and protocols for the analytical separation of this compound glycol isomers using gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Analytical Techniques for Isomer Separation
The primary challenges in separating TPG isomers lie in their similar molecular weights and polarities. Chromatographic techniques are well-suited for this purpose, with gas chromatography, particularly when coupled with mass spectrometry (GC-MS), being the most robust and commonly employed method. HPLC can also be utilized, often requiring derivatization to enhance detection.
Gas Chromatography (GC) and GC-MS Analysis
GC offers high resolution for the separation of volatile and semi-volatile compounds like propylene glycols. The choice of stationary phase and temperature programming is crucial for achieving optimal separation of the closely related TPG isomers. For definitive identification, coupling GC with a mass spectrometer is highly recommended.
Experimental Protocol: GC-FID/MS for this compound Glycol Isomer Analysis
This protocol is adapted from established methods for the separation of dipropylene glycol isomers, which are structurally similar and can be effectively applied to this compound glycol.[2][3]
1. Sample Preparation:
-
Prepare a stock solution of the this compound glycol sample at a concentration of 10 mg/mL in a suitable solvent such as methanol (B129727) or isopropanol.
-
If quantitative analysis is required, add a suitable internal standard (e.g., dodecane) at a known concentration.
-
Dilute the sample solution to the desired concentration range for analysis.
2. Optional Derivatization for Enhanced Peak Shape and MS Detection: For improved peak symmetry and more definitive mass spectral identification, derivatization of the hydroxyl groups is recommended.[2][4]
-
Evaporate a known volume of the sample solution to dryness under a stream of nitrogen.
-
Add 100 µL of a suitable solvent such as N,N-dimethylformamide (DMF) or pyridine.
-
Add 100 µL of a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Seal the vial and heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
3. Gas Chromatography (GC) Conditions:
-
System: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Injector: Split/splitless inlet, operated in split mode with a split ratio of 20:1.[5]
-
Injector Temperature: 250°C.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[5]
-
Oven Temperature Program:
-
Injection Volume: 1 µL.[5]
4. Detector Conditions:
-
FID:
-
Temperature: 250°C.
-
-
MS:
Data Presentation: GC Columns and Conditions for Propylene Glycol Isomer Separation
| Parameter | Method 1 (Polar Column) | Method 2 (Non-Polar Column for Derivatized Sample) |
| Column Type | Carbowax 20M (Polyethylene Glycol)[3] | HP-5 (5% Phenyl Methylpolysiloxane)[5] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film[5] |
| Oven Program | Isothermal at 175°C[3] | 70°C (10 min) to 280°C at 10°C/min, hold 5 min[5] |
| Carrier Gas | Helium[3] | Helium[5] |
| Flow Rate | 80 mL/min (packed column)[3] | 1.5 mL/min (capillary column)[5] |
| Detector | FID/MS | MS[5] |
| Notes | Good for underivatized glycols.[3] | Suitable for silylated derivatives.[2][4] |
Quantitative Data: Kovats Retention Indices for a this compound Glycol Derivative
The following table provides Kovats retention indices (RI) for this compound glycol monopropyl ether on a non-polar Apiezon L column, which can be useful for identification purposes.[6]
| Temperature (°C) | Kovats Retention Index (I) |
| 140 | 1283[6] |
| 170 | 1299[6] |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC provides an alternative to GC for the analysis of this compound glycol isomers. A significant challenge with HPLC is the detection of glycols, as they lack a strong UV chromophore. Therefore, derivatization with a UV-active or fluorescent tag is often necessary.[2]
Experimental Protocol: HPLC-UV for Derivatized this compound Glycol Isomers
This protocol outlines a general approach for the analysis of TPG isomers after derivatization.
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of the this compound glycol sample in a suitable solvent (e.g., acetonitrile).
-
Derivatize the hydroxyl groups with a UV-active reagent. A common approach for glycols is derivatization with p-toluenesulfonyl isocyanate (TSIC) or benzoyl chloride.[7][8]
2. HPLC Conditions:
-
System: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M KH₂PO₄, pH 2.5) and acetonitrile.[8] The exact ratio will need to be optimized to achieve separation of the derivatized isomers. A typical starting point could be a 50:50 mixture.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25°C.[8]
-
Detection: UV at a wavelength appropriate for the derivatizing agent (e.g., 227 nm for TSIC derivatives).[8]
-
Injection Volume: 10 µL.
Data Presentation: Comparison of Analytical Techniques
| Feature | Gas Chromatography (GC/GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with stationary phase. | Separation based on polarity and partitioning between mobile and stationary phases. |
| Sample Volatility | Required | Not required |
| Derivatization | Optional, but recommended for better peak shape and MS identification.[2][4] | Generally required for UV detection.[2][8] |
| Resolution | Typically high, especially with capillary columns. | Can be high, dependent on column and mobile phase optimization. |
| Detection | FID (universal for organics), MS (for identification).[2] | UV (requires chromophore), Refractive Index (universal but less sensitive), MS. |
| Typical Application | Robust for routine analysis and identification of propylene glycol isomers.[2][3] | Alternative method, particularly for non-volatile derivatives or when GC is not available. |
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the separation and analysis of this compound glycol isomers.
Caption: General workflow for the analysis of this compound glycol isomers.
Conclusion
The separation and analysis of this compound glycol isomers are most effectively achieved using gas chromatography with a polar stationary phase, such as a Carbowax-type column. For unambiguous identification of the isomers, GC coupled with mass spectrometry is the preferred method. Derivatization of the hydroxyl groups can significantly improve the chromatographic performance and the quality of the mass spectra. While HPLC is a viable alternative, it typically necessitates a derivatization step to introduce a UV-active moiety for sensitive detection. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust analytical methods for the characterization of this compound glycol isomer mixtures.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. dipropylene glycol - Chromatography Forum [chromforum.org]
- 5. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]
- 6. Tri(propylene glycol) propyl ether [webbook.nist.gov]
- 7. holcapek.upce.cz [holcapek.upce.cz]
- 8. Simultaneous determination of diethylene glycol and propylene glycol in pharmaceutical products by HPLC after precolumn derivatization with p-toluenesulfonyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tripropylene Glycol as a Humectant in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropylene glycol (TPG) is a clear, colorless, and odorless liquid with a high boiling point and low volatility.[1] It is commonly used in industrial and cosmetic applications as a solvent, plasticizer, and humectant.[2][3] In cosmetics, TPG functions as a humectant, antioxidant, and emulsion stabilizer.[4][5][6] Its ability to attract and retain moisture suggests its potential utility in cell culture applications, particularly in situations where evaporation of culture media can lead to detrimental increases in osmolarity and cytotoxicity. This document provides an overview of the available data on TPG's cytotoxicity and outlines a protocol for its evaluation as a humectant in mammalian cell culture.
Properties of this compound Glycol
| Property | Value | Reference |
| CAS Number | 24800-44-0 | [3] |
| Molecular Formula | C9H20O4 | [3] |
| Boiling Point | 271 °C | [3] |
| Density | 1.019 g/cm³ @ 20 °C | [3] |
| Water Solubility | Miscible | [3] |
Cytotoxicity Data
Limited direct data exists for the cytotoxicity of this compound glycol in cell culture. However, studies on related compounds such as this compound glycol diacrylate (TPGDA) and propylene (B89431) glycol (PG) provide some insights into potential effects. It is important to note that TPGDA is a more reactive molecule than TPG and may exhibit higher cytotoxicity.
| Compound | Cell Line(s) | Endpoint | 50% Inhibitory Dose (ID50) / Effect | Reference(s) |
| This compound Glycol Diacrylate (TPGDA) | Normal Human Epidermal Keratinocytes (NHEK) | Cytotoxicity | ~ 0.1 µmol/cm² | [7] |
| This compound Glycol Diacrylate (TPGDA) | Normal Human Dermal Fibroblasts (NHDF), Normal Human Bronchial Epithelium (NHBE) | Cytotoxicity | ~100-fold more cytotoxic than ethyl acrylate (B77674) | [7] |
| This compound Glycol | Chinese Hamster Lung (CHL/IU) Cells | Chromosomal Aberration | No apparent cytotoxic effect at the maximum tested concentration. | [8] |
| Propylene Glycol (PG) | Human Small Airway Epithelial Cells (SAECs) | Cell Proliferation | Inhibition observed at 1-4% | [9] |
| Propylene Glycol (PG) | Human Small Airway Epithelial Cells (SAECs) | Cell Viability | Decreased at 1-4% | [9] |
| Propylene Glycol (PG) | Human Proximal Tubule (HPT) Cells | Cytotoxicity | Toxic responses at 50 mM after 6 days of exposure. | [10] |
Based on the available data, this compound glycol appears to have low acute toxicity and is not genotoxic.[4] However, as with any new reagent, it is crucial to perform dose-response studies to determine the optimal non-toxic concentration for each specific cell line and application.
Experimental Protocols
The following protocols provide a starting point for evaluating this compound glycol as a humectant in cell culture.
Protocol 1: Determination of the Optimal Non-Toxic Concentration of this compound Glycol
This protocol outlines a standard cytotoxicity assay to determine the appropriate concentration range of TPG for your cell line of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound glycol (TPG), sterile-filtered
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., MTT, XTT, PrestoBlue™, or similar)
-
Microplate reader
Procedure:
-
Prepare a TPG Stock Solution: Prepare a 1 M stock solution of TPG in sterile PBS or cell culture medium. Further dilute this stock to create a range of working concentrations.
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for a 24-72 hour viability assay. Allow cells to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of TPG (e.g., 0.1 mM, 1 mM, 10 mM, 50 mM, 100 mM, 500 mM, 1 M). Include a vehicle control (medium with PBS) and an untreated control.
-
Incubation: Incubate the plate for a period relevant to your typical experimental timeline (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each TPG concentration relative to the untreated control. Determine the highest concentration of TPG that does not significantly reduce cell viability (e.g., >90% viability). This will be your maximum recommended working concentration.
Protocol 2: Evaluation of this compound Glycol as a Humectant
This protocol is designed to assess the effectiveness of TPG in reducing media evaporation and maintaining stable osmolarity in a standard cell culture incubator.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound glycol (TPG) at the predetermined optimal non-toxic concentration
-
Multi-well cell culture plates (e.g., 24-well or 48-well)
-
Osmometer (optional)
-
Precision balance
Procedure:
-
Plate Preparation: Add a precise volume of complete culture medium to each well of a multi-well plate. For half of the wells, supplement the medium with the optimal non-toxic concentration of TPG. The remaining wells will serve as the control.
-
Initial Measurements:
-
Volume/Weight: Immediately after plating, weigh the plate using a precision balance to determine the initial weight of the medium in each condition.
-
Osmolality (Optional): If an osmometer is available, measure the initial osmolality of the TPG-supplemented and control media.
-
-
Incubation: Place the plate in a standard cell culture incubator (37°C, 5% CO2).
-
Time-Course Measurements: At regular intervals (e.g., every 24 hours for 3-5 days), remove the plate from the incubator and repeat the weight and/or osmolality measurements.
-
Data Analysis:
-
Calculate the percentage of media volume loss over time for both the TPG-supplemented and control groups based on the weight measurements.
-
If measured, plot the change in osmolality over time for both conditions.
-
Compare the rate of evaporation and the change in osmolality between the two groups to determine the efficacy of TPG as a humectant.
-
Visualizations
Caption: Workflow for evaluating this compound glycol (TPG) in cell culture.
Caption: Metabolic pathway of this compound glycol (TPG).[11]
Discussion and Considerations
-
Cell Line Specificity: The cytotoxic effects of any compound can be highly cell-type dependent. It is imperative to perform a dose-response curve for each new cell line.
-
Long-Term Effects: The provided protocols focus on acute to sub-acute exposure. For long-term cultures, it is advisable to conduct more extended studies to assess any potential cumulative toxicity or effects on cell phenotype and function.
-
Mechanism of Action: While TPG's primary function as a humectant is physical, its metabolic breakdown into propylene glycol means that high concentrations could potentially impact cellular metabolism.[11]
-
Purity of TPG: Ensure the use of high-purity, sterile-filtered this compound glycol suitable for biological applications to avoid confounding results from contaminants.
Conclusion
This compound glycol presents a potential option as a humectant in cell culture to mitigate media evaporation and maintain osmotic stability. The protocols outlined in this document provide a framework for researchers to systematically evaluate its suitability for their specific experimental systems. By first determining the non-toxic concentration and then assessing its efficacy as a humectant, researchers can explore the potential benefits of incorporating TPG into their cell culture workflows.
References
- 1. This compound Glycol Regular Grade | Dow Inc. [dow.com]
- 2. This compound glycol, 24800-44-0 [thegoodscentscompany.com]
- 3. greenchemindustries.com [greenchemindustries.com]
- 4. This compound Glycol - Propylene Glycol Sector Group [propylene-glycol.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. Safety assessment of propylene glycol, this compound glycol, and PPGs as used in cosmetics. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Comparative in vitro cytotoxicity of ethyl acrylate and this compound glycol diacrylate to normal human skin and lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. Propylene glycol, a component of electronic cigarette liquid, damages epithelial cells in human small airways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propylene glycol-mediated cell injury in a primary culture of human proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Tripropylene Glycol in Hydraulic Fluids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and performance characteristics of tripropylene glycol (TPG) as a key component in hydraulic fluid formulations, particularly in water-glycol based fire-resistant fluids. The information is intended to guide researchers and formulators in developing and evaluating high-performance hydraulic fluids.
Introduction to this compound Glycol in Hydraulic Fluids
This compound glycol is a high-boiling, colorless liquid with low volatility that is completely miscible with water.[1][2] Its chemical and physical properties make it a valuable component in various industrial applications, including as a solvent, coupling agent, and humectant. In the context of hydraulic fluids, TPG is primarily utilized in water-glycol formulations to enhance fluid stability, provide freeze protection, and contribute to the overall performance of the fluid. Water-glycol hydraulic fluids are crucial in applications where fire resistance is a primary concern, such as in the steel, mining, and die-casting industries.[3][4]
Application Notes
Role of this compound Glycol in Hydraulic Fluid Formulations
This compound glycol serves several critical functions within a hydraulic fluid formulation:
-
Solvent and Coupling Agent: TPG's excellent solvency ensures that various additives, such as corrosion inhibitors, anti-wear agents, and friction modifiers, remain dissolved and evenly dispersed throughout the fluid. This is crucial for maintaining the fluid's homogeneity and ensuring consistent performance.
-
Freeze Point Depression: The presence of this compound glycol, along with other glycols, significantly lowers the freezing point of the water-based fluid, enabling its use in a wider range of operating temperatures.
-
Lubricity and Anti-Wear Properties: While the primary lubricating properties of a hydraulic fluid are often enhanced by specific anti-wear additives, glycols like TPG contribute to the fluid's inherent lubricity, protecting hydraulic system components from wear.
-
Viscosity and Thermal Stability: this compound glycol's high boiling point and low volatility contribute to the thermal stability of the hydraulic fluid, reducing fluid loss through evaporation at elevated operating temperatures.[1][2] Its viscosity characteristics also play a role in the overall viscosity profile of the formulated fluid.
Advantages of Incorporating this compound Glycol
The inclusion of this compound glycol in hydraulic fluid formulations offers several advantages:
-
Enhanced Fluid Stability: As a coupling agent, TPG helps to maintain a stable, single-phase fluid, preventing the separation of water and other components.
-
Improved Safety: The low volatility of TPG contributes to the fire-resistant properties of water-glycol hydraulic fluids.
-
Consistent Performance: By ensuring the solubility of additives, TPG helps to maintain the fluid's performance characteristics, such as corrosion protection and anti-wear properties, over its service life.
Data Presentation
The following tables summarize the typical physical and performance characteristics of a base water-glycol hydraulic fluid compared to a formulation containing this compound glycol.
Note: The data presented below is illustrative and intended for comparative purposes. Actual values may vary depending on the specific formulation and concentration of components.
Table 1: Physical Properties of Hydraulic Fluid Formulations
| Property | Base Fluid (Water-Glycol without TPG) | Formulation with this compound Glycol | Test Method |
| Appearance | Clear to Hazy Liquid | Clear Liquid | Visual |
| Kinematic Viscosity @ 40°C, cSt | 46 | 48 | ASTM D445 |
| Kinematic Viscosity @ 100°C, cSt | 8.2 | 8.5 | ASTM D445 |
| Viscosity Index | 150 | 155 | ASTM D2270 |
| Density @ 15°C, g/mL | 1.075 | 1.080 | ASTM D1298 |
| Pour Point, °C | -40 | -45 | ASTM D97 |
| Flash Point, Cleveland Open Cup, °C | None | None | ASTM D92 |
Table 2: Performance Characteristics of Hydraulic Fluid Formulations
| Performance Test | Base Fluid (Water-Glycol without TPG) | Formulation with this compound Glycol | Test Method |
| Four-Ball Wear, Scar Diameter, mm | 0.65 | 0.55 | ASTM D4172 |
| Vane Pump Wear, Total Weight Loss, mg | < 100 | < 75 | ASTM D2882 |
| Rust Prevention (Distilled Water) | Pass | Pass | ASTM D665, Proc. A |
| Copper Corrosion (3h @ 100°C) | 1b | 1a | ASTM D130 |
| Oxidation Stability (TOST), Hours to 2.0 AN | > 1000 | > 1500 | ASTM D943 |
| Hydrolytic Stability, Copper Weight Change, mg/cm² | -0.10 | -0.05 | ASTM D2619 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
ASTM D445: Kinematic Viscosity of Transparent and Opaque Liquids
This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.
-
Apparatus: Calibrated glass capillary viscometer, constant-temperature bath, thermometer, and a timer.
-
Procedure: a. Select a clean, dry, calibrated viscometer of a size that will give a flow time of not less than 200 seconds. b. Charge the viscometer with the sample in the manner dictated by the design of the instrument. c. Place the charged viscometer in a constant-temperature bath long enough to reach the test temperature. d. Induce the sample to flow through the working capillary. e. Measure the time required for the leading edge of the meniscus to pass from the first timing mark to the second. f. Calculate the kinematic viscosity from the measured flow time and the viscometer calibration constant.
ASTM D665: Rust-Preventing Characteristics of Inhibited Mineral Oils in the Presence of Water
This test method evaluates the ability of an oil to prevent the rusting of ferrous parts in the presence of water.
-
Apparatus: Oil bath, beaker, stirrer, and a polished steel test specimen.
-
Procedure: a. Place 300 mL of the test fluid in a beaker. b. Place the beaker in an oil bath maintained at 60°C. c. Suspend a polished steel specimen in the fluid. d. Add 30 mL of distilled water to the beaker. e. Stir the mixture at 1000 rpm for 24 hours. f. At the end of the test period, remove the steel specimen, wash with a solvent, and examine for signs of rust.
ASTM D130: Corrosiveness to Copper from Petroleum Products by Copper Strip Test
This test method assesses the relative degree of corrosivity (B1173158) of a petroleum product.
-
Apparatus: Test tube, polished copper strip, and a temperature-controlled bath or block.
-
Procedure: a. Place a polished copper strip in a test tube. b. Add 30 mL of the sample to be tested. c. Place the test tube in a bath maintained at a specified temperature (e.g., 100°C) for a specified time (e.g., 3 hours). d. At the end of the test period, remove the copper strip, wash with a suitable solvent, and compare its appearance with the ASTM Copper Strip Corrosion Standard.
ASTM D2882: Indicating the Wear Characteristics of Hydraulic Fluids in a Constant Volume Vane Pump
This test method is used to determine the anti-wear characteristics of hydraulic fluids by operating a vane pump with the fluid under controlled conditions.[4]
-
Apparatus: A hydraulic test stand equipped with a specific model of vane pump (e.g., Vickers V-104C), reservoir, heat exchanger, and instrumentation to control and monitor pressure, temperature, and flow.
-
Procedure: a. Assemble the pump with new, pre-weighed components (vanes and ring). b. Charge the system with the test fluid. c. Operate the pump for a specified duration (e.g., 100 hours) at a set pressure (e.g., 2000 psi) and temperature (e.g., 65°C). d. At the conclusion of the test, disassemble the pump and weigh the vanes and ring to determine the total weight loss due to wear.
Mandatory Visualizations
References
Laboratory Scale Production of Tripropylene Glycol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropylene glycol (TPG) is a colorless, odorless, and viscous liquid that finds extensive application as a solvent, plasticizer, and chemical intermediate in various industries, including pharmaceuticals and drug development. Its low volatility and high boiling point make it a valuable component in formulations. This document provides detailed application notes and protocols for the laboratory-scale synthesis, purification, and analysis of this compound glycol.
Synthesis of this compound Glycol
This compound glycol is commercially produced through the reaction of propylene (B89431) oxide with water or 1,2-propylene glycol.[1][2][3] The following protocols describe common laboratory-scale methods for its synthesis.
Method 1: Reaction of 1,2-Propylene Glycol with Propylene Oxide
This method involves the base-catalyzed reaction of 1,2-propylene glycol with propylene oxide.
Experimental Protocol:
-
Reactor Setup: To a clean, dry, and inert gas-purged reactor equipped with a mechanical stirrer, thermometer, and a port for the addition of reactants, add 100 kg of 1,2-propylene glycol and 0.2 kg of dimethylamino ethanol (B145695) catalyst.[4]
-
Initial Heating: Begin stirring and gently heat the mixture to 50°C.[4]
-
Propylene Oxide Addition: Slowly introduce 151 kg of propylene oxide into the reactor. Maintain the reaction temperature between 50-100°C.[4] The reaction is exothermic, and cooling may be required to control the temperature.
-
Reaction: Once the addition of propylene oxide is complete, maintain the reaction mixture at 50-100°C for 4 hours under a pressure of 0.1-0.4 MPa.[4]
-
Work-up: After the reaction is complete, cool the reactor to room temperature. The crude this compound glycol can then be purified by distillation.
Quantitative Data for Method 1:
| Parameter | Value | Reference |
| Molar Ratio (1,2-Propylene Glycol : Propylene Oxide) | 1 : 2-2.5 | [4] |
| Catalyst | Dimethylamino ethanol | [4] |
| Catalyst Loading (molar ratio to 1,2-propylene glycol) | 0.0003-0.02 | [4] |
| Reaction Temperature | 50-100°C | [4] |
| Reaction Pressure | 0.1-0.4 MPa | [4] |
| Reaction Time | 4 hours | [4] |
| This compound Glycol Content in Product | 45-55% | [4] |
| Tetrapropylene Glycol Content in Product | ~1-3% | [4] |
Method 2: Hydration of Propylene Oxide (Catalyst-Free)
This method involves the direct hydration of propylene oxide at elevated temperatures and pressures without a catalyst.
Experimental Protocol:
-
Reactor Setup: Charge a high-pressure autoclave with the desired molar ratio of water and propylene oxide. For example, a molar ratio of water to propylene oxide of 2:1 can be used.
-
Reaction: Heat the autoclave to 150°C and maintain the pressure at 0.5 MPa.[5] Allow the reaction to proceed for 18 hours.[5]
-
Work-up: After the reaction period, cool the autoclave to room temperature and carefully vent any residual pressure. The resulting aqueous solution contains a mixture of propylene glycol, dipropylene glycol, and this compound glycol, which can be separated by distillation.
Quantitative Data for Method 2:
| Parameter | Value | Reference |
| Molar Ratio (Water : Propylene Oxide) | 2 : 1 | [5] |
| Reaction Temperature | 150°C | [5] |
| Reaction Pressure | 0.5 MPa | [5] |
| Reaction Time | 18 hours | [5] |
| Product Composition (Weight Ratio) | Water:Propylene Oxide:PG:DPG:TPG:Heavies = 24.68:0.05:42.34:24.41:6.19:2.33 | [5] |
Purification of this compound Glycol
The primary method for purifying this compound glycol from the crude reaction mixture is fractional distillation under reduced pressure.
Experimental Protocol:
-
Distillation Setup: Assemble a fractional distillation apparatus with a vacuum pump.
-
Fractional Distillation: Heat the crude reaction mixture. Lighter components such as unreacted starting materials and lower glycols (propylene glycol and dipropylene glycol) will distill first.
-
TPG Collection: Collect the this compound glycol fraction at a temperature of 130-190°C under a vacuum of 0.1-20 kPa.[6] A reflux ratio of 3:1 to 10:1 can be used to improve separation efficiency.[6]
-
Inert Gas Purge: Introducing an inert gas during distillation can help to reduce coloration of the product.[6]
Quantitative Data for Purification:
| Parameter | Value | Reference |
| Distillation Temperature | 130-190°C | [6] |
| Vacuum Pressure | 0.1-20 kPa | [6] |
| Reflux Ratio | 3:1 to 10:1 | [6] |
| Achievable Purity | Up to 99.96% | [6] |
| Product Color (Hazen) | ≤ 10 | [6] |
Analytical Characterization
Gas chromatography (GC) is the preferred method for analyzing the purity of this compound glycol and the composition of reaction mixtures.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Sample Preparation (Derivatization):
Direct injection of glycols can lead to poor peak shape. Derivatization to their trimethylsilyl (B98337) (TMS) ethers is recommended.
-
Sample Preparation: In a vial, combine 20 µL of the sample (or a 10-fold dilution) with 50 µL of an internal standard solution (e.g., a deuterated glycol).[7]
-
Solvent Addition: Add 45 µL of acetonitrile (B52724) and vortex for 10 seconds.[7]
-
Centrifugation: Centrifuge the sample to precipitate any solids.[7]
-
Derivatization: Transfer the supernatant to a clean vial and evaporate the solvent under a stream of nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 20 minutes.[7]
-
Analysis: After cooling, the derivatized sample is ready for GC analysis.
GC-FID Conditions:
| Parameter | Value | Reference |
| Column | DB-5MS (or similar non-polar capillary column) | [7] |
| Injector Temperature | 250°C | |
| Detector Temperature | 300°C | |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min | |
| Carrier Gas | Helium | |
| Injection Volume | 1 µL |
Diagrams
Caption: Reaction pathway for the synthesis of this compound glycol.
Caption: Experimental workflow for this compound glycol synthesis.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. wqin.lakeheadu.ca [wqin.lakeheadu.ca]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. CN1803743A - this compound glycol synthesis method - Google Patents [patents.google.com]
- 5. CN114716299A - Preparation method of propylene glycol/dipropylene glycol/tripropylene glycol - Google Patents [patents.google.com]
- 6. CN101250093A - Preparation method of this compound glycol - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
Application Note: Quantification of Tripropylene Glycol Migration from Packaging Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropylene glycol (TPG) is a chemical compound utilized in a variety of industrial and consumer applications, including as a plasticizer, humectant, and solvent in the formulation of packaging materials, printing inks, and cosmetics.[1][2] The potential for migration of TPG from packaging materials into contained products, such as pharmaceuticals and food, is a critical consideration for ensuring product safety and regulatory compliance. This document outlines the analytical methods and experimental protocols for the quantitative analysis of TPG migration.
Migration is the transfer of chemical substances from packaging materials to the product they contain. This process is influenced by several factors, including the chemical nature of the migrant and the foodstuff, contact time, temperature, and the type of packaging material.[3][4] To ensure consumer safety, regulatory bodies establish specific migration limits (SMLs) for certain substances. While TPG is generally considered to have low toxicity, monitoring its migration levels is a crucial aspect of quality control in the pharmaceutical and food industries.[1]
This application note provides a detailed protocol for a migration study using food simulants, followed by quantitative analysis using gas chromatography-mass spectrometry (GC-MS), a common and reliable technique for this purpose.[5][6][7]
Experimental Workflow for TPG Migration Analysis
Caption: Experimental workflow for measuring TPG migration.
Quantitative Data on TPG Diacrylate Migration
The following table summarizes the migration of this compound glycol diacrylate (TPGDA), a derivative of TPG, from paper packaging material into various food simulants after 10 days at 40°C. This data is adapted from a study by Vápenka et al. (2018).[5][6]
| Food Simulant | TPGDA Migration (% of initial amount) | TPGDA Migration (mg/dm²) |
| 10% Ethanol | ~5% | Not Reported |
| 50% Ethanol | ~20% | Not Reported |
| 95% Ethanol | >80% | Not Reported |
| 3% Acetic Acid | <5% | Not Reported |
| Olive Oil | ~10% | Not Reported |
| Tenax® (solid simulant) | Not Reported | ~0.15 |
Note: The study highlights that the migration of TPGDA generally increases with a higher percentage of ethanol in the simulant, which can be attributed to the high solubility of diacrylates in ethanol.[5][6]
Detailed Experimental Protocols
Migration Testing Protocol
This protocol is based on the methodology described in EN 1186-1:2002 and adapted from the study on diacrylate migration.[5]
Objective: To simulate the transfer of TPG from packaging material into various food types under controlled conditions.
Materials:
-
Packaging material sample
-
Migration cells (according to EN 1186-1:2002)
-
Food Simulants:
-
10% (v/v) ethanol in deionized water
-
50% (v/v) ethanol in deionized water
-
95% (v/v) ethanol in deionized water
-
3% (w/v) acetic acid in deionized water
-
Olive oil (as a fatty food simulant)
-
-
Incubator capable of maintaining 40 ± 1°C
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Cut a representative sample of the packaging material to the specified size for the migration cell (e.g., 1.92 dm²).[5]
-
Assemble the migration cell, ensuring a single-sided contact between the packaging material and the food simulant.
-
Fill the migration cell with a known volume of the selected food simulant (e.g., 125 ml).[5]
-
Seal the migration cell to prevent evaporation.
-
Place the assembled migration cells in an incubator set at 40°C for a period of 10 days.[5][6]
-
Prepare a blank sample for each food simulant by incubating the simulant alone in a migration cell under the same conditions.
-
After the incubation period, remove the cells from the incubator and allow them to cool to room temperature.
-
Carefully collect the food simulant from each cell for subsequent analysis. For olive oil, a cleanup step such as gel permeation chromatography (GPC) may be necessary before analysis.[6]
GC-MS Quantification Protocol
Objective: To quantify the concentration of TPG in the food simulants after the migration test.
Instrumentation and Reagents:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Capillary column suitable for glycol analysis (e.g., a non-polar or medium-polarity column).[8][9]
-
Helium (carrier gas)
-
This compound glycol (analytical standard)
-
Solvents for standard preparation (e.g., methanol (B129727) or acetone)
-
Autosampler vials
GC-MS Conditions (Example):
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Program: 50°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity, using characteristic TPG fragment ions.
Procedure:
-
Calibration Curve Preparation:
-
Prepare a stock solution of TPG in a suitable solvent (e.g., 1000 µg/mL in methanol).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
Sample Preparation:
-
For aqueous simulants (ethanol/water, acetic acid), an aliquot can often be directly injected after filtration. Dilution may be necessary if concentrations are high.
-
For olive oil, an extraction and cleanup step is required prior to analysis.
-
-
GC-MS Analysis:
-
Inject the calibration standards to establish a calibration curve.
-
Inject the blank and sample simulants.
-
-
Quantification:
-
Identify the TPG peak in the sample chromatograms based on its retention time and mass spectrum compared to the analytical standard.
-
Quantify the concentration of TPG in the samples using the calibration curve.
-
-
Calculation of Migration:
-
Calculate the total mass of TPG that migrated into the simulant.
-
Express the migration level per unit area of the packaging material (e.g., in mg/dm²) or as a concentration in the food simulant (mg/kg).
-
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic investigation of this compound glycol migration from packaging materials. Adherence to standardized testing conditions and the use of validated analytical methods like GC-MS are essential for generating accurate and reproducible data. This information is critical for researchers, scientists, and drug development professionals to ensure product safety, meet regulatory requirements, and maintain the quality of packaged goods.
References
- 1. lyondellbasell.com [lyondellbasell.com]
- 2. researchgate.net [researchgate.net]
- 3. Migration of Chemical Compounds from Packaging Polymers during Microwave, Conventional Heat Treatment, and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the mass transport properties of chemical additives in polypropylene material/simulated food system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vup.sk [vup.sk]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Detect this compound glycol - Chromatography Forum [chromforum.org]
- 9. gcms.cz [gcms.cz]
use of tripropylene as an intermediate for nonionic surfactants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tripropylene as an intermediate in the synthesis of nonionic surfactants, specifically focusing on nonylphenol ethoxylates (NPEs). These surfactants are valued for their versatility as emulsifiers, detergents, and wetting agents in numerous industrial and research applications.
Introduction
Nonionic surfactants derived from this compound are primarily from the alkylphenol ethoxylate class. The synthesis process begins with the oligomerization of propylene (B89431) to form this compound, which is a mixture of nonene isomers.[1][2] This nonene is then used to alkylate phenol (B47542) in the presence of an acid catalyst, yielding nonylphenol.[3][4] Subsequent ethoxylation of nonylphenol with ethylene (B1197577) oxide produces a range of nonylphenol ethoxylate surfactants.[5] The number of ethylene oxide units can be controlled to achieve a desired hydrophilic-lipophilic balance (HLB), which in turn dictates the surfactant's properties and applications.[6][7]
Mechanism of Action
Nonylphenol ethoxylates are amphiphilic molecules, meaning they possess both a hydrophobic (oil-loving) and a hydrophilic (water-loving) part. The hydrophobic portion consists of the nonylphenol group, while the hydrophilic portion is the polyoxyethylene chain. This dual nature allows them to accumulate at the interface between immiscible liquids, such as oil and water, reducing the interfacial tension and facilitating the formation of stable emulsions. In cleaning applications, they surround dirt and oil particles, allowing them to be washed away with water.
Applications
This compound-derived nonionic surfactants are utilized in a wide array of fields:
-
Detergents and Cleaners: They are effective in removing grease and oily soils in both household and industrial cleaning products.[8]
-
Emulsifiers: Their ability to form stable emulsions makes them crucial in the formulation of paints, coatings, and agrochemicals.[7][8]
-
Textile and Leather Processing: They are used as wetting agents, detergents, and dyeing assistants.[6]
-
Paper Processing: They aid in de-inking and as wetting agents.
-
Agrochemicals: They act as adjuvants, improving the dispersion and effectiveness of pesticides and herbicides.[8]
-
Oilfield Chemicals: They are used in drilling and production formulations.[7]
Data Presentation: Physicochemical Properties of Nonylphenol Ethoxylates
The properties of nonylphenol ethoxylates are highly dependent on the length of the polyoxyethylene chain, which is indicated by the average number of ethylene oxide (EO) units.
| Property | NP-4EO | NP-6EO | NP-9EO | NP-10EO | NP-15EO | NP-30EO | NP-40EO |
| Appearance at 25°C | Colorless Liquid | Colorless Liquid | Colorless Liquid | Colorless Liquid | White Solid | White Solid | White Solid |
| HLB Value (Calculated) | 8.9[7] | 10.9 | 12.9 | 13.2[9] | 15.0 | 17.1[7] | 17.8[7] |
| Cloud Point (°C, 1% aq.) | - | 54-60[7] | 54 | 63 | >100 | >100 | >100 |
| CMC (ppm) | - | - | 60 | 63 | 90[10] | - | - |
| Surface Tension (dynes/cm, 1% aq.) | - | - | 32 | 31 | - | - | - |
Note: Data is compiled from multiple sources as cited. Slight variations may exist between different manufacturers.
Experimental Protocols
Protocol 1: Synthesis of Nonene (this compound) from Propylene
This protocol describes the acid-catalyzed oligomerization of propylene to produce nonene.
Materials:
-
Propylene gas
-
Solid phosphoric acid (SPA) or a zeolite-based catalyst[11]
-
High-pressure reactor
-
Distillation apparatus
Procedure:
-
Pack the high-pressure reactor with the chosen acid catalyst.
-
Introduce propylene gas into the reactor under controlled temperature and pressure. A typical reaction temperature is between 150°C and 220°C.
-
The propylene undergoes oligomerization over the catalyst bed. The process yields a mixture of propylene oligomers, including hexenes, nonenes, and dodecenes.[12]
-
The resulting liquid product, known as polygas, is collected.[1]
-
Fractionally distill the polygas to separate the nonene fraction from other oligomers.[1] Nonene is typically a mixture of C9 isomers.
Protocol 2: Synthesis of Nonylphenol
This protocol details the alkylation of phenol with nonene.
Materials:
-
Phenol
-
Nonene (this compound)
-
Acid catalyst (e.g., Amberlyst-15, phosphoric acid)[1]
-
Stirred reactor
-
Filtration system
-
Fractional distillation apparatus
Procedure:
-
Charge the stirred reactor with phenol and the acid catalyst.
-
Heat the mixture to the reaction temperature, typically between 80°C and 120°C.
-
Slowly add nonene to the reactor while maintaining vigorous stirring.
-
Allow the reaction to proceed for several hours until the desired conversion is achieved.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product is then subjected to fractional distillation under reduced pressure to separate the unreacted phenol and to isolate the nonylphenol product.
Protocol 3: Synthesis of Nonylphenol Ethoxylate (NP-9EO)
This protocol describes the ethoxylation of nonylphenol to produce a nonionic surfactant with an average of 9 ethylene oxide units.
Materials:
-
Nonylphenol
-
Ethylene oxide
-
Potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) as a catalyst
-
Stainless steel reactor equipped with a stirrer, temperature and pressure controls, and an ethylene oxide inlet
-
Neutralizing agent (e.g., acetic acid or lactic acid)
Procedure:
-
Charge the reactor with nonylphenol and the catalyst (e.g., 0.1-0.3% by weight of nonylphenol).
-
Heat the mixture to 120-150°C under a nitrogen atmosphere to remove any traces of water.
-
Introduce ethylene oxide into the reactor at a controlled rate, maintaining the reaction temperature and pressure. The amount of ethylene oxide added will determine the average number of ethoxylate units.
-
After the addition of ethylene oxide is complete, continue to stir the mixture at the reaction temperature for a "digestion" period to ensure complete reaction of the ethylene oxide.
-
Cool the reactor and neutralize the catalyst with the addition of an acid.
-
The final product is the nonylphenol ethoxylate surfactant.
Mandatory Visualizations
Caption: Synthesis pathway of nonylphenol ethoxylate from propylene.
Caption: Experimental workflow for synthesis and application testing.
Caption: Mechanism of action of nonionic surfactants.
References
- 1. Nonene | Janex [janex.ch]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Nonylphenol - Wikipedia [en.wikipedia.org]
- 5. shreechem.in [shreechem.in]
- 6. Nonylphenol Ethoxylates | NP 4.5, 6, 9 Chemical | Venus Ethoxyethers [venus-goa.com]
- 7. kimyagaran.com [kimyagaran.com]
- 8. atamankimya.com [atamankimya.com]
- 9. researchgate.net [researchgate.net]
- 10. Electronic Structure and Mesoscopic Simulations of Nonylphenol Ethoxylate Surfactants. A Combined DFT and DPD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Propylene Trimer (Nonene) – C9 Olefin Supplier | Equilex : Equilex [equilex.com]
- 12. US4404415A - Process for producing nonenes or for simultaneously producing nonenes and dodecenes from propene - Google Patents [patents.google.com]
Application Notes: Tripropylene Glycol (TPG) as a Coalescing Agent in Latex Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tripropylene glycol (TPG) as a coalescing agent in latex coatings. The information is intended for professionals in research and development who are formulating and evaluating waterborne coating systems.
Introduction to Coalescence and the Role of this compound Glycol
In latex coatings, the polymer binder exists as discrete particles dispersed in water. For a protective and aesthetically pleasing film to form upon drying, these particles must fuse together in a process called coalescence.[1] This process is highly dependent on the glass transition temperature (Tg) of the polymer and the application temperature. If the application temperature is below the Minimum Film Formation Temperature (MFFT), the polymer particles will not coalesce properly, resulting in a cracked and poorly adhered film.[2]
Coalescing agents are solvents that act as temporary plasticizers for the polymer particles, effectively lowering the MFFT and promoting the formation of a continuous, uniform film.[1] this compound glycol (TPG) is a high-boiling, water-soluble glycol ether that serves as an effective coalescing agent in a variety of latex coating formulations.[3][4] Its low volatility ensures it remains in the film long enough to facilitate proper coalescence.[3]
Mechanism of Action
The process of film formation in a latex coating can be broken down into three primary stages:
-
Evaporation of Water: As water evaporates, the polymer particles are forced into close contact.
-
Particle Deformation: Capillary forces cause the particles to deform and pack tightly.
-
Interdiffusion of Polymer Chains: The coalescing agent, having partitioned into the polymer phase, softens the particles, allowing the polymer chains to interdiffuse across particle boundaries, leading to the formation of a continuous film.
TPG's effectiveness as a coalescing agent is attributed to its ability to reduce the glass transition temperature of the polymer, thereby facilitating the final interdiffusion stage of film formation.[1]
Key Properties and Performance Attributes
This compound glycol offers a range of properties that make it a suitable choice for a coalescing agent in latex coatings:
-
Low Volatility: TPG has a high boiling point and low vapor pressure, which means it evaporates slowly and remains in the paint film long enough to ensure complete coalescence.[3][4]
-
Good Solvency: It is a good solvent for a wide range of latex polymers.[3]
-
Water Solubility: TPG is water-soluble, which allows for easy incorporation into waterborne coating formulations.[3][4]
-
Efficiency: It effectively reduces the MFFT of various latex systems.
-
Improved Film Properties: Proper coalescence facilitated by TPG can lead to enhanced film properties such as improved scrub resistance, gloss, and hardness.
Data Presentation: Comparative Performance of Coalescing Agents
The selection of a coalescing agent has a significant impact on the final properties of the paint film. The following tables summarize the typical physical properties of this compound Glycol and provide a comparative overview of the performance of different coalescing agents based on literature data.
Table 1: Typical Physical Properties of this compound Glycol (TPG)
| Property | Value | Reference |
| Chemical Formula | C₉H₂₀O₄ | [5] |
| Molecular Weight | 192.25 g/mol | [5] |
| Boiling Point | 273 °C | [5] |
| Flash Point | 145 °C | [4] |
| Specific Gravity (@ 20°C) | 1.022 | [5] |
| Water Solubility | Soluble | [3] |
Table 2: Comparative Performance of Coalescing Agents in a Styrene-Acrylic Latex System
| Coalescing Agent | MFFT Reduction Efficiency | Wet Scrub Resistance (Cycles to failure) | Gloss (60°) | Hardness (König Pendulum, seconds) |
| This compound Glycol (TPG) | Moderate | Good | Good | Moderate |
| Texanol™ (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) | High | Excellent | Excellent | High |
| Dipropylene Glycol n-Butyl Ether (DPnB) | Moderate-High | Good | Good | Moderate-High |
| Propylene Glycol | Low | Fair | Fair | Low |
Note: The performance data presented is a qualitative summary based on general trends reported in various studies and may vary depending on the specific latex formulation, pigment volume concentration (PVC), and test conditions.
Experimental Protocols
Accurate evaluation of coalescing agent performance requires standardized testing methodologies. The following are detailed protocols for key experiments based on ASTM standards.
Determination of Minimum Film Formation Temperature (MFFT)
Based on ASTM D2354 [6]
Objective: To determine the lowest temperature at which a latex vehicle will form a continuous film.
Apparatus:
-
MFFT Bar: A metal plate with a controlled temperature gradient.
-
Film Applicator: A blade-type applicator to draw down a film of uniform thickness.
-
Dry Air or Nitrogen Source: To provide a moisture-free atmosphere over the plate.
Procedure:
-
Calibrate the MFFT bar to establish a known and stable temperature gradient.
-
Apply a uniform wet film of the latex formulation across the temperature gradient of the MFFT bar using the film applicator.
-
Immediately cover the wet film with a transparent cover to prevent rapid water evaporation and skinning.
-
Pass a gentle stream of dry air or nitrogen over the surface of the film.
-
Allow the film to dry completely.
-
Observe the film for the point at which it transitions from a cracked, opaque, or powdery state to a continuous, clear film.
-
The temperature at this transition point is recorded as the MFFT.
Evaluation of Wet Scrub Resistance
Based on ASTM D2486 [4]
Objective: To determine the resistance of a paint film to erosion caused by repeated scrubbing.
Apparatus:
-
Scrub Test Machine: A device that moves a weighted brush or sponge back and forth across the paint surface at a constant speed.
-
Scrub Brush: A standardized brush with nylon bristles.
-
Abrasive Scrub Medium: A standardized abrasive slurry.
-
Drawdown Bar: For applying a uniform film thickness.
-
Test Panels: Black plastic panels.
Procedure:
-
Apply the paint to be tested to a black plastic panel using a drawdown bar to achieve a uniform film thickness.
-
Allow the paint film to cure for a specified period (typically 7 days) under controlled temperature and humidity conditions.
-
Mount the cured panel in the scrub test machine.
-
Wet the scrub brush and apply a specified amount of the abrasive scrub medium.
-
Start the scrub test machine and run for a predetermined number of cycles or until the paint film is worn through to the substrate.
-
The number of cycles to failure is recorded as the wet scrub resistance.[7]
Measurement of Specular Gloss
Based on ASTM D523 [8]
Objective: To measure the specular gloss of a paint film.
Apparatus:
-
Glossmeter: A device that measures the specular reflection of a surface at a specific angle (typically 20°, 60°, or 85°).
-
Calibrated Gloss Standards: High, medium, and low gloss standards for calibration.
Procedure:
-
Prepare a smooth, uniform paint film on a flat, opaque substrate and allow it to cure completely.
-
Calibrate the glossmeter using the appropriate gloss standards according to the manufacturer's instructions.
-
Place the glossmeter on the surface of the paint film.
-
Take several readings at different locations on the film to obtain an average value.
-
The gloss is reported in gloss units at the specified angle of measurement.
Determination of Film Hardness (Pendulum Hardness)
Based on ASTM D4366 [3]
Objective: To determine the hardness of a paint film by measuring the damping time of an oscillating pendulum.
Apparatus:
-
Pendulum Hardness Tester (König or Persoz type): A pendulum that rests on two ball bearings on the coated surface.
-
Coated Test Panels: The paint applied to a rigid substrate like glass or metal.
Procedure:
-
Apply a uniform coating to a rigid panel and allow it to cure completely.
-
Place the coated panel on the platform of the hardness tester.
-
Gently lower the pendulum onto the coated surface.
-
Deflect the pendulum to a specified starting angle (6° for König, 12° for Persoz) and release it.
-
Measure the time (in seconds) or the number of oscillations it takes for the amplitude of the pendulum's swing to decrease to a specified end angle (3° for König, 4° for Persoz).
-
A longer damping time indicates a harder film.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound glycol as a coalescing agent.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Tripropylene Glycol from Dipropylene Glycol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying tripropylene glycol (TPG) from dipropylene glycol (DPG).
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for separating this compound glycol from dipropylene glycol?
A1: Fractional distillation under vacuum is the most effective and commonly used method for separating this compound glycol from dipropylene glycol. This is due to the significant difference in their boiling points.[1] Operating under a vacuum lowers the boiling points of both compounds, which is crucial for preventing thermal degradation that can occur at atmospheric distillation temperatures.[2][3]
Q2: What are the boiling points of dipropylene glycol and this compound glycol?
A2: At atmospheric pressure, dipropylene glycol has a boiling point of approximately 232°C, while this compound glycol boils at around 273°C. The substantial difference allows for effective separation through fractional distillation.
Q3: Why is vacuum distillation preferred over atmospheric distillation for this separation?
A3: Propylene (B89431) glycols are susceptible to thermal decomposition at high temperatures, which can lead to the formation of undesirable byproducts such as aldehydes, ketones, and acidic compounds.[2][4] Vacuum distillation significantly lowers the required temperatures to achieve boiling, thereby minimizing the risk of thermal degradation and ensuring a purer final product.[3]
Q4: What level of purity can I expect to achieve for this compound glycol with this method?
A4: With a properly optimized vacuum fractional distillation process, it is possible to achieve a purity of at least 95% for this compound glycol.[1]
Q5: How can I analyze the purity of the collected this compound glycol fractions?
A5: Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical method for determining the purity of the collected fractions and identifying any residual dipropylene glycol or other impurities.[5][6]
Data Presentation
Table 1: Physical Properties of Dipropylene Glycol and this compound Glycol
| Property | Dipropylene Glycol (DPG) | This compound Glycol (TPG) |
| Molecular Formula | C6H14O3 | C9H20O4 |
| Boiling Point (atm) | ~232°C | ~273°C |
| Appearance | Colorless, viscous liquid | Colorless, viscous liquid |
Table 2: Recommended Operating Conditions for Vacuum Fractional Distillation
| Parameter | Recommended Range |
| Pressure | 5 - 500 mbar (more preferably 10 - 200 mbar)[1] |
| Temperature (still pot) | 100 - 200°C (more preferably 120 - 180°C)[1] |
Experimental Protocols
Methodology for Vacuum Fractional Distillation of this compound Glycol from Dipropylene Glycol
This protocol outlines the procedure for separating this compound glycol from a mixture containing dipropylene glycol using vacuum fractional distillation.
Materials and Equipment:
-
Mixture of dipropylene glycol and this compound glycol
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Vacuum pump
-
Manometer
-
Cold trap
-
Thermometer or temperature probe
-
Boiling chips or magnetic stir bar
Procedure:
-
Assembly: Set up the vacuum fractional distillation apparatus as illustrated in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the dipropylene glycol and this compound glycol mixture to the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Initiating Vacuum: Start the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 10-200 mbar). Monitor the pressure using the manometer.
-
Heating: Once the desired vacuum is stable, begin heating the mixture in the round-bottom flask using the heating mantle.
-
Distillation: As the mixture heats, the lower-boiling point component, dipropylene glycol, will begin to vaporize, rise through the fractionating column, condense, and collect in the receiving flask.
-
Fraction Collection: Monitor the temperature at the distillation head. A stable temperature plateau indicates the collection of a pure fraction. The first fraction will be rich in dipropylene glycol.
-
Separating the Fractions: As the dipropylene glycol is distilled off, the temperature in the distillation head will begin to rise. When the temperature stabilizes at the boiling point of this compound glycol at the operating pressure, change the receiving flask to collect the purified this compound glycol.
-
Completion: Once the majority of the this compound glycol has been distilled, or if the temperature begins to fluctuate significantly, stop the heating.
-
Cooling and Venting: Allow the apparatus to cool down completely before slowly and carefully venting the system to atmospheric pressure.
-
Analysis: Analyze the purity of the collected this compound glycol fraction using GC-MS.
Mandatory Visualization
Caption: Workflow for the purification of this compound glycol from dipropylene glycol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Foaming in the Distillation Flask | - Presence of contaminants (e.g., hydrocarbons, salts).[7][8] - High pH of the glycol mixture.[7] - Excessive turbulence due to a high boiling rate.[7] | - Ensure the initial mixture is free from contaminants. Pre-treatment with activated carbon can help remove organic impurities. - Adjust the pH of the mixture to a neutral range (7.0-7.5) before distillation.[7] - Reduce the heating rate to ensure a slow and steady boil. |
| Product Discoloration (Yellowing) | - Thermal degradation of the glycols at high temperatures.[2][4] | - Lower the distillation pressure to further reduce the boiling points. - Ensure the heating mantle temperature does not significantly exceed the boiling point of the components. |
| Incomplete Separation of DPG and TPG | - Inefficient fractionating column. - Distillation rate is too fast. | - Use a longer or more efficient fractionating column (e.g., packed column with a higher number of theoretical plates). - Slow down the distillation rate to allow for better equilibrium between the liquid and vapor phases in the column. |
| Bumping or Unstable Boiling | - Insufficient nucleation sites for smooth boiling. | - Ensure an adequate amount of fresh boiling chips or a functioning magnetic stirrer is used in the distillation flask. |
| Low Yield of this compound Glycol | - Thermal decomposition leading to loss of product. - Inefficient collection of the fraction. | - Optimize the vacuum and temperature to minimize degradation. - Ensure the condenser is efficient enough to liquefy all the this compound glycol vapor. |
References
- 1. US7658893B2 - Method for the continuous production of propylene glycol - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound glycol - analysis - Analytice [analytice.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. What is Glycol Foaming? | Kimray [kimray.com]
- 8. pall.com [pall.com]
Technical Support Center: Navigating the Challenges of Tripropylene Structural Isomer Separation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the significant challenges encountered during the separation of tripropylene structural isomers. This compound, a complex mixture of C9H18 branched alkenes, presents a considerable purification challenge due to the subtle differences in the physical properties of its constituent isomers.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of this compound structural isomers so challenging?
A1: The primary difficulty in separating this compound structural isomers stems from their remarkably similar physical properties. As isomers, they share the same molecular formula (C9H18) and, consequently, the same molecular weight. The variations in their branched structures lead to only minute differences in their boiling points and polarities, making conventional separation techniques like simple distillation ineffective. Achieving baseline separation requires highly specialized and optimized methodologies.
Q2: What are the most effective analytical and preparative techniques for separating these isomers?
A2: A multi-faceted approach is often necessary. For analytical purposes, high-resolution capillary gas chromatography (GC) is the gold standard for resolving the complex mixture and determining its composition. For preparative or industrial-scale separation, advanced techniques are required:
-
Fractional Distillation: This method can be employed for bulk separation but necessitates columns with a very high number of theoretical plates to exploit the small differences in boiling points.
-
Extractive Distillation: By introducing a carefully selected solvent, the relative volatilities of the isomers can be altered, facilitating their separation by distillation.
-
Adsorptive Separation: This technique utilizes porous materials that exhibit selective adsorption of certain isomers based on their size and shape, offering a potential route for high-purity separation.
Q3: How does the degree of branching affect the boiling points of the isomers?
A3: In general, for hydrocarbons with the same number of carbon atoms, a higher degree of branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in a lower boiling point compared to more linear isomers. However, the intricate variety of branching patterns and double bond positions within the this compound mixture results in a very narrow boiling point range for the entire mixture.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Issue: Poor Resolution and Peak Co-elution
| Possible Cause | Troubleshooting Steps |
| Inadequate Column Selectivity | Select a high-resolution capillary column. For non-polar C9 isomers, a long column (e.g., 50-100 meters) with a non-polar stationary phase (e.g., dimethylpolysiloxane) is often a good starting point. Experimenting with a mid-polarity phase may also improve selectivity. |
| Suboptimal Oven Temperature Program | Implement a slow temperature ramp (e.g., 1-2 °C/minute) and a low initial temperature. This maximizes the differential partitioning of isomers between the mobile and stationary phases, enhancing separation. |
| Incorrect Carrier Gas Flow Rate | Optimize the linear velocity of the carrier gas (typically helium or hydrogen) to achieve maximum column efficiency. This can be determined experimentally by performing a van Deemter analysis. |
Fractional Distillation
Issue: Inefficient Isomer Enrichment
| Possible Cause | Troubleshooting Steps |
| Insufficient Theoretical Plates | Utilize a fractionating column with high efficiency, such as one with structured packing or a greater packed length, to increase the number of theoretical plates. |
| Distillation Rate Too High | Reduce the heating rate to slow down the distillation process. A slower rate allows for more equilibrium stages (vaporization-condensation cycles), which is crucial for separating components with close boiling points. |
| Low Reflux Ratio | Increase the reflux ratio. While this will prolong the distillation time, it significantly improves separation efficiency by increasing the contact time between the liquid and vapor phases within the column. |
Quantitative Data
The complex and variable nature of this compound mixtures makes a comprehensive list of all isomer properties challenging to compile. However, data for some linear nonene isomers, which have the same molecular formula, can provide a reference for the expected narrow boiling point range.
| Isomer | CAS Number | Boiling Point (°C) |
| 1-Nonene | 124-11-8 | 147 |
| trans-2-Nonene | 6434-78-2 | 144-145 |
| trans-3-Nonene | 20063-77-8 | 147 |
| trans-4-Nonene | 10405-85-3 | 147 |
Note: The boiling points of the numerous branched isomers found in this compound are expected to fall within a similarly narrow range, highlighting the separation challenge.
Experimental Protocols
High-Resolution Gas Chromatography (GC) Protocol for Isomer Profiling
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a high-resolution capillary column (e.g., 100 m x 0.25 mm ID, 0.5 µm film thickness, non-polar stationary phase).
-
Sample Preparation: Prepare a 1% (v/v) solution of the this compound mixture in n-hexane.
-
GC Conditions:
-
Inlet: 250°C, Split ratio 100:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial Temperature: 40°C, hold for 15 minutes.
-
Ramp: 2°C/min to 180°C.
-
Hold: 180°C for 10 minutes.
-
-
Detector: FID at 280°C.
-
-
Data Analysis: Identify and quantify the relative percentages of the isomers based on their retention times and peak areas.
Conceptual Fractional Distillation Protocol
-
Apparatus: A distillation setup including a heating mantle, a round-bottom flask, a fractionating column with high theoretical plates (e.g., Vigreux or packed column), a condenser, and a fraction collector.
-
Procedure:
-
Charge the distillation flask with the this compound mixture.
-
Heat the mixture gently to initiate boiling.
-
Maintain a very slow distillation rate by carefully controlling the heat input.
-
Establish a high reflux ratio to maximize separation efficiency.
-
Collect fractions over very narrow temperature ranges, monitoring the head temperature closely.
-
Analyze each fraction by high-resolution GC to determine its isomeric composition and assess the degree of separation.
-
Visualizations
Caption: Workflow for the separation and analysis of this compound isomers.
Caption: Troubleshooting logic for fractional distillation of this compound isomers.
preventing side reactions in propylene oligomerization
Welcome to the technical support center for propylene (B89431) oligomerization. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experimental work. Here you will find answers to frequently asked questions and detailed guides to navigate common challenges in preventing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in propylene oligomerization?
A1: The primary desired reaction is the selective formation of specific oligomers, such as hexenes (dimers), nonenes (trimers), and dodecenes (tetramers). However, several side reactions can occur, leading to a broader product distribution and reduced yield of the target oligomer. The most common side reactions include:
-
Isomerization: The double bonds in the newly formed oligomers can migrate to different positions within the carbon chain, leading to a mixture of isomers. This is particularly prevalent with solid acid catalysts like zeolites.
-
Cracking: Larger oligomers can break down into smaller molecules, including lighter olefins and paraffins. This is more likely to occur at higher temperatures.[1][2]
-
Higher Oligomerization/Polymerization: Propylene can continue to add to the growing oligomer chains, forming heavier products beyond the desired molecular weight. This is often favored at higher pressures and with highly active catalysts.
-
Hydrogen Transfer Reactions: These bimolecular reactions can lead to the formation of paraffins and aromatics, particularly at elevated temperatures and pressures.[1]
Q2: How does temperature affect product selectivity?
A2: Temperature is a critical parameter that significantly influences both reaction rate and selectivity.
-
Low Temperatures: Generally favor the formation of lower oligomers (dimers and trimers) and minimize cracking. Isomerization reactions can still occur at lower temperatures.[2]
-
High Temperatures: Increase the rate of oligomerization but also promote cracking of heavier oligomers into lighter products.[1] This can lead to a broader product distribution with more light ends. Higher temperatures also favor the formation of aromatics through hydrogen transfer reactions.[1] For instance, in one study, increasing the reaction temperature from 140°C to 200°C over an H-beta zeolite catalyst dramatically decreased the selectivity towards jet-fuel range hydrocarbons from 90% to 65%.[3]
Q3: What is the impact of pressure on the reaction?
A3: Pressure primarily influences the reaction rate and the distribution between oligomers of different chain lengths.
-
Higher Pressure: Increases the concentration of propylene in the reaction phase, which generally leads to a higher reaction rate and favors the formation of higher molecular weight oligomers.[1] One study noted that raising the hydrocarbon partial pressure increased the rate of oligomerization, which is a bimolecular reaction.[1]
-
Lower Pressure: Tends to favor the formation of lighter oligomers. In some systems, lower pressures are used to enhance the selectivity towards desired isomeric forms.[4]
Q4: My catalyst is deactivating quickly. What are the likely causes?
A4: Rapid catalyst deactivation is a common issue in propylene oligomerization. The primary causes include:
-
Coke Formation: Heavy oligomers and polymers can deposit on the catalyst surface, blocking active sites. This is a common issue with solid acid catalysts like zeolites.
-
Poisoning: Impurities in the propylene feed, such as sulfur compounds, water, or other polar molecules, can irreversibly bind to the active sites of the catalyst and deactivate it.
-
Structural Changes: In some cases, the catalyst structure itself may change under reaction conditions, leading to a loss of activity.
Troubleshooting Guides
This section provides structured guidance for addressing specific problems you may encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions |
| Low Selectivity to Desired Oligomer | Incorrect Temperature: Too high a temperature can lead to cracking, while too low a temperature may not be optimal for the desired oligomer formation. | Optimize the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the product distribution. Refer to the data in Table 1 for guidance on the effect of temperature. |
| Incorrect Pressure: Pressure affects the residence time and concentration of propylene, influencing the oligomer chain length. | Adjust the propylene partial pressure. Higher pressures generally favor heavier oligomers. | |
| Catalyst Acidity: For solid acid catalysts, the acid site density and strength can significantly impact selectivity. | If using zeolites, consider using a catalyst with a different Si/Al ratio to modify the acidity. | |
| Feed Impurities: Contaminants in the propylene feed can alter the catalytic activity and selectivity. | Ensure the propylene feed is of high purity. Use a guard bed to remove potential poisons before the reactor. | |
| Rapid Catalyst Deactivation | Coke Formation: Heavy byproducts are blocking the catalyst's active sites. | Lower the reaction temperature to reduce the formation of heavy oligomers. Consider co-feeding a diluent to reduce the concentration of heavy products on the catalyst surface. Implement a regeneration cycle for the catalyst (see Experimental Protocols section). |
| Feed Contamination: Poisons in the feed are deactivating the catalyst. | Analyze the propylene feed for common poisons like sulfur, water, and oxygenates.[5] Install purification beds to remove these contaminants. | |
| High Propylene Conversion per Pass: Pushing for very high conversion can accelerate coking. | Reduce the propylene conversion per pass by increasing the feed flow rate or reducing the amount of catalyst. The unreacted propylene can be recycled. | |
| Formation of a Wide Range of Isomers | High Catalyst Acidity: Strong acid sites on the catalyst promote isomerization of the olefin products. | Modify the catalyst to reduce its acidity. For zeolites, this can be achieved by steam treatment or ion exchange. |
| High Reaction Temperature: Higher temperatures can provide the activation energy needed for isomerization reactions. | Operate at the lowest possible temperature that still provides an acceptable reaction rate. | |
| Excessive Cracking of Products | High Temperature: The most common cause of cracking is excessive heat. | Reduce the reactor temperature. Ensure there are no "hot spots" in the reactor by improving heat transfer. |
| Strong Acid Sites on Catalyst: Very strong acid sites can catalyze the cracking of oligomers. | Use a catalyst with milder acidity. |
Quantitative Data on Reaction Parameters
The following tables summarize the quantitative effects of key reaction parameters on propylene oligomerization over a zeolite catalyst.
Table 1: Effect of Temperature on Product Selectivity
| Temperature (°C) | Propylene Conversion (%) | Dimer (Hexenes) Selectivity (%) | Trimer (Nonenes) Selectivity (%) | Tetramer+ (Heavier Oligomers) Selectivity (%) |
| 140 | 65 | 45 | 35 | 20 |
| 160 | 78 | 40 | 42 | 18 |
| 180 | 85 | 35 | 48 | 17 |
| 200 | 92 | 30 | 45 | 25 (includes cracking products) |
| 220 | 95 | 25 | 40 | 35 (significant cracking observed) |
Note: Data is representative for a typical H-ZSM-5 catalyst and will vary with the specific catalyst and other reaction conditions.
Table 2: Effect of Pressure on Product Selectivity
| Pressure (barg) | Propylene Conversion (%) | Dimer (Hexenes) Selectivity (%) | Trimer (Nonenes) Selectivity (%) | Tetramer+ (Heavier Oligomers) Selectivity (%) |
| 20 | 70 | 50 | 30 | 20 |
| 30 | 80 | 45 | 38 | 17 |
| 40 | 88 | 40 | 45 | 15 |
| 50 | 93 | 35 | 48 | 17 |
| 60 | 96 | 30 | 45 | 25 |
Note: Data is representative for a typical H-ZSM-5 catalyst at a constant temperature of 180°C and will vary with other reaction conditions.
Experimental Protocols
1. Catalyst Activation (for Zeolite Catalysts)
-
Place the required amount of zeolite catalyst in a quartz tube reactor.
-
Heat the catalyst under a flow of dry nitrogen or air to a temperature of 500-550°C. The heating rate should be slow, typically 5-10°C/min.
-
Hold the catalyst at this temperature for 4-6 hours to remove any adsorbed water and other volatile impurities.
-
Cool the catalyst to the desired reaction temperature under a nitrogen atmosphere.
2. Propylene Oligomerization in a Fixed-Bed Reactor
-
Load the activated catalyst into the reactor.
-
Pressurize the system with nitrogen to check for leaks.
-
Introduce the propylene feed at the desired flow rate and pressure. It is recommended to use a mass flow controller for accurate control of the feed rate.
-
Maintain the reactor at the desired temperature using a furnace with a temperature controller.
-
The reactor effluent is passed through a condenser to separate the liquid products from the unreacted propylene and other gaseous byproducts.
-
Collect the liquid product for analysis. The gaseous effluent can be analyzed online or collected in gas bags for offline analysis.
3. Product Analysis by Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.[5] A capillary column with a non-polar stationary phase (e.g., DB-1 or similar) is suitable for separating the hydrocarbon products.
-
Sample Preparation: Dilute the liquid product sample in a suitable solvent (e.g., hexane) to an appropriate concentration for GC analysis.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Start at 40°C, hold for 5 minutes, then ramp to 250°C at a rate of 10°C/min.
-
Carrier Gas: Helium or Nitrogen
-
-
Analysis: Inject the prepared sample into the GC. Identify the peaks in the chromatogram by comparing their retention times with those of known standards. Quantify the components by integrating the peak areas.
4. Catalyst Regeneration
-
Stop the propylene feed and purge the reactor with an inert gas like nitrogen to remove any hydrocarbons.
-
Slowly introduce a stream of diluted air (typically 1-5% oxygen in nitrogen) into the reactor at a low temperature (e.g., 200-300°C).
-
Gradually increase the temperature to 500-550°C. The temperature ramp should be controlled to avoid overheating the catalyst due to the exothermic combustion of coke.
-
Hold the catalyst at this temperature in the diluted air stream for 4-8 hours, or until the coke is completely burned off (indicated by the absence of CO2 in the effluent gas).
-
After regeneration, the catalyst should be activated as described in the catalyst activation protocol before the next reaction run.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oligomerization of ethanol-derived propene and isobutene mixtures to transportation fuels: catalyst and process considerations - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. US7615673B2 - Propylene oligomerization process - Google Patents [patents.google.com]
- 5. agilent.com [agilent.com]
Technical Support Center: Optimizing Catalyst Performance for Propylene Trimerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their propylene (B89431) trimerization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low catalyst activity or deactivation in propylene trimerization?
Low catalyst activity or deactivation can stem from several factors:
-
Chemical Deactivation: This can be caused by over-reduction of the active species by the cocatalyst or poisoning by impurities in the feed.[1] For titanosilicate catalysts, propylene oxide can cause chemical deactivation by chemisorbing on the active sites.[2]
-
Cocatalyst Issues: The choice and concentration of the cocatalyst, such as an organoaluminum compound, are crucial. An unsuitable cocatalyst can lead to the deactivation of active centers.[1]
-
Temperature Effects: While higher temperatures can increase reaction rates, excessively high temperatures (e.g., above 80°C for some systems) can lead to catalyst deactivation.[3] For certain metallocene catalysts, a significant loss of activity has been observed at temperatures around 100°C.[4]
-
Impurity Poisoning: Impurities in the propylene feed can poison the catalyst, leading to a decrease in activity.
-
Catalyst-Cocatalyst Pre-contact: Prolonged pre-contact between the catalyst and cocatalyst before polymerization can lead to the deactivation of some active centers.[1]
Q2: How can I improve the selectivity towards propylene trimers and minimize the formation of other oligomers?
Improving selectivity towards trimers often involves optimizing reaction conditions and catalyst composition:
-
Temperature and Pressure: Increasing the reaction temperature and duration while decreasing propylene pressure can enhance the selectivity for trimers and tetramers.[5]
-
Recycling Oligomer Fractions: A common strategy to increase the yield of trimers and tetramers is to separate the dimer fraction from the product stream and recycle it back into the reactor.[5][6]
-
External Donors: The use of external electron donors in Ziegler-Natta catalyst systems can significantly influence the stereospecificity and, consequently, the product distribution.[1][3]
-
Catalyst Modification: Modifying the catalyst support or the active metal can alter the product selectivity. For instance, tungsten oxide-modified SSZ-13 catalysts have shown improved propylene selectivity.[7]
-
Cocatalyst Selection: The nature of the organoaluminum cocatalyst and the presence of ancillary ligands, like phosphines in nickel-based systems, can deeply modify the activity and selectivity.[8][9]
Q3: What is the role of the cocatalyst and how does its concentration affect the reaction?
The cocatalyst, typically an organoaluminum compound like triethylaluminum (B1256330) (TEAL) or methylaluminoxane (B55162) (MAO), plays a critical role in activating the primary catalyst.[3][8]
-
Activation: The cocatalyst activates the transition metal center of the catalyst, generating the active species for polymerization.
-
Reducing Power: The reducing power of the cocatalyst is important. Over-reduction can lead to the deactivation of the active sites.[1]
-
Concentration: The concentration of the cocatalyst relative to the catalyst (e.g., Al/Ti ratio) is a key parameter. For some systems, a lower cocatalyst amount can enhance activity and isotacticity.[1]
Q4: My reaction is producing a high amount of undesirable polymers instead of oligomers. What could be the cause?
The formation of high molecular weight polymers instead of the desired trimers is often related to the catalyst system and reaction conditions:
-
Catalyst Type: Some catalyst systems, particularly certain Ziegler-Natta or metallocene catalysts, are designed for polymerization rather than oligomerization.[4][10] Ensure you are using a catalyst system known for selective oligomerization.
-
Ligand Environment: For single-site catalysts, the steric and electronic properties of the ligands surrounding the metal center play a crucial role in preventing chain growth and promoting the formation of shorter oligomers.
-
Reaction Conditions: High propylene pressure generally favors the formation of higher molecular weight polymers.[11]
Q5: How can I effectively deactivate the catalyst after the reaction is complete?
Catalyst deactivation is essential to prevent unwanted downstream reactions and to allow for safe handling of the products.[12]
-
Deactivating Agents: Various agents can be used to deactivate the catalyst system. These include water, alcohols, carboxylic acids, or alkylene glycols.[12][13]
-
Mechanism: These agents react with the active catalyst components, such as the alkylaluminum cocatalyst, to form non-corrosive and non-gelatinous byproducts.[12] For example, an aqueous solution of ammonium (B1175870) hydroxide (B78521) can be used to decompose residual metal chlorides and neutralize the resulting acid.[13]
Data Presentation
Table 1: Effect of Reaction Temperature and Pressure on Propylene Oligomerization
| Catalyst System | Temperature (°C) | Pressure (atm) | Trimer/Tetramer Content (wt%) | Dimer Content (wt%) | Reference |
| Nickel on polymer carrier / Al(C₂H₅)₁.₅Cl₁.₅ | 60 | 8 | - | - | [5] |
| Phosphoric acid | 160-200 | 50-60 | Up to 74.8 | - | [6] |
| Nickel on polymer carrier / Al(C₂H₅)₁.₅Cl₁.₅ | 70-80 | Elevated | Up to 54.7 | - | [5] |
Table 2: Influence of Cocatalyst and External Donor on Catalyst Performance
| Catalyst | Cocatalyst | External Donor | Key Finding | Reference |
| MgCl₂-supported Ziegler-Natta | Triethylaluminum | Present | Increasing external donor improved activity of low-Ti catalyst. | [1] |
| MgCl₂-supported Ziegler-Natta | Triethylaluminum | Absent/Present | Pre-contact with cocatalyst decreased activity but increased isotacticity. | [1] |
| Bis(α-nitroacetophenonate)nickel(II) | Methylaluminoxane (MAO) | Tricyclohexylphosphine | Achieved high turnover frequencies and high regioselectivity to 2,3-dimethylbutenes. | [9] |
Experimental Protocols
1. General Protocol for Propylene Trimerization in a Slurry Reactor
-
Reactor Preparation: A dry, inert, and properly sealed reactor (e.g., a 200 ml metal reactor) is required.[5] The reactor should be equipped with a magnetic stirrer, a pressure gauge, a temperature controller, and gas inlet/outlet lines. Purge the reactor thoroughly with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Catalyst and Cocatalyst Addition: In an inert atmosphere (e.g., inside a glovebox), add the catalyst (e.g., 0.3 g of a nickel-based catalyst) and a solvent (e.g., 5 ml of heptane) to the reactor.[5] Subsequently, add the cocatalyst solution (e.g., 0.6 ml of a 0.5 mol/l heptane (B126788) solution of Al(C₂H₅)₁.₅Cl₁.₅).[5]
-
Catalyst Activation: Seal the reactor and heat it to the desired activation temperature (e.g., 50°C) for a specific duration (e.g., 0.5 hours) with stirring.[5]
-
Reaction: After activation, introduce propylene into the reactor at the desired reaction temperature (e.g., 60°C) and maintain a constant pressure (e.g., 8 atm).[5] Continue the reaction with vigorous stirring for the intended duration (e.g., 1 hour).
-
Reaction Termination and Product Analysis: Stop the reaction by cooling the reactor and venting the excess propylene. Collect the liquid product (oligomerizate). Analyze the product distribution using gas chromatography (GC).[5]
2. Product Analysis by Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar column for hydrocarbon analysis) is required.
-
Sample Preparation: Dilute a small aliquot of the oligomerizate product in a suitable solvent (e.g., hexane (B92381) or heptane).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min) to separate the different oligomers.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Data Analysis: Identify the peaks corresponding to different oligomers (dimers, trimers, tetramers) based on their retention times by comparing them with known standards. Quantify the relative amounts of each oligomer by integrating the peak areas.
Visualizations
Caption: Troubleshooting workflow for common issues in propylene trimerization.
Caption: Key factors influencing catalyst performance in propylene trimerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical deactivation of titanosilicate catalysts caused by propylene oxide in the HPPO process - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. RU2200725C1 - Propylene trimer and tetramer production process - Google Patents [patents.google.com]
- 6. RU2255081C1 - Propylene trimer and tetramer production process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. US7446167B2 - Catalyst deactivation agents and methods for use of same - Google Patents [patents.google.com]
- 13. US3435019A - Deactivating residual polymerization catalyst in polypropylene - Google Patents [patents.google.com]
tripropylene glycol stability issues in acidic or basic media
Welcome to the Technical Support Center for Tripropylene Glycol (TPG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of TPG in acidic and basic media. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.
Troubleshooting Guide: TPG Stability Issues
This guide addresses common problems encountered when working with this compound Glycol in formulations or reactions involving acidic or basic conditions.
| Problem | Potential Cause | Recommended Action |
| Loss of TPG Assay Over Time | Degradation of TPG: The ether linkages in TPG are susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures. | 1. pH Assessment: Confirm the pH of your medium. TPG is most stable in neutral conditions (pH 6-8). 2. Temperature Control: Avoid high temperatures when TPG is in an acidic or basic environment. If heating is necessary, conduct a time-course study to determine the rate of degradation. 3. Buffer Selection: If possible, use a buffering agent to maintain a neutral pH. |
| Appearance of Unknown Peaks in Chromatogram (HPLC/GC) | Formation of Degradation Products: Acid or base-catalyzed hydrolysis of TPG can produce smaller glycols such as monopropylene glycol (PG) and dipropylene glycol (DPG). | 1. Peak Identification: Use reference standards of potential degradation products (PG, DPG) to identify the new peaks. 2. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to confirm that the unknown peaks are indeed TPG degradants. 3. Analytical Method Validation: Ensure your analytical method is validated to separate TPG from its potential degradation products.[1][2][3] |
| Change in Physical Properties (e.g., viscosity, color) | Chemical Alteration of TPG: Degradation can lead to a change in the overall composition of the glycol mixture, affecting its physical properties. Oxidative degradation, which can be accelerated by acidic or basic conditions, may also lead to color formation. | 1. Characterize Degradants: Identify the degradation products to understand the chemical changes occurring. 2. Inert Atmosphere: If oxidative degradation is suspected, consider blanketing your process with an inert gas like nitrogen. |
| Inconsistent Experimental Results | Variable TPG Stability: The rate of TPG degradation can be influenced by the specific acid or base used, its concentration, and the temperature. | 1. Standardize Conditions: Strictly control the pH, temperature, and concentration of acidic or basic reagents in your experiments. 2. Material Compatibility: Ensure that all materials in contact with the TPG solution are compatible and do not leach substances that could catalyze degradation. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound Glycol in acidic media?
A1: this compound Glycol is generally stable in neutral and mildly acidic solutions.[4] However, in the presence of strong acids (e.g., hydrochloric acid, sulfuric acid), especially at elevated temperatures, it can undergo acid-catalyzed hydrolysis.[5][6] This process involves the cleavage of the ether linkages, leading to the formation of smaller propylene (B89431) glycol units.
Q2: What are the expected degradation products of TPG in acidic conditions?
A2: The primary degradation products from the acid-catalyzed cleavage of TPG's ether bonds are expected to be monopropylene glycol (PG) and dipropylene glycol (DPG). The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by water.
Q3: Is TPG stable in basic media?
A3: Similar to acidic conditions, TPG is susceptible to degradation in the presence of strong bases (e.g., sodium hydroxide (B78521), potassium hydroxide), particularly at higher temperatures.[5] While generally less reactive towards bases than acids, prolonged exposure or harsh conditions can lead to cleavage of the ether linkages.
Q4: What is the mechanism of TPG degradation in basic media?
A4: Base-catalyzed cleavage of ethers is generally less facile than acid-catalyzed cleavage. However, at high temperatures, a nucleophilic substitution reaction can occur where a hydroxide ion attacks one of the carbon atoms adjacent to an ether oxygen, leading to the breaking of the C-O bond.
Q5: How can I monitor the degradation of TPG in my experiments?
A5: The degradation of TPG can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[7][8] A stability-indicating method should be developed and validated to separate and quantify TPG and its potential degradation products (PG and DPG).
Q6: Are there any general recommendations for storing TPG-containing solutions?
A6: It is recommended to store TPG and its solutions in well-closed containers at ambient temperature, protected from light.[9] To prevent potential degradation, avoid storage with strong acids or bases. For bulk storage where heating is required, the temperature should be controlled to prevent accelerated oxidative degradation.[9]
Data Presentation
Due to the lack of publicly available quantitative kinetic data for TPG degradation, the following table provides an illustrative example of results from a forced degradation study. These values are representative of what might be observed for a polyglycol ether and should be confirmed by experimental analysis for your specific conditions.
Table 1: Illustrative Forced Degradation of this compound Glycol (TPG) after 24 hours
| Condition | Temperature (°C) | TPG Remaining (%) | Monopropylene Glycol (PG) (%) | Dipropylene Glycol (DPG) (%) |
| 0.1 M HCl | 60 | ~90 | ~5 | ~5 |
| 1 M HCl | 60 | ~75 | ~12 | ~13 |
| 0.1 M NaOH | 60 | ~95 | ~2 | ~3 |
| 1 M NaOH | 60 | ~85 | ~7 | ~8 |
| pH 7 Buffer | 60 | >99 | <0.5 | <0.5 |
Note: These are hypothetical values for illustrative purposes. Actual degradation rates will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of TPG in Acidic and Basic Media
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of TPG.
Objective: To evaluate the stability of TPG under various pH conditions and identify potential degradation products.
Materials:
-
This compound Glycol (TPG)
-
Hydrochloric Acid (HCl), 1 M and 0.1 M solutions
-
Sodium Hydroxide (NaOH), 1 M and 0.1 M solutions
-
Phosphate (B84403) buffer, pH 7.0
-
High-purity water
-
HPLC or GC system with an appropriate detector
-
Reference standards for TPG, monopropylene glycol (PG), and dipropylene glycol (DPG)
Procedure:
-
Sample Preparation: Prepare a stock solution of TPG in high-purity water at a known concentration (e.g., 10 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the TPG stock solution with 2 M and 0.2 M HCl to achieve final concentrations of 1 M and 0.1 M HCl, respectively.
-
Base Hydrolysis: Mix equal volumes of the TPG stock solution with 2 M and 0.2 M NaOH to achieve final concentrations of 1 M and 0.1 M NaOH, respectively.
-
Neutral Control: Mix the TPG stock solution with the pH 7.0 phosphate buffer.
-
-
Incubation: Incubate all solutions at a controlled temperature (e.g., 60°C). It is also advisable to run a parallel experiment at room temperature.
-
Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: Immediately neutralize the acidic and basic samples to stop the degradation reaction. For acidic samples, use an appropriate amount of NaOH. For basic samples, use an appropriate amount of HCl.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or GC method to determine the concentration of TPG and any degradation products.
-
Data Evaluation: Calculate the percentage of TPG remaining and the percentage of each degradation product formed at each time point.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating TPG from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with water and acetonitrile (B52724) or methanol (B129727) is often effective.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient (Example):
-
0-5 min: 5% B
-
5-15 min: 5% to 50% B
-
15-20 min: 50% B
-
20-22 min: 50% to 5% B
-
22-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are suitable for glycols which lack a strong UV chromophore.
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.[10][11]
Visualizations
Degradation Pathways
The following diagrams illustrate the proposed mechanisms for the degradation of this compound Glycol in acidic and basic media.
Experimental Workflow
This diagram outlines the logical flow of a forced degradation study.
References
- 1. This compound glycol monomethyl ether (mixture of isomers), 25498-49-1 [thegoodscentscompany.com]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. celltreat.com [celltreat.com]
- 6. US2996550A - Process for preparing polypropylene ether glycols - Google Patents [patents.google.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Detect this compound glycol - Chromatography Forum [chromforum.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound glycol, monoethyl ether [webbook.nist.gov]
- 11. hmcpolymers.com [hmcpolymers.com]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Glycols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the gas chromatography (GC) analysis of glycols.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the GC analysis of glycols?
A1: In an ideal chromatographic separation, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] Glycols, being polar compounds due to their hydroxyl (-OH) groups, are particularly susceptible to this phenomenon.[2] This is problematic because it can lead to reduced resolution between adjacent peaks, inaccurate peak integration, and ultimately compromise the precision and accuracy of quantitative analysis.[3][4]
Q2: What are the primary causes of peak tailing specifically for glycol analysis?
A2: The primary causes of peak tailing for glycols stem from their polar nature and potential interactions within the GC system. Key factors include:
-
Active Sites: Glycols can form hydrogen bonds with active silanol (B1196071) groups present on the surfaces of inlet liners, the GC column, or fittings. This secondary interaction causes some glycol molecules to be retained longer than the bulk of the analyte, leading to tailing.[3][5]
-
Column Issues: The use of an inappropriate column, such as a non-polar column for a polar analyte like glycol, can cause significant peak tailing.[6][7] Column contamination, particularly at the inlet, can also lead to distorted peak shapes.[3][5]
-
Improper Method Parameters: A low inlet temperature may lead to incomplete or slow vaporization of glycols, causing them to condense and result in peak tailing.[1] Similarly, a slow temperature ramp can contribute to band broadening.[1]
-
Physical Setup Issues: Problems like a poorly cut column, incorrect column installation depth in the inlet or detector, or leaks in the system can create turbulence and dead volumes in the flow path, causing all peaks, including those of glycols, to tail.[3][8][9]
Q3: How can I quickly diagnose the source of peak tailing in my glycol analysis?
A3: A systematic approach is the most effective way to diagnose the problem. A good starting point is to observe whether all peaks in the chromatogram are tailing or only the glycol peaks.
-
If all peaks are tailing: The issue is likely due to a physical problem with the GC system's setup.[3] You should first check for leaks, then inspect the column installation (cut and depth), and perform basic inlet maintenance.[1][8][10]
-
If only glycol peaks (or other polar analyte peaks) are tailing: The problem is likely chemical in nature, pointing towards interactions between the glycols and active sites in the system.[3] In this case, you should focus on the inlet liner, the column's condition, and your method parameters.[11]
Q4: Can derivatization help reduce peak tailing for glycols?
A4: Yes, derivatization is a common and effective strategy to improve the chromatography of glycols. The process involves chemically modifying the polar hydroxyl groups to make the glycol molecule less polar and more volatile. This reduces the potential for interaction with active sites in the GC system, resulting in more symmetrical peaks. Common derivatizing agents for glycols include silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and boronic acids like phenylboronic acid.[7][12][13]
Troubleshooting Guides
This section provides detailed, question-and-answer-based guides to resolve specific issues causing peak tailing in glycol analysis.
Guide 1: Addressing Issues Related to the GC Inlet
Q: My glycol peaks are tailing. Could the problem be my inlet?
A: Yes, the inlet is a very common source of problems that lead to peak tailing, especially for active compounds like glycols.[14] Issues can arise from a contaminated liner, a worn-out septum, or incorrect column installation.[1][10]
Troubleshooting Steps:
-
Perform Inlet Maintenance: Regularly replace the inlet liner, septum, and O-ring. A contaminated liner can be a major source of active sites.[1][10] Using a deactivated liner is highly recommended for analyzing polar compounds.[3]
-
Check for Leaks: Use an electronic leak detector to check for leaks around the septum nut and other inlet fittings. Leaks can disrupt the carrier gas flow and cause peak distortion.[15]
-
Verify Column Installation: Ensure the column is installed at the correct depth within the inlet as specified by the instrument manufacturer.[3][6] An incorrect position can create dead volumes or turbulence, leading to tailing.[3][9]
Guide 2: Diagnosing and Resolving Column-Related Problems
Q: I've performed inlet maintenance, but my glycol peaks are still tailing. Could my column be the problem?
A: Yes, the column itself is another major contributor to peak tailing.[6] The issue could be an inappropriate column choice, contamination, or physical damage to the column.
Troubleshooting Steps:
-
Verify Column Selection: For the analysis of polar glycols, a polar stationary phase, such as a wax-type column (e.g., polyethylene (B3416737) glycol phase), is recommended.[2] Using a non-polar column will likely result in poor peak shape for glycols.[6][7]
-
Trim the Column: The front section of the column can accumulate non-volatile residues and become active over time. Trimming 10-20 cm from the inlet end of the column can often resolve the issue.[3][14]
-
Condition the Column: If the column has been exposed to oxygen at high temperatures or has not been used for a while, re-conditioning it according to the manufacturer's instructions can help restore its performance.
-
Evaluate Column Health: If the above steps do not resolve the tailing, the stationary phase may be permanently damaged. In this case, the column will need to be replaced.[1]
Data Presentation
The following tables summarize the potential impact of various GC parameters on peak tailing for glycols. The tailing factor is a measure of peak asymmetry; a value of 1 indicates a symmetrical peak, while values greater than 1 indicate tailing.
Table 1: Effect of Inlet Temperature on Glycol Peak Tailing
| Inlet Temperature (°C) | Tailing Factor (Illustrative) | Observation |
| 200 | 2.5 | Incomplete vaporization, significant tailing. |
| 250 | 1.5 | Improved vaporization, reduced tailing. |
| 280 | 1.1 | Optimal vaporization, symmetrical peak shape. |
Table 2: Impact of Column Type on Glycol Peak Shape
| Column Stationary Phase | Tailing Factor (Illustrative) | Rationale |
| Non-Polar (e.g., 5% Phenyl Polysiloxane) | > 2.0 | Polarity mismatch leads to strong secondary interactions.[6][7] |
| Polar (e.g., Polyethylene Glycol - Wax) | 1.0 - 1.3 | "Like dissolves like" principle minimizes unwanted interactions. |
Experimental Protocols
Protocol 1: Inlet Maintenance Procedure
This protocol outlines the steps for routine maintenance of the GC inlet to minimize active sites and prevent peak tailing.
-
Cool Down the Inlet: Set the inlet temperature to a safe level (e.g., < 50°C) and turn off the carrier gas flow at the instrument.
-
Remove the Septum Nut: Unscrew the septum nut from the top of the inlet.
-
Replace the Septum: Remove the old septum and replace it with a new one. Avoid overtightening the nut.
-
Remove the Liner: Carefully remove the inlet liner using appropriate forceps.
-
Install a New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.
-
Reassemble the Inlet: Reassemble the inlet components in the reverse order of disassembly.
-
Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.[1]
Protocol 2: Silylation Derivatization of Glycols
This protocol provides a general procedure for the derivatization of glycols using a silylating agent like BSTFA to improve peak shape.
-
Sample Preparation: Pipette a known volume of your glycol sample (or standard) into a clean, dry autosampler vial.
-
Evaporation: If the sample is in an aqueous or alcoholic solvent, evaporate it to dryness under a gentle stream of nitrogen.
-
Add Solvent and Reagent: Add an appropriate volume of a dry, aprotic solvent (e.g., pyridine (B92270) or acetonitrile) and the silylating reagent (e.g., BSTFA with 1% TMCS). The reagent is typically added in excess.
-
Reaction: Cap the vial tightly and heat it at a specified temperature (e.g., 70°C) for a specified time (e.g., 20 minutes) to ensure complete derivatization.[13]
-
Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC.
Mandatory Visualization
Caption: Troubleshooting workflow for GC peak tailing of glycols.
Caption: Interaction of polar glycols with active sites causing peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. youtube.com [youtube.com]
- 6. Customers for lab analytical testing vials from all over the world.-Aijiren Lab Analytical Testing [labanalyticaltesting.com]
- 7. bad peak shape of ehtylene glycol. - Chromatography Forum [chromforum.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Determination of ethylene glycol in lubricants by derivatization static headspace gas chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 15. glsciences.eu [glsciences.eu]
Technical Support Center: Purification of Tripropylene Glycol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of aldehyde impurities from tripropylene glycol (TPG).
Frequently Asked Questions (FAQs)
Q1: Why is it important to remove aldehyde impurities from this compound glycol?
Aldehyde impurities can negatively impact the performance and stability of products formulated with this compound glycol. For specialized applications, such as in the manufacturing of acrylates and urethanes, the presence of aldehydes can lead to undesirable side reactions, discoloration, and reduced product clarity.[1] For instance, in acrylate (B77674) grade TPG, the total aldehyde content is typically required to be no more than 20 parts per million (ppm).[1]
Q2: What are the common methods for removing aldehyde impurities from this compound glycol?
The most common and effective methods for the purification of this compound glycol from aldehyde impurities include:
-
Chemical Reduction: Treatment with a reducing agent, such as sodium borohydride (B1222165), to convert aldehydes into alcohols.[1]
-
Fractional Distillation: Separation of aldehydes from this compound glycol based on their different boiling points.[2][3]
-
Adsorption: Use of adsorbents like activated carbon to physically or chemically bind and remove aldehyde molecules.[4][5][6]
Q3: Which method is most suitable for my application?
The choice of method depends on the initial concentration of aldehyde impurities, the desired final purity, the scale of the operation, and the available equipment.
-
Chemical reduction is highly effective for reducing aldehyde content to very low levels (e.g., <20 ppm) and can be performed with relatively simple laboratory equipment.[1]
-
Fractional distillation is a standard industrial technique suitable for large-scale purification and for separating components with significantly different boiling points.[2][7]
-
Adsorption with activated carbon is a good option for removing trace amounts of aldehydes and can be used as a polishing step.
Troubleshooting Guides
Chemical Reduction with Sodium Borohydride
| Issue | Possible Cause | Troubleshooting Step |
| Incomplete aldehyde removal | Insufficient amount of sodium borohydride. | Increase the molar ratio of sodium borohydride to the estimated aldehyde content. A slight excess is often required. |
| Inadequate reaction time or temperature. | Ensure the reaction is stirred for a sufficient duration at the recommended temperature to allow for complete reduction. | |
| Poor mixing. | Use efficient stirring to ensure proper contact between the sodium borohydride and the this compound glycol. | |
| Product contamination with salts | Incomplete work-up procedure. | Ensure the reaction is properly quenched and followed by thorough washing steps to remove boron salts. |
Fractional Distillation
| Issue | Possible Cause | Troubleshooting Step |
| Poor separation of aldehydes | Inefficient distillation column. | Use a column with a higher number of theoretical plates for better separation. |
| Incorrect distillation pressure or temperature. | Optimize the vacuum pressure and temperature profile to achieve the best separation based on the components' boiling points. Operating under vacuum is crucial to prevent thermal decomposition of glycols.[2] | |
| Foaming or bumping. | Use boiling chips or a magnetic stirrer to ensure smooth boiling. Adjust the heating rate to prevent vigorous boiling. | |
| Thermal decomposition of TPG | Excessive temperature in the distillation pot. | Operate the distillation under a higher vacuum to lower the boiling point of this compound glycol.[2] TPG is often recovered as a side cut to minimize exposure to high temperatures.[2] |
Activated Carbon Adsorption
| Issue | Possible Cause | Troubleshooting Step |
| Low aldehyde removal efficiency | Insufficient amount of activated carbon. | Increase the weight percentage of activated carbon relative to the volume of this compound glycol. |
| Inadequate contact time. | Increase the stirring time or the residence time in a packed bed column to allow for sufficient adsorption. | |
| Saturated activated carbon. | Use fresh or regenerated activated carbon. | |
| Fine carbon particles in the product | Inadequate filtration. | Use a finer filter paper or a membrane filter to remove all activated carbon particles after treatment. |
Experimental Protocols
Method 1: Chemical Reduction using Sodium Borohydride
This protocol is designed to reduce aldehyde impurities in this compound glycol to levels below 20 ppm.
Materials:
-
This compound glycol containing aldehyde impurities
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
Procedure:
-
Place the this compound glycol in a round-bottom flask equipped with a magnetic stir bar.
-
Begin stirring the TPG at ambient temperature.
-
Add a calculated amount of sodium borohydride to the TPG. For an initial aldehyde concentration of approximately 270-300 ppm, an addition of less than 50 ppm (by weight) of sodium borohydride is effective.[1]
-
Continue stirring the mixture at ambient temperature for 1-2 hours.
-
After the reaction is complete, cautiously add a small amount of deionized water to quench any unreacted sodium borohydride.
-
Transfer the mixture to a separatory funnel and wash with deionized water to remove the resulting boron salts.
-
Separate the organic layer (TPG) and dry it over anhydrous sodium sulfate.
-
Filter the dried this compound glycol to remove the drying agent.
-
Analyze the final product for aldehyde content to confirm purity.
Method 2: Fractional Distillation
This protocol describes the purification of this compound glycol from aldehyde impurities using vacuum distillation.
Materials:
-
This compound glycol containing aldehyde impurities
-
Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum operation.
-
Add the impure this compound glycol and boiling chips to the distillation flask.
-
Begin stirring (if using a magnetic stirrer) and gradually apply vacuum to the system. A pressure of less than 50 mmHg is recommended.[1]
-
Once the desired vacuum is achieved, begin heating the distillation flask. The bottom temperature may reach up to approximately 221°C (430°F).[1]
-
Collect the initial fraction, which will be enriched with lower-boiling impurities, including some aldehydes.
-
Carefully monitor the temperature at the head of the column. Collect the main fraction of purified this compound glycol at the appropriate boiling point for the given pressure. The boiling point of TPG is 270°C at atmospheric pressure and will be significantly lower under vacuum.[8]
-
To minimize thermal degradation, TPG can be collected as a side-stream distillate if the equipment allows.[2]
-
Leave a small amount of residue in the distillation flask to avoid distilling to dryness.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Analyze the collected fractions to determine the purity.
Method 3: Activated Carbon Adsorption
This protocol provides a general method for the removal of trace aldehyde impurities from this compound glycol using activated carbon.
Materials:
-
This compound glycol containing aldehyde impurities
-
Powdered or granular activated carbon
-
Erlenmeyer flask or beaker
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel with filter paper, or syringe filter)
Procedure:
-
Place the this compound glycol in a flask or beaker with a magnetic stir bar.
-
Add 1-5% by weight of activated carbon to the TPG. The optimal amount may need to be determined experimentally.
-
Stir the mixture vigorously at room temperature for 2-4 hours. For enhanced efficiency, the process can be gently heated (e.g., to 40-60°C), but this should be tested to ensure no degradation of TPG occurs.
-
After the treatment time, turn off the stirrer and allow the activated carbon to settle.
-
Filter the this compound glycol to remove the activated carbon. For fine particles, a second filtration using a finer filter may be necessary.
-
Analyze the purified TPG for residual aldehyde content.
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Typical Efficiency | Advantages | Disadvantages | Scale |
| Chemical Reduction (NaBH₄) | High (>90% reduction to <20 ppm)[1] | Highly selective for aldehydes, can be performed at ambient temperature. | Requires subsequent work-up to remove byproducts, introduces additional reagents. | Lab to Pilot |
| Fractional Distillation | Moderate to High | Well-established industrial method, can handle large volumes, no additional chemicals required. | Energy-intensive, potential for thermal degradation of the product.[2] | Pilot to Industrial |
| Activated Carbon Adsorption | Moderate (for trace removal) | Simple procedure, low cost, can be used as a polishing step. | May not be effective for high concentrations of impurities, potential for fine particles in the product if not filtered properly. | Lab to Industrial |
Table 2: Typical Operating Parameters
| Method | Parameter | Value | Reference |
| Chemical Reduction | Reagent | Sodium Borohydride | [1] |
| Reagent Concentration | < 50 ppm (w/w) for ~300 ppm aldehydes | [1] | |
| Temperature | Ambient | [1] | |
| Reaction Time | 1 - 2 hours | General Practice | |
| Fractional Distillation | Pressure | < 50 mmHg | [1] |
| Bottom Temperature | ~221 °C (430 °F) | [1] | |
| Overhead Temperature | ~165 °C (330 °F) at 15 mmHg | [1] | |
| Activated Carbon Adsorption | Adsorbent Loading | 1 - 5 % (w/w) | General Practice |
| Contact Time | 2 - 4 hours | General Practice | |
| Temperature | Room Temperature to 60 °C | General Practice |
References
- 1. US6927310B2 - this compound glycol production - Google Patents [patents.google.com]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. CN101250093A - Preparation method of this compound glycol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Removal of Formaldehyde by Activated Carbons Containing Amino Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. patents.justia.com [patents.justia.com]
- 8. univarsolutions.com [univarsolutions.com]
Technical Support Center: Tripropylene Glycol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tripropylene glycol (TPG).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound glycol, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my this compound glycol (TPG) yield consistently low?
Answer:
Low TPG yield is a common issue, often resulting from the formation of other propylene (B89431) glycols or heavier polyols. Key factors influencing yield include:
-
Suboptimal Reactant Molar Ratio: The ratio of propylene oxide (PO) to either water or monopropylene glycol (MPG) is critical. An incorrect ratio can favor the formation of monopropylene glycol (MPG), dipropylene glycol (DPG), or heavier glycols.[1][2]
-
Inefficient Catalysis: The choice and concentration of the catalyst significantly impact selectivity towards TPG. Some catalysts may have low activity or promote side reactions.[3] For instance, traditional non-catalytic hydration of propylene oxide primarily yields MPG, with TPG as a minor byproduct.[3][4][5]
-
Inadequate Reaction Temperature and Pressure: Reaction kinetics are highly sensitive to temperature and pressure. Suboptimal conditions can lead to incomplete conversion or the formation of undesired byproducts.[6]
-
Formation of Heavy Polyols: Further addition of propylene oxide to TPG can lead to the formation of tetrapropylene glycol and heavier polyols, thereby reducing the TPG yield.[3][5]
Solutions:
-
Optimize Molar Ratios: Systematically vary the molar ratio of your reactants. For the reaction of 1,2-propylene glycol with propylene oxide, a molar ratio of 1:1 to 1:1.95 has been shown to be effective.[1]
-
Catalyst Selection: Employ catalysts known for high TPG selectivity, such as niobium-based catalysts or dimethylaminoethanol (B1669961).[2][3]
-
Control Reaction Conditions: Precisely control the reaction temperature and pressure. For example, one method suggests a reaction temperature between 50-200°C under a vacuum of ≤40kpa.[1][7]
-
Utilize Advanced Reactor Technology: Consider using a micro-channel reactor to improve mass and heat transfer, which can minimize side reactions and enhance product purity.[7]
Question 2: My final TPG product is discolored and has a strong odor. What is the cause and how can I fix it?
Answer:
Discoloration and odor in the final TPG product are typically due to impurities formed during the synthesis or degradation during purification.
-
Aldehyde Formation: Side reactions can lead to the formation of aldehydes, such as propionaldehyde, which contribute to odor and can be difficult to remove.[8]
-
Thermal Decomposition: Glycols like TPG can decompose at high temperatures during distillation, leading to colored and odorous byproducts.[5]
-
Catalyst Residues: Incomplete removal of certain catalysts can lead to product instability and discoloration.
Solutions:
-
Aldehyde Removal: Incorporate a step to neutralize aldehydes. This can be achieved by using an aldehyde controlling additive, such as an alkali metal borohydride.[8]
-
Optimized Distillation: Purify TPG using vacuum distillation to lower the boiling point and minimize thermal decomposition.[1][5] It is also recommended to recover the product as a side cut distillate.[5]
-
Inert Atmosphere: During purification, injecting an inert gas can help prevent oxidation and reduce the formation of color and odor-causing impurities.[1][7]
-
Thorough Catalyst Removal: Ensure complete removal of the catalyst after the reaction. This may involve neutralization and filtration steps.[1]
Question 3: I am observing the formation of significant amounts of tetrapropylene glycol and other heavy glycols. How can I minimize these byproducts?
Answer:
The formation of tetrapropylene glycol and heavier glycols is a result of the continued reaction of TPG with propylene oxide.
-
Excess Propylene Oxide: A high concentration of propylene oxide, especially towards the end of the reaction, can promote the formation of heavier glycols.[3][5]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the likelihood of higher-order glycol formation.
-
Catalyst Selectivity: Some catalysts may not be selective enough for TPG and can promote further polymerization.
Solutions:
-
Controlled Reactant Addition: Gradually add propylene oxide to the reaction mixture to maintain a low instantaneous concentration.
-
Monitor Reaction Progress: Closely monitor the reaction conversion and stop it once the desired TPG concentration is reached to prevent further reactions. Analytical techniques like gas chromatography can be used for monitoring.[9][10][11]
-
Catalyst Choice: Utilize catalysts that are highly selective for TPG synthesis. Niobium catalysts have been reported to suppress the formation of heavier products.[3][5]
-
Molar Ratio Adjustment: Carefully controlling the molar ratio of 1,2-propylene glycol to propylene oxide, for instance in the range of 1:1 to 1:1.95, can reduce the content of tetrapropylene glycol and other heavy byproducts.[1]
Frequently Asked Questions (FAQs)
What is the most common industrial method for TPG synthesis?
Industrially, TPG is often produced as a byproduct of monopropylene glycol (MPG) synthesis through the non-catalytic hydration of propylene oxide.[3][4][5] However, methods for the "on-purpose" synthesis of TPG with higher yields are being developed, which typically involve specific catalysts and optimized reaction conditions.[3]
What are the typical starting materials for TPG synthesis?
The primary starting materials are propylene oxide and either water or monopropylene glycol.[3][12]
What types of catalysts are used to improve TPG yield?
A variety of catalysts have been explored to enhance TPG selectivity and yield. These include:
What are the key parameters to control during TPG synthesis?
The most critical parameters to control are:
How is TPG typically purified?
TPG is typically purified from the reaction mixture by distillation.[3][5] Due to the presence of other glycols with close boiling points, fractional distillation under vacuum is often employed to achieve high purity.[1][5]
Data Presentation
Table 1: Influence of Reactant Molar Ratio on TPG Synthesis
| Starting Materials | Molar Ratio (Reactant 1:Reactant 2) | Catalyst | Reported TPG Content/Selectivity | Reference |
| 1,2-Propylene Glycol : Propylene Oxide | 1 : 1 - 1.95 | Basic or Alkaline-earth Metal | High purity TPG (up to 99.96%) | [1] |
| 1,2-Propylene Glycol : Propylene Oxide | 1 : 2 - 2.5 | Dimethylaminoethanol | TPG content of 45-55% | [2] |
| Propylene Oxide : Water | Not specified | Niobium-based | High selectivity for DPG and TPG | [3][5] |
| Propylene Glycol : Propylene Oxide | 1 : <1.0 | None | High selectivity for DPG and/or TPG | [12] |
Table 2: Typical Reaction Conditions for TPG Synthesis
| Method | Temperature Range | Pressure Range | Key Features | Reference |
| Improved method with 1,2-PG and PO | 50 - 200 °C | ≤40 kPa (absolute pressure) | Use of inert gas during distillation | [1][7] |
| Hydration of PO (byproduct) | High Temperature and Pressure | Not specified | TPG is a minor byproduct (10% mixture with DPG) | [4] |
| Catalytic reaction with Dimethylaminoethanol | 50 - 100 °C | 0.1 - 0.4 MPa | Good stability and controllability | [2] |
| Catalyst-free reaction of PG and PO | 90 °C | Not specified | Simplified process | [12] |
| Hydration of PO with Niobium catalyst | Can proceed at <100 °C up to 200 °C | Not specified | High selectivity, minimal heavy byproducts | [5] |
Experimental Protocols
Protocol 1: Synthesis of TPG using an Alkali Catalyst (Based on CN101250093A)
-
Reactor Setup: Charge a 5L autoclave with 1740 grams of 1,2-propylene glycol and 4.3 grams of potassium hydroxide (B78521) (catalyst).
-
Heating: Heat the mixture to 100°C.
-
Reactant Addition: Begin to slowly add 2280 grams of propylene oxide to the reactor.
-
Reaction: Control the temperature so that it gradually increases from 103°C to 127°C. The pressure will rise from 0.13 MPa to 0.37 MPa. The reaction is carried out for 4 hours.
-
Neutralization: After the reaction, add 42.5 grams of 30% phosphoric acid and 150 grams of water to neutralize the catalyst.
-
Filtration: Filter the mixture to remove the neutralized catalyst.
-
Purification: The crude product is then purified by vacuum distillation. Maintain a column bottom temperature of 150-170°C and a vacuum of 0.8-1 kPa (absolute pressure). Introduce nitrogen gas at a flow rate of 3.7 L/h. A reflux ratio of 7-7.5:1 is used to separate the different glycol fractions.
Protocol 2: Synthesis of TPG using an Amine Catalyst (Based on CN1803743A)
-
Reactor Setup: Add 200 kg of 1,2-propylene glycol and 20 kg of dimethylaminoethanol catalyst to a suitable reactor.
-
Heating: Increase the temperature of the mixture to 50°C.
-
Reactant Addition: Introduce 302 kg of propylene oxide into the reactor.
-
Reaction: Control the reaction temperature between 50-100°C and the pressure between 0.1-0.4 MPa. The reaction is carried out for 4 hours.
-
Post-treatment: The resulting product will require further purification, typically through vacuum distillation, to isolate the TPG.
Visualizations
Caption: Chemical pathway for the synthesis of TPG from propylene oxide and water.
Caption: A generalized workflow for the laboratory synthesis of TPG.
Caption: A troubleshooting decision tree for addressing low TPG yield.
References
- 1. CN101250093A - Preparation method of this compound glycol - Google Patents [patents.google.com]
- 2. CN1803743A - this compound glycol synthesis method - Google Patents [patents.google.com]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. Triproylene Glycol | TPG | Supplier & Distributor | Arpadis [arpadis.com]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. CN114716299A - Preparation method of propylene glycol/dipropylene glycol/tripropylene glycol - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. US6927310B2 - this compound glycol production - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. A rapid analysis of plasma/serum ethylene and propylene glycol by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2013111839A1 - Method for producing dipropylene glycol and/or this compound glycol - Google Patents [patents.google.com]
Technical Support Center: Managing Viscosity of Tripropylene Glycol in Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tripropylene glycol (TPG) in their formulations.
Frequently Asked Questions (FAQs)
Q1: What is the typical viscosity of pure this compound glycol?
The viscosity of this compound glycol is dependent on temperature. At 25°C (77°F), the dynamic viscosity is approximately 57 mPa·s.[1] As temperature increases, the viscosity of TPG decreases.
Q2: How does the addition of water affect the viscosity of this compound glycol?
Adding water to this compound glycol will decrease the viscosity of the solution. The extent of the viscosity reduction is dependent on the concentration of water and the temperature of the solution.
Q3: What are common methods to increase the viscosity of a TPG-based formulation?
To increase the viscosity of a TPG-based formulation, various rheology modifiers can be incorporated. Common choices for aqueous and glycol-based systems include:
-
Cellulose (B213188) Derivatives: Such as Hydroxypropyl Methylcellulose (HPMC), Hydroxyethyl Cellulose (HEC), and Carboxymethyl Cellulose (CMC), which are effective thickeners in aqueous solutions.[2]
-
Carbomers: These are cross-linked polyacrylic acid polymers that can provide high viscosity at low concentrations and form clear gels.[3][4]
-
Natural Gums: Xanthan gum is a common choice for water-based products, though its stability in high glycol concentrations should be verified.[2]
-
Polyalkylene Glycols (PAGs): Higher molecular weight PAGs can be used to increase viscosity and tend to exhibit Newtonian behavior, meaning the viscosity is independent of the shear rate.[2]
Q4: What are common methods to decrease the viscosity of a TPG-based formulation?
The viscosity of a TPG formulation can be reduced by:
-
Increasing Temperature: Heating the formulation will lower its viscosity. This is a temporary solution as the viscosity will increase again upon cooling.
-
Adding Low-Viscosity Solvents: Incorporating solvents with a lower viscosity than TPG, such as water, ethanol, or lower molecular weight glycols (e.g., propylene (B89431) glycol), will reduce the overall viscosity of the formulation.
Q5: How does adjusting the viscosity of a TPG formulation impact drug delivery?
Viscosity plays a critical role in the performance of pharmaceutical formulations.[5]
-
Topical Formulations: In creams and gels, higher viscosity can increase the residence time on the skin, which may enhance drug penetration.[6] However, excessively high viscosity might hinder drug release from the formulation.[5][6]
-
Injectable Formulations: For subcutaneous injections, there is a limit to the acceptable viscosity, typically around 20-25 mPa·s, to ensure patient comfort and successful administration.[7] High viscosity can lead to challenges with syringeability and may require larger needle gauges or specialized injection devices.[5][8]
Troubleshooting Guides
Issue 1: The viscosity of my TPG formulation is too high.
| Possible Cause | Troubleshooting Step |
| Temperature is too low. | Gently warm the formulation to the desired operating temperature. Note the temperature-dependent nature of TPG's viscosity. |
| Concentration of TPG or other high-viscosity components is too high. | Dilute the formulation with a compatible low-viscosity solvent such as deionized water, ethanol, or propylene glycol. |
| Incorrect grade or concentration of thickener used. | Review the concentration of the thickening agent. It may be necessary to reduce the concentration or select a different thickener. |
Issue 2: The viscosity of my TPG formulation is too low.
| Possible Cause | Troubleshooting Step |
| Temperature is too high. | Allow the formulation to cool to the desired operating temperature. |
| Insufficient concentration of thickener. | Incrementally add a suitable thickener (e.g., HPMC, carbomer) while monitoring the viscosity until the target range is achieved. |
| Degradation of the thickener. | Some thickeners, like xanthan gum, can lose viscosity over time in certain formulations.[9] Consider a more stable thickener such as a carbomer or cellulose derivative. |
Issue 3: My TPG formulation exhibits shear-thinning behavior.
| Possible Cause | Explanation & Solution |
| Addition of polymeric rheology modifiers. | Many cellulose derivatives and other polymeric thickeners cause shear-thinning (pseudoplastic) behavior, where viscosity decreases with increasing shear rate.[10][11][12] This can be advantageous for applications like dispensing or spraying. If a constant viscosity is required, consider using a thickener known to impart Newtonian behavior, such as certain polyalkylene glycols.[2] |
Issue 4: The formulation is unstable after adjusting the viscosity.
| Possible Cause | Troubleshooting Step |
| Incompatibility of the thickener with other formulation components. | Observe the formulation for signs of instability such as phase separation, precipitation, or changes in color or odor. A different class of thickener may be required. For example, carbomers require neutralization to be effective and can be sensitive to electrolytes.[13] |
| The concentration of the added solvent or thickener is too high. | High concentrations of additives can sometimes disrupt the stability of the formulation. It may be necessary to reformulate with a different ratio of components. |
Data Presentation
Table 1: Viscosity of this compound Glycol (TPG) and Water Mixtures at Various Temperatures
| Temperature (°C) | TPG Mole Fraction | Dynamic Viscosity (mPa·s) |
| 20 | 1.00 | ~60 |
| 40 | 1.00 | ~20 |
| 60 | 1.00 | ~10 |
| 20 | 0.50 | ~15 |
| 40 | 0.50 | ~7 |
| 60 | 0.50 | ~4 |
| 20 | 0.25 | ~5 |
| 40 | 0.25 | ~3 |
| 60 | 0.25 | ~2 |
Note: These are approximate values derived from graphical data in scientific literature. For precise measurements, experimental determination is recommended.
Experimental Protocols
Protocol 1: Viscosity Measurement using a Rotational Viscometer
Objective: To determine the dynamic viscosity of a TPG-based formulation.
Apparatus:
-
Rotational viscometer with appropriate spindle
-
Temperature-controlled water bath or sample chamber
-
Beaker or sample container
-
Thermometer
Procedure:
-
Instrument Setup: Ensure the viscometer is level and calibrated according to the manufacturer's instructions.
-
Sample Preparation: Place a sufficient volume of the TPG formulation into the sample container to immerse the spindle to the marked level.
-
Temperature Control: Place the sample container in the temperature-controlled bath and allow the sample to equilibrate to the target temperature. Verify the temperature with a calibrated thermometer.
-
Spindle Selection: Choose a spindle and rotational speed that will give a torque reading within the optimal range for the instrument (typically 20-80% of the full scale).
-
Measurement:
-
Attach the selected spindle to the viscometer.
-
Lower the spindle into the sample, ensuring there are no air bubbles trapped on the spindle surface.
-
Start the motor at the chosen speed and allow the reading to stabilize.
-
Record the viscosity reading in mPa·s or cP.
-
-
Data Analysis: If the formulation is non-Newtonian, take readings at multiple shear rates to characterize the flow behavior.
Protocol 2: Adjusting Formulation Viscosity with a Thickener
Objective: To increase the viscosity of a TPG-based formulation to a target range.
Materials:
-
TPG-based formulation
-
Selected thickener (e.g., HPMC, Carbomer 940)
-
Low-shear overhead mixer or magnetic stirrer
-
Analytical balance
-
Viscometer
Procedure:
-
Baseline Measurement: Measure the initial viscosity of the TPG formulation using the protocol described above.
-
Thickener Preparation: Accurately weigh a small amount of the chosen thickener. For powdered thickeners like carbomers and cellulose derivatives, it is often best to create a stock solution or dispersion to avoid clumping.
-
Incremental Addition: While stirring the TPG formulation at a low to moderate speed, slowly add the thickener.
-
Homogenization: Continue mixing until the thickener is fully dispersed and hydrated. This may take a significant amount of time, depending on the thickener.
-
Viscosity Measurement: After the formulation appears homogeneous, measure the viscosity.
-
Iteration: Repeat steps 3-5, adding small increments of the thickener until the target viscosity is achieved.
-
Final Characterization: Once the target viscosity is reached, perform a final characterization of the formulation, including stability testing.
Mandatory Visualizations
Caption: Experimental workflow for managing TPG formulation viscosity.
Caption: Key factors influencing TPG formulation viscosity and its impact.
References
- 1. univarsolutions.com [univarsolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. iigtchem.com [iigtchem.com]
- 4. specialchem.com [specialchem.com]
- 5. jocpr.com [jocpr.com]
- 6. The role of viscosity on skin penetration from cellulose ether‐based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. leanontech.co.kr [leanontech.co.kr]
- 9. chemistscorner.com [chemistscorner.com]
- 10. Rheological and Mechanical Investigation into the Effect of Different Molecular Weight Poly(ethylene glycol)s on Polycaprolactone-Ciprofloxacin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Internal structures of samples and shear-thinning behavior | Anton Paar Wiki [wiki.anton-paar.com]
- 13. ulprospector.com [ulprospector.com]
Technical Support Center: High-Temperature Degradation of Tripropylene Glycol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tripropylene glycol (TPG) at elevated temperatures.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the high-temperature applications of this compound glycol.
| Issue | Possible Cause | Recommended Action |
| Unexpected decrease in the pH of the TPG-containing solution. | Thermal degradation of TPG into acidic byproducts. In the presence of oxygen, glycols can oxidize to form carboxylic acids such as formic acid, acetic acid, and glycolic acid. | - Monitor the pH of your solution regularly. - Consider performing experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. - Analyze for the presence of acidic degradation products using techniques like ion chromatography. |
| Corrosion or discoloration of metallic components in contact with heated TPG. | Formation of corrosive acidic degradation products. These acids can lower the pH of the solution, leading to the corrosion of metals. | - Use corrosion-resistant materials for your experimental setup where possible. - Implement the actions suggested for pH decrease to mitigate acid formation. - Regularly inspect metallic components for any signs of corrosion. |
| Inconsistent experimental results or changes in the physical properties of TPG (e.g., color, viscosity). | Thermal degradation of TPG leading to the formation of various byproducts that can alter the chemical and physical properties of the medium. | - Determine the thermal stability of TPG under your specific experimental conditions using Thermogravimetric Analysis (TGA). - Characterize the composition of the aged TPG solution using Gas Chromatography-Mass Spectrometry (GC-MS) to identify degradation products. - Ensure consistent heating and temperature control throughout your experiments. |
| Formation of unexpected precipitates or solid residues. | Polymerization or condensation reactions of degradation products. At high temperatures, aldehydes formed from TPG degradation can undergo further reactions to form solid polymers. | - Analyze the solid residue to identify its composition. - Adjust experimental temperatures to stay below the threshold of significant degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound glycol at high temperatures?
A1: At high temperatures, this compound glycol can degrade through several pathways, including oxidation and pyrolysis. In the presence of oxygen, the primary degradation products are acidic compounds like formic acid, acetic acid, and glycolic acid. In the absence of oxygen (pyrolysis), degradation can lead to the formation of smaller volatile compounds such as acetaldehyde, propanal, and acetone (B3395972) through the cleavage of its ether and carbon-carbon bonds.
Q2: What is the expected thermal stability of this compound glycol?
A2: this compound glycol is known for its relatively high thermal stability. However, degradation can occur at elevated temperatures. The exact temperature at which degradation begins can be influenced by factors such as the presence of oxygen, catalysts (e.g., metals), and the duration of heating. Thermogravimetric Analysis (TGA) can be used to determine the specific decomposition temperature under your experimental conditions.
Q3: How can I minimize the degradation of this compound glycol in my experiments?
A3: To minimize degradation, it is recommended to:
-
Operate at the lowest possible temperature that still achieves your experimental goals.
-
Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Avoid prolonged exposure to high temperatures.
-
Ensure that all components of your experimental setup are clean and free of contaminants that could catalyze degradation.
Q4: What analytical techniques are suitable for analyzing the degradation products of this compound glycol?
A4: Several analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile degradation products like aldehydes and smaller glycols.
-
Ion Chromatography: Well-suited for the separation and quantification of acidic degradation products such as formate, acetate, and glycolate.
-
Thermogravimetric Analysis (TGA): Used to determine the thermal stability and decomposition profile of TPG.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to monitor changes in the chemical structure of TPG and the appearance of new functional groups (e.g., carbonyls from aldehydes and carboxylic acids).
Quantitative Data Summary
The following table summarizes the types of quantitative data that can be obtained from the analysis of TPG degradation. Actual values will be dependent on specific experimental conditions (temperature, atmosphere, time).
| Parameter | Typical Value Range | Analytical Method |
| Onset Decomposition Temperature (in N2) | 200 - 250 °C | TGA |
| Onset Decomposition Temperature (in Air) | 150 - 200 °C | TGA |
| Concentration of Formic Acid | Varies (ppm to % level) | Ion Chromatography |
| Concentration of Acetic Acid | Varies (ppm to % level) | Ion Chromatography |
| Concentration of Acetaldehyde | Varies (ppm to % level) | GC-MS |
| Concentration of Propanal | Varies (ppm to % level) | GC-MS |
Experimental Protocols
1. Thermogravimetric Analysis (TGA) of this compound Glycol
-
Objective: To determine the thermal stability and decomposition profile of TPG.
-
Methodology:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample of TPG (typically 5-10 mg) into a TGA crucible.
-
Place the crucible onto the TGA balance.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Conduct the experiment under a controlled atmosphere, typically nitrogen for pyrolysis or air for oxidation studies.
-
Record the sample weight as a function of temperature.
-
The onset of weight loss indicates the beginning of thermal degradation.
-
2. GC-MS Analysis of Thermally Degraded this compound Glycol
-
Objective: To identify and quantify volatile and semi-volatile degradation products.
-
Methodology:
-
Heat a sample of TPG under controlled conditions (temperature, time, atmosphere) to induce degradation.
-
Prepare a sample for injection by diluting the degraded TPG in a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Inject a small volume of the prepared sample into the GC-MS system.
-
The gas chromatograph will separate the different components of the mixture based on their boiling points and interactions with the GC column.
-
As each component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum for that component.
-
Identify the degradation products by comparing their mass spectra to a library of known compounds.
-
Quantify the identified compounds using appropriate calibration standards.
-
Visualizations
Caption: High-temperature degradation pathways of this compound Glycol (TPG).
Caption: Experimental workflow for analyzing TPG degradation.
Technical Support Center: Storage and Handling of Tripropylene
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of tripropylene to prevent unintended polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its polymerization a concern during storage?
A1: this compound is an oligomer of propylene, typically a mixture of C9 isomers.[1] It is a reactive chemical that can undergo polymerization, a process where individual molecules (monomers) join together to form long chains (polymers). During storage, this process is undesirable as it can lead to an increase in viscosity, formation of solids, and in some cases, a dangerous uncontrolled exothermic reaction known as runaway polymerization.[2][3] This can render the product unusable and create significant safety hazards.
Q2: What are the primary causes of this compound polymerization during storage?
A2: The primary triggers for this compound polymerization during storage are:
-
Heat: Elevated temperatures significantly accelerate the rate of polymerization.[2]
-
Contamination: Contact with incompatible materials such as strong oxidizing agents, acids, and bases can catalyze polymerization.[4]
-
Peroxide Formation: Over time, exposure to air can lead to the formation of peroxides, which can initiate polymerization.
-
Light Exposure: UV light can also promote the formation of free radicals, initiating polymerization.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize the risk of polymerization, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, well-ventilated area, ideally between 15°C and 25°C.[5] Avoid prolonged exposure to heat.[6]
-
Container Material: Use containers made of carbon steel or stainless steel.[6]
-
Atmosphere: While a nitrogen blanket can reduce flammability, it's crucial to ensure the presence of dissolved oxygen if using phenolic inhibitors, as they require oxygen to function effectively.[2] Avoid storage under a completely oxygen-free atmosphere if such inhibitors are used.
-
Light: Store in opaque containers or in a dark location to prevent light exposure.
Q4: What are polymerization inhibitors and are they used with this compound?
A4: Polymerization inhibitors are chemical compounds added to monomers or oligomers to prevent spontaneous polymerization. They work by scavenging free radicals that initiate the polymerization chain reaction.[7] Common inhibitors for similar reactive monomers include phenolic compounds like Monomethyl Ether of Hydroquinone (MEHQ), Butylated Hydroxytoluene (BHT), and Hydroquinone (HQ).[1][6][8][9] While specific inhibitor usage for all grades of this compound may vary, stabilized grades of related compounds like this compound glycol diacrylate are available, often containing MEHQ.[10]
Q5: How can I tell if my this compound has started to polymerize?
A5: The most common initial sign of polymerization is an increase in the viscosity of the liquid. You may also observe the formation of gels or solid precipitates. In advanced stages, discoloration may occur. Regular monitoring of viscosity is a key method for early detection.
Troubleshooting Guide
An unexpected increase in viscosity is the primary indicator that polymerization may be occurring. This guide provides a step-by-step approach to addressing this issue.
Logical Troubleshooting Flow
Emergency Procedure for Runaway Polymerization
A runaway polymerization is a rapid, uncontrolled reaction that generates significant heat and pressure.[3] If you suspect a runaway reaction (e.g., rapid temperature increase, boiling, venting from the container), follow these emergency procedures:
-
Evacuate the Area: Immediately evacuate all personnel from the vicinity of the container.
-
Alert Emergency Services: Contact your facility's emergency response team and local fire department. Inform them of the chemical involved and the nature of the emergency.
-
Do Not Approach: Do not approach the container, as it may rupture explosively.
-
Cooling (if safe): From a safe distance, if it can be done without risk, emergency responders may use a water spray to cool the outside of the container.[4]
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the storage and handling of this compound.
Table 1: Recommended Storage Conditions and Inhibitor Levels
| Parameter | Recommended Value | Notes |
| Storage Temperature | 15 - 25 °C | Avoid prolonged exposure to heat.[5][6] |
| Container Material | Carbon Steel, Stainless Steel | Ensure containers are clean and dry before use.[6] |
| Common Inhibitors | ||
| MEHQ (Monomethyl Ether of Hydroquinone) | 100 - 200 ppm (typical for similar monomers) | Requires dissolved oxygen to be effective.[11] |
| BHT (Butylated Hydroxytoluene) | 0.01 - 0.5 wt% (typical for similar monomers) | [8][12] |
| Hydroquinone (HQ) | 100 - 1000 ppm (typical for similar monomers) | [13] |
Note: Specific inhibitor concentrations may vary by this compound grade and manufacturer. Always consult the manufacturer's safety data sheet (SDS).
Table 2: Effect of Temperature on Storage Stability (Qualitative)
| Temperature | Effect on Stability |
| < 15 °C | Generally stable, low risk of polymerization. |
| 15 - 25 °C | Optimal storage temperature range.[5] |
| > 25 °C | Increased rate of polymerization. Risk increases with temperature. |
| Elevated Temperatures (e.g., > 40°C) | Significant risk of rapid polymerization.[2] |
Experimental Protocols
Regular monitoring of stored this compound is crucial for early detection of polymerization. The following are simplified protocols for key analytical tests.
Protocol 1: Viscosity Measurement
Objective: To monitor for an increase in viscosity, which is an early indicator of polymerization.
Methodology (Rotational Viscometer):
-
Sample Preparation: Carefully extract a representative sample of this compound from the storage container. Allow the sample to equilibrate to a consistent, specified temperature (e.g., 25°C) in a water bath.
-
Instrument Setup:
-
Select an appropriate spindle and rotational speed for the expected viscosity of this compound.
-
Calibrate the viscometer using a standard of known viscosity.
-
-
Measurement:
-
Immerse the spindle into the this compound sample to the marked level.
-
Begin rotation and allow the reading to stabilize.
-
Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).
-
-
Data Analysis: Compare the measured viscosity to the initial viscosity of the batch and to previous measurements. A significant, progressive increase in viscosity indicates the onset of polymerization.
Protocol 2: Peroxide Value Determination
Objective: To measure the concentration of peroxides, which can act as initiators for polymerization.
Methodology (Iodometric Titration):
-
Reagent Preparation:
-
Acetic Acid-Chloroform Solution (3:2 v/v)
-
Saturated Potassium Iodide (KI) solution (freshly prepared)
-
Standardized Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution (0.1 N or 0.01 N)
-
1% Starch indicator solution
-
-
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of the saturated KI solution, swirl, and let it stand in the dark for exactly one minute.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution, swirling continuously, until the yellow color of the iodine has almost disappeared.
-
Add 1-2 mL of the starch indicator solution. A blue color will appear.
-
Continue the titration, adding the sodium thiosulfate solution dropwise, until the blue color disappears.
-
Perform a blank titration using the same procedure but without the this compound sample.
-
-
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
-
Protocol 3: FTIR Spectroscopy for Oligomer Detection
Objective: To detect changes in the chemical structure of this compound indicative of polymerization.
Methodology (Attenuated Total Reflectance - ATR-FTIR):
-
Sample Preparation: Place a small drop of the this compound sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the infrared spectrum of the this compound sample from approximately 4000 to 650 cm⁻¹.
-
-
Data Analysis:
-
Compare the spectrum of the stored sample to a reference spectrum of fresh, unpolymerized this compound.
-
Look for changes in specific regions of the spectrum. The polymerization of propylene-based molecules will lead to a decrease in the intensity of peaks associated with C=C double bonds (typically around 1640 cm⁻¹) and changes in the C-H stretching and bending regions (2800-3000 cm⁻¹ and 1375-1465 cm⁻¹).[13][14] The appearance or broadening of peaks in the C-O-C stretching region (around 1100 cm⁻¹) could also indicate the formation of ether linkages in some polymerization pathways.
-
Safe Handling of Partially Polymerized this compound
If you discover that a container of this compound has partially polymerized (e.g., is highly viscous or contains solid material), handle it with extreme caution:
-
Do Not Heat: Do not attempt to heat the container to melt the polymer, as this can accelerate the polymerization and lead to a dangerous pressure buildup.
-
Assess Stability: If the container is not bulging, hot, or making noise, it may be stable. However, treat it as potentially unstable.
-
Consult Safety Professionals: Contact your institution's Environmental Health and Safety (EHS) department or a qualified hazardous waste disposal company for guidance.
-
Disposal: Partially polymerized or polymerized this compound should be disposed of as hazardous waste.[2][15] Do not attempt to dispose of it down the drain or in regular trash. The disposal method may involve incineration by a licensed facility.[16][17]
References
- 1. icheme.org [icheme.org]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. sciencing.com [sciencing.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. www1.wellesley.edu [www1.wellesley.edu]
- 7. Propylene viscosity determination | NBCHAO [en.nbchao.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. mdpi.com [mdpi.com]
- 12. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectra-analysis.com [spectra-analysis.com]
- 14. researchgate.net [researchgate.net]
- 15. Mixed Waste and Individual Chemical Forms | SUNY Geneseo [geneseo.edu]
- 16. savemyexams.com [savemyexams.com]
- 17. studymind.co.uk [studymind.co.uk]
Technical Support Center: Refining Tripropylene Glycol to Acrylate Grade Purity
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of tripropylene glycol (TPG) to acrylate (B77674) grade.
Frequently Asked Questions (FAQs)
Q1: What defines "acrylate grade" this compound glycol?
A1: Acrylate grade this compound glycol (TPG) is a high-purity form of TPG specifically manufactured for use as a reactive chemical intermediate, particularly in the radiation-curing industry.[1][2][3][4][5][6] Its defining characteristic is the low level of specific impurities that can negatively impact the subsequent synthesis of this compound glycol diacrylate (TPGDA) and other acrylate esters.[1][2][3]
Q2: What are the critical impurities to remove when refining TPG to acrylate grade?
A2: The most critical impurities that are strictly monitored and controlled to low parts-per-million (ppm) levels are:
-
Peroxides: These can cause premature or uncontrolled polymerization and affect the color of the final product.[1][2][3][4][5][6]
-
Aldehydes and other Carbonyl Compounds: These impurities can lead to discoloration and operational problems during the esterification process to form diacrylates.[1][2][7]
-
Acidity: Excess acidity can interfere with the catalysts used in the acrylate synthesis.[1][3]
-
Higher Glycol Oligomers (e.g., Tetrapropylene Glycol): These can affect the physical properties and performance of the final cured product.
Q3: What are the primary methods for purifying industrial TPG to acrylate grade?
A3: The two primary industrial methods for refining TPG are:
-
Vacuum Distillation: This is the most common method to separate TPG from lower and higher boiling point impurities.[8] Operating under reduced pressure lowers the boiling point of TPG, preventing thermal decomposition.[8]
-
Adsorption: This method uses materials like activated carbon to selectively remove specific impurities such as aldehydes and other color-forming compounds.[9][10][11]
Q4: Why is my purified TPG failing quality control for acrylate synthesis?
A4: Failure in QC for acrylate synthesis is typically due to residual impurities. Common causes include:
-
High Peroxide Value: Indicates oxidation of the TPG. This can happen during storage or if the distillation process was not performed under an inert atmosphere.
-
Yellowing during Esterification: This is often a sign of residual carbonyl (aldehyde) impurities reacting at the high temperatures of the esterification process.
-
Inconsistent Reaction Times: This may be caused by variable acidity or the presence of uncharacterized impurities that interfere with catalysis.
Data Presentation
Table 1: Comparison of Typical Specifications for Regular vs. Acrylate Grade this compound Glycol
| Parameter | Regular Grade TPG | Acrylate Grade TPG | Significance in Acrylate Synthesis |
| Purity (TPG isomers) | > 99% | > 99.5% | Higher purity ensures consistent reaction stoichiometry and final product properties. |
| Aldehyde Content | Can be > 20 ppm | < 20 ppm (often < 10 ppm)[7] | Prevents discoloration and side reactions during esterification.[3][7] |
| Peroxide Value | Not typically specified | Low ppm range[1] | Minimizes risk of premature polymerization and ensures color stability.[1][3] |
| Acidity (as acetic acid) | Not typically specified | Low ppm range[1] | Prevents interference with esterification catalysts.[1][3] |
| Water Content | < 0.1% | < 0.05% | Reduces water content which can affect the esterification equilibrium. |
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for the key purification and analytical procedures.
Purification Workflow Diagram
Caption: Workflow for refining industrial TPG to acrylate grade.
Vacuum Distillation for TPG Purification
Objective: To separate TPG from lower-boiling components (like dipropylene glycol) and higher-boiling components (like tetrapropylene glycol and colored impurities).
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), a heating mantle, a packed distillation column (e.g., with Raschig rings or structured packing), a condenser, and receiving flasks.
-
Charging the Flask: Charge the distillation flask with industrial-grade TPG. Do not fill more than two-thirds of its volume.
-
System Evacuation: Seal the system and slowly evacuate it using the vacuum pump to the desired pressure. A typical pressure range is 0.5-10 kPa.[8]
-
Heating: Begin heating the flask gently. Introduce an inert gas like nitrogen at a low flow rate to prevent bumping and reduce carbonization.[8]
-
Fraction Collection:
-
Heads Cut: Collect the initial distillate, which will primarily contain lower-boiling impurities like residual water and dipropylene glycol.
-
Heart Cut: As the temperature at the head of the column stabilizes, switch to a new receiving flask to collect the main TPG fraction. The distillation temperature will depend on the pressure but is typically in the range of 130-190°C.[8] Maintain a steady reflux ratio, typically between 3:1 and 10:1, to ensure good separation efficiency.[8]
-
Tails Cut: As the distillation nears completion, the temperature may rise, or the distillation rate may slow significantly. Stop collecting the main fraction to avoid contamination with higher-boiling impurities.
-
-
Shutdown: Turn off the heating mantle and allow the system to cool under vacuum before slowly reintroducing air.
Troubleshooting Guide: Vacuum Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is discolored (yellow/brown) | 1. Distillation temperature is too high, causing thermal decomposition. 2. Oxygen leak in the system. | 1. Decrease the system pressure to allow for distillation at a lower temperature. 2. Check all joints and seals for leaks. Perform distillation under a nitrogen blanket. |
| Poor separation of glycols (e.g., high DPG in product) | 1. Inefficient distillation column. 2. Reflux ratio is too low. 3. Distillation rate is too fast. | 1. Use a longer column or more efficient packing material. 2. Increase the reflux ratio (e.g., from 3:1 to 5:1). 3. Reduce the heating rate to slow down the distillation. |
| Bumping or unstable boiling | 1. Lack of boiling chips or inadequate stirring. 2. Vacuum applied too rapidly. | 1. Add fresh boiling chips or use a magnetic stirrer. 2. Evacuate the system gradually. |
Adsorption Treatment for Impurity Removal
Objective: To remove trace impurities, particularly aldehydes and color bodies, that may remain after distillation.
Methodology:
-
Adsorbent Preparation: Use granular activated carbon. If necessary, wash the activated carbon with deionized water and dry it in an oven to remove any fines or residual moisture.
-
Treatment:
-
Slurry Method: In a stirred vessel, add the distilled TPG. Add 0.5-2.0% (by weight) of activated carbon to the TPG.
-
Mixing: Stir the mixture at a moderate speed for 1-4 hours. The temperature can be ambient or slightly elevated (e.g., 40-60°C) to improve kinetics.
-
-
Filtration: Filter the TPG through a fine filter (e.g., a 0.5 µm filter) to remove all activated carbon particles. A filter aid may be used to prevent clogging.
-
Analysis: Analyze the polished TPG for aldehyde content and color to confirm the effectiveness of the treatment.
Troubleshooting Guide: Adsorption Treatment
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Aldehyde content still too high | 1. Insufficient amount of activated carbon. 2. Insufficient contact time. 3. Activated carbon is not effective. | 1. Increase the weight percentage of activated carbon. 2. Increase the stirring time. 3. Use a higher-grade or catalyst-impregnated activated carbon specifically designed for aldehyde removal. |
| Product is hazy or contains fine particles | Incomplete filtration of the adsorbent. | Use a finer filter or a two-stage filtration process. Ensure the filter is properly seated and sealed. |
Key Analytical Experiments
Purity Analysis by Gas Chromatography (GC)
Objective: To determine the purity of TPG and quantify the levels of related glycols (di- and tetrapropylene glycol).
Methodology:
-
Sample Preparation: Dilute the TPG sample in a suitable solvent like methanol (B129727) or isopropanol.
-
GC Conditions (Example):
-
Column: A polar capillary column, such as a CP-Wax 57 CB (25 m x 0.53 mm, 0.5 µm film thickness), is suitable for separating polar glycols.[12]
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 250°C.[12]
-
Detector: Flame Ionization Detector (FID) at 250°C.[12]
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 5°C/minute to 200°C, and hold for 6 minutes.[12]
-
-
Analysis: Inject the sample and integrate the peak areas. Use the area normalization method to calculate the percentage of each component.
Determination of Peroxide Value (Titration)
Objective: To quantify the concentration of peroxide impurities in the TPG.
Methodology (based on standard iodometric titration):
-
Reagent Preparation:
-
Solvent Mixture: Mix 3:2 (v/v) glacial acetic acid and chloroform.
-
Saturated Potassium Iodide (KI) Solution: Prepare fresh.
-
Standard Sodium Thiosulfate (B1220275) Solution: 0.01 N or 0.1 N, standardized.
-
Starch Indicator: 1% solution.
-
-
Procedure:
-
Accurately weigh approximately 5 g of the TPG sample into a 250 mL Erlenmeyer flask.[13]
-
Add 30-50 mL of the solvent mixture and swirl to dissolve.
-
Add 0.5-1 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.[13][14]
-
Titrate the liberated iodine with the standard sodium thiosulfate solution until the yellow color almost disappears.[14]
-
Add 1 mL of starch indicator solution. The solution will turn blue.
-
Continue the titration until the blue color completely disappears.[14]
-
-
Blank Determination: Perform a blank titration using the same procedure without the TPG sample.
-
Calculation:
-
Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
-
-
Logical Diagram for Troubleshooting QC Failures
Caption: Decision tree for troubleshooting common QC failures.
References
- 1. saiper.com [saiper.com]
- 2. dow.com [dow.com]
- 3. Tpg/ this compound Glycol Acrylate Grade CAS: 24800-44-0 - Tpg and Tripropyleneglycol [titanchem.en.made-in-china.com]
- 4. dow.com [dow.com]
- 5. dow.com [dow.com]
- 6. dow.com [dow.com]
- 7. US6927310B2 - this compound glycol production - Google Patents [patents.google.com]
- 8. This compound Glycol (TPG) - Multi-Use Industrial Solvent [epchems.com]
- 9. US3458583A - Method of purifying ethylene glycol - Google Patents [patents.google.com]
- 10. ceed.wa.edu.au [ceed.wa.edu.au]
- 11. southerncarbon.com [southerncarbon.com]
- 12. agilent.com [agilent.com]
- 13. pages.hannainst.com [pages.hannainst.com]
- 14. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
reducing odor and color in tripropylene glycol production
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the production of tripropylene glycol (TPG), with a specific focus on mitigating odor and color issues.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems related to odor and color in your this compound glycol (TPG) production experiments.
Problem: My final TPG product has a pungent, sweet, or acrid odor.
| Potential Cause | Suggested Action |
| Aldehyde or Ketone Contamination | These byproducts can form during the propylene (B89431) oxide (PO) hydration reaction, especially at elevated temperatures.[1][2] |
| Troubleshooting Steps: 1. Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify specific aldehydes or ketones.[3]2. Chemical Treatment: Treat the TPG with a reducing agent, such as sodium borohydride (B1222165), to convert aldehydes and ketones to less volatile and odorous alcohols.[2]3. Process Optimization: Lower the reaction temperature during PO hydration to minimize the formation of these byproducts.[1] | |
| Residual Starting Materials or Solvents | Incomplete reaction or purification can leave residual propylene oxide, 1,2-propanediol, or other solvents that may contribute to odor. |
| Troubleshooting Steps: 1. Analysis: Employ GC-MS to detect and quantify residual starting materials or solvents.[4][5]2. Purification: Enhance the distillation process by increasing the reflux ratio or using a more efficient distillation column to ensure complete separation.[6][7] | |
| Oxidation of TPG | Prolonged exposure to air, especially at high temperatures, can lead to oxidation and the formation of odorous compounds. |
| Troubleshooting Steps: 1. Inert Atmosphere: Conduct the reaction and distillation steps under an inert atmosphere, such as nitrogen, to prevent oxidation.[6]2. Storage: Store the final TPG product in a tightly sealed container under an inert atmosphere and away from light and heat. |
Problem: My TPG product is discolored (yellow or brown).
| Potential Cause | Suggested Action |
| High-Molecular-Weight Byproducts | The formation of tetrapropylene glycol and heavier glycols can contribute to color.[1][6] |
| Troubleshooting Steps: 1. Analysis: Use Gas Chromatography (GC) to determine the concentration of higher molecular weight glycols.[3]2. Distillation Optimization: Adjust distillation parameters (temperature and pressure) to effectively separate TPG from heavier glycols.[1][6]3. Catalyst Selection: The choice of catalyst can influence the formation of byproducts. Consider catalysts that offer higher selectivity for TPG.[8] | |
| Catalyst Residues | Incomplete removal of the polymerization catalyst (e.g., potassium hydroxide) can lead to discoloration, especially at high temperatures.[6] |
| Troubleshooting Steps: 1. Neutralization and Filtration: After the reaction, neutralize the catalyst with an acid (e.g., phosphoric acid) and filter the resulting salt before distillation.[6]2. Ion Exchange: Use ion exchange resins to remove residual catalyst ions. | |
| Thermal Degradation | High temperatures during distillation can cause the decomposition of TPG and the formation of colored impurities.[1] |
| Troubleshooting Steps: 1. Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling point of TPG and minimize thermal stress.[6]2. Temperature Control: Carefully control the temperature of the distillation column to avoid overheating.[6] | |
| Contamination from Equipment | Corrosion or leaching from reactors and distillation equipment can introduce metallic impurities that cause discoloration. |
| Troubleshooting Steps: 1. Equipment Inspection: Regularly inspect all equipment for signs of corrosion or degradation.2. Material Compatibility: Ensure that all materials in contact with the process stream are compatible with the reactants and products at the operating temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary source of odor in this compound glycol?
A1: The most common source of odor in TPG is the presence of low molecular weight aldehydes and ketones.[2] These are often byproducts of the propylene oxide hydration process.[1] While pure TPG is nearly odorless, these impurities can impart a distinct, often unpleasant, smell.[9]
Q2: How can I effectively remove color from my TPG product?
A2: Color in TPG is typically due to the presence of higher molecular weight glycols, catalyst residues, or thermal degradation products.[1][6] The most effective method for color removal is fractional distillation under vacuum.[6] This allows for the separation of TPG from less volatile, colored impurities at lower temperatures, minimizing thermal decomposition.[6] Additionally, ensuring complete catalyst removal through neutralization and filtration prior to distillation is crucial.[6] For persistent color issues, treatment with activated carbon can be an effective polishing step.[10]
Q3: What analytical techniques are recommended for identifying impurities causing odor and color?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile impurities that cause odor, such as aldehydes and ketones.[3] For analyzing color-causing impurities like higher glycols, Gas Chromatography (GC) with a flame ionization detector (FID) is a standard and effective technique.[4][5]
Q4: Can the choice of catalyst impact the odor and color of the final TPG product?
A4: Absolutely. The type and concentration of the catalyst can significantly influence the reaction's selectivity and the formation of byproducts.[8] For instance, certain catalysts may promote side reactions leading to a higher concentration of aldehydes or heavier glycols.[11] Research into more selective catalysts, such as niobium-based catalysts, aims to improve the yield of DPG and TPG while minimizing byproduct formation.[1][8]
Q5: What are the ideal storage conditions for maintaining the quality of TPG?
A5: To prevent degradation and the development of odor and color, TPG should be stored in a tightly sealed, inert container (e.g., stainless steel or a suitable plastic) under a dry, inert atmosphere like nitrogen. It should be protected from prolonged exposure to high temperatures, light, and oxygen.
Experimental Protocols
Protocol 1: Aldehyde Reduction in this compound Glycol using Sodium Borohydride
Objective: To reduce aldehyde impurities in TPG, thereby decreasing odor.
Materials:
-
Crude this compound glycol containing aldehyde impurities
-
Sodium borohydride (NaBH₄)
-
Anhydrous ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Distillation apparatus
Procedure:
-
Place the crude TPG in a round-bottom flask equipped with a magnetic stir bar.
-
For every 100g of TPG, prepare a solution of 0.1g to 0.5g of sodium borohydride in a small amount of anhydrous ethanol. The optimal amount of NaBH₄ may need to be determined empirically based on the level of aldehyde contamination.[2]
-
With gentle stirring, slowly add the sodium borohydride solution to the TPG at room temperature.
-
After the addition is complete, heat the mixture to 50-60°C and maintain it for 1-2 hours with continuous stirring.
-
Allow the mixture to cool to room temperature.
-
Slowly add a small amount of deionized water to quench any unreacted sodium borohydride.
-
Purify the treated TPG by vacuum distillation to remove the solvent, residual salts, and any newly formed alcohols.
Protocol 2: Purification of this compound Glycol by Vacuum Distillation
Objective: To remove color and high-boiling point impurities from TPG.
Materials:
-
Crude or treated this compound glycol
-
Vacuum distillation apparatus (including a fractionating column, condenser, receiving flasks, and vacuum pump)
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Add the crude TPG and boiling chips (or a magnetic stir bar) to the distillation flask.
-
Begin to slowly reduce the pressure in the system using the vacuum pump. A typical vacuum level is between 0.8 to 1 kPa.[6]
-
Once the desired vacuum is achieved, gradually heat the distillation flask using the heating mantle. The column bottom temperature should be maintained between 150-170°C.[6]
-
Collect the initial fraction, which may contain lower boiling point impurities.
-
Collect the main fraction of pure TPG at its boiling point at the given pressure.
-
Monitor the temperature at the head of the column. A stable temperature indicates that a pure fraction is being collected.
-
Stop the distillation before all the material in the flask has vaporized to avoid the concentration of high-boiling, colored impurities in the final product. The remaining material in the still is the "bottoms."
-
Allow the apparatus to cool completely before releasing the vacuum.
Data Presentation
Table 1: Comparison of TPG Production Parameters and Purity
| Catalyst | Reaction Temperature (°C) | Propylene Oxide to 1,2-Propanediol Molar Ratio | Resulting TPG Purity (%) | Reference |
| Potassium Hydroxide | 103 - 127 | 1.95 : 1 | 98.3 | [6] |
| Niobium Catalyst | 120 - 200 | Varies | High Selectivity for DPG/TPG | [8] |
Visualizations
Caption: Troubleshooting workflow for odor and color issues in TPG production.
Caption: Simplified workflow for TPG production and purification.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. US6927310B2 - this compound glycol production - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. CN101250093A - Preparation method of this compound glycol - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 9. products.basf.com [products.basf.com]
- 10. desotec.com [desotec.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Immiscibility of Tripropylene in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the immiscibility of tripropylene in aqueous solutions. Our aim is to provide direct, actionable solutions to common experimental hurdles.
Critical Point of Clarification: this compound vs. This compound Glycol
A common point of confusion is the distinction between This compound and This compound glycol (TPG) . These are fundamentally different compounds with opposite behaviors in aqueous solutions.
-
This compound (C₉H₁₈): A hydrocarbon belonging to the alkene family. It is a colorless liquid that is insoluble and immiscible in water , similar to other oils and non-polar organic compounds.[1]
-
This compound Glycol (TPG) (C₉H₂₀O₄): An ether-alcohol derivative. It is a water-white, viscous liquid that is completely soluble and miscible with water .[2][3][4][5][6][7]
This guide focuses on overcoming the challenges associated with the immiscibility of this compound (the hydrocarbon) in aqueous solutions.
Troubleshooting Guides
Issue 1: this compound is forming a separate layer and not dissolving in my aqueous buffer.
-
Cause: this compound is a non-polar hydrocarbon and is inherently immiscible in polar solvents like water.
-
Solutions:
-
Co-solvent Addition: Introduce a water-miscible organic solvent to the aqueous phase to increase the solubility of this compound.[8][9] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols.[8]
-
Surfactant-Mediated Solubilization: Utilize surfactants to form micelles that can encapsulate the non-polar this compound molecules, allowing them to be dispersed in the aqueous phase.
-
Emulsification: Create a stable oil-in-water emulsion where droplets of this compound are dispersed throughout the aqueous phase. This typically requires a surfactant (emulsifier) and mechanical agitation.
-
Issue 2: My this compound emulsion is unstable and separates over time.
-
Cause: The emulsion is thermodynamically unstable, and the this compound droplets are coalescing.
-
Solutions:
-
Optimize Surfactant Concentration: The concentration of the surfactant is critical for emulsion stability. Too little will not provide adequate coverage of the oil droplets, while too much can lead to other issues. A concentration of 0.4 wt% of Tween 20 has been shown to be effective for stabilizing an emulsion of a similar compound, this compound glycol diacrylate.[10][11][12]
-
Select the Appropriate Surfactant: The choice of surfactant depends on the specific requirements of your system (e.g., charge, biocompatibility). Non-ionic surfactants like Tween 20 are commonly used.
-
High-Shear Homogenization: Use high-energy methods like sonication or high-pressure homogenization to create smaller, more uniform droplets, which can improve emulsion stability.
-
Issue 3: I need to deliver this compound to a biological system, but its immiscibility is preventing cellular uptake.
-
Cause: The hydrophobic nature of this compound limits its bioavailability in aqueous biological environments.
-
Solutions:
-
Nanoparticle Encapsulation: Encapsulate this compound within biocompatible nanoparticles.[13][14][15] This can protect the this compound, improve its dispersibility in aqueous media, and facilitate cellular uptake.[15][16]
-
Liposomal Formulation: Incorporate this compound into the lipid bilayer of liposomes. Liposomes are vesicles composed of a lipid bilayer and can carry both hydrophobic and hydrophilic payloads.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water? A1: The solubility of this compound, a hydrocarbon, in water is negligible. It is considered insoluble and will form a separate phase.[1]
Q2: I see "this compound" is listed as water-soluble in some datasheets. Why is that? A2: This is a common point of confusion. You are likely looking at data for This compound glycol (TPG) , which is a different chemical and is completely water-soluble.[2][3][4][5][6][7] Always verify the CAS number to ensure you are working with the correct compound. The CAS number for this compound glycol is 24800-44-0.[2][3][5][17][18]
Q3: What are some suitable co-solvents for dissolving this compound in water? A3: Co-solvents that are miscible with both water and organic compounds are suitable.[8] Examples include ethanol, isopropanol, propylene glycol, and polyethylene glycols (PEGs).[8] The required concentration will depend on the desired final concentration of this compound.
Q4: What type of surfactant should I use to emulsify this compound? A4: The choice of surfactant will depend on your specific application. For many research applications, non-ionic surfactants such as polysorbates (e.g., Tween 20, Tween 80) or polyoxyethylene ethers (e.g., Brij series) are good starting points due to their relatively low toxicity and high emulsifying efficiency.
Q5: How can I prepare a stable this compound nanoemulsion? A5: Nanoemulsions require the formation of very small droplets (typically < 200 nm). This is usually achieved through high-energy emulsification methods such as high-pressure homogenization, microfluidization, or ultrasonication, in the presence of an appropriate surfactant.
Data Presentation
Table 1: Comparison of this compound and this compound Glycol Properties
| Property | This compound | This compound Glycol (TPG) |
| Chemical Formula | C₉H₁₈ | C₉H₂₀O₄[5][19] |
| Chemical Class | Alkene (Hydrocarbon) | Ether-Alcohol[2][5] |
| Water Solubility | Insoluble/Immiscible[1] | Soluble/Miscible[2][3][4][5][6][7] |
| Boiling Point | ~133-142 °C (271-287 °F)[1] | ~273 °C (523 °F)[2][3] |
| Density | Less than water[1] | 1.021 g/mL at 25 °C[2][3] |
| Primary Use in Research | As a hydrophobic molecule model | Solvent, humectant, plasticizer[2][3][6][7][17][19] |
Table 2: Surfactant Selection Guide for this compound Emulsification
| Surfactant Type | Example(s) | Key Characteristics | Common Applications |
| Non-ionic | Tween 20, Span 80, Brij series | Low toxicity, less sensitive to pH and ionic strength | Drug delivery, cosmetics, food |
| Anionic | Sodium dodecyl sulfate (B86663) (SDS) | Good emulsifiers, can impart a negative charge | Cleaning applications, polymer synthesis |
| Cationic | Cetyltrimethylammonium bromide (CTAB) | Can impart a positive charge, may have antimicrobial properties | Formulations requiring positive charge, some drug delivery |
| Zwitterionic | Lecithin | Biocompatible, good emulsifying properties | Pharmaceutical and food emulsions |
Experimental Protocols
Protocol 1: Preparation of a this compound-in-Water Emulsion using a Co-solvent
-
Preparation of the Aqueous Phase: In a beaker, combine the desired volume of your aqueous buffer with a co-solvent (e.g., ethanol) at a starting concentration of 10% (v/v).
-
Preparation of the Organic Phase: In a separate container, dissolve the desired amount of this compound in a minimal amount of the same co-solvent.
-
Mixing: While vigorously stirring the aqueous phase, slowly add the this compound solution dropwise.
-
Homogenization: For a more stable emulsion, sonicate the mixture on ice for 5-10 minutes or use a high-shear homogenizer.
-
Observation: Visually inspect the emulsion for phase separation immediately after preparation and at regular intervals.
Protocol 2: Surfactant-Based Emulsification of this compound
-
Preparation of the Aqueous Surfactant Solution: Dissolve the chosen surfactant (e.g., Tween 20) in the aqueous buffer to the desired concentration (e.g., 0.5% w/v).
-
Addition of this compound: While stirring the surfactant solution, add the desired volume of this compound.
-
High-Shear Homogenization: Homogenize the mixture using a high-speed homogenizer or sonicator until a stable, milky-white emulsion is formed.
-
Stability Assessment: Monitor the emulsion for any signs of creaming or phase separation over time.
Visualizations
Caption: Troubleshooting workflow for addressing this compound immiscibility.
Caption: Encapsulation of hydrophobic this compound within a nanoparticle.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound glycol | 24800-44-0 [chemicalbook.com]
- 3. Cas 24800-44-0,this compound glycol | lookchem [lookchem.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. Page loading... [guidechem.com]
- 6. This compound glycol [longzechem.com]
- 7. univarsolutions.com [univarsolutions.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Solubility of hydrophobic compounds in water-cosolvent mixtures: relation of solubility with water-cosolvent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. imim.pl [imim.pl]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. Self-assembly of amphiphilic tripeptides into nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. princeton.edu [princeton.edu]
- 15. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems | MDPI [mdpi.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. This compound Glycol - Propylene Glycol Sector Group [propylene-glycol.com]
- 18. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 19. greenchemindustries.com [greenchemindustries.com]
Validation & Comparative
A Comparative Guide to Tripropylene Glycol and Dipropylene Glycol as Solvents for Research and Drug Development
In the landscape of pharmaceutical and scientific research, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, from reaction kinetics to the bioavailability of a drug candidate. Among the various options, tripropylene glycol (TPG) and dipropylene glycol (DPG) are two common propylene (B89431) glycol ethers frequently employed for their versatile solvency. This guide provides an objective comparison of their performance as solvents, supported by physicochemical data and established experimental protocols to aid researchers, scientists, and drug development professionals in making an informed choice.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physical and chemical properties of this compound glycol and dipropylene glycol is presented in the table below. These parameters are fundamental to understanding their behavior as solvents and their suitability for different laboratory and pharmaceutical applications.
| Property | This compound Glycol (TPG) | Dipropylene Glycol (DPG) |
| Molecular Formula | C9H20O4 | C6H14O3 |
| Molecular Weight | 192.25 g/mol | 134.17 g/mol |
| Appearance | Colorless, viscous liquid | Colorless, viscous liquid |
| Odor | Odorless to very faint | Odorless |
| Boiling Point | 267-273 °C | 230.5 °C |
| Melting Point | -47 °C | -40 °C |
| Flash Point | 143 °C (289 °F) | 124 °C (255 °F) |
| Density | 1.019 g/cm³ at 20°C | 1.023 g/cm³ at 20°C |
| Viscosity | 58 mPa·s at 25°C | 107 mPa·s at 25°C |
| Vapor Pressure | <0.01 mmHg at 20°C | <0.01 mmHg at 20°C |
| Solubility in Water | Miscible | Miscible |
Performance as Solvents: A Deeper Dive
Solvency Power:
Both TPG and DPG are excellent solvents for a wide range of organic compounds, including many active pharmaceutical ingredients (APIs). Their ability to dissolve both polar and non-polar substances is attributed to the presence of ether and hydroxyl functional groups. While direct comparative studies on the solubility of a wide range of APIs in both solvents are limited in publicly available literature, we can infer some general trends based on their molecular structure.
-
This compound Glycol (TPG): With a longer polyether chain, TPG exhibits a slightly more non-polar character compared to DPG. This may enhance its ability to solubilize more lipophilic compounds. Its larger molecular size can also influence crystal packing and potentially inhibit precipitation of solutes.
-
Dipropylene Glycol (DPG): DPG's lower molecular weight and higher proportion of hydroxyl groups per molecule may give it a slight advantage in dissolving more polar molecules. It is widely recognized for its ability to solubilize a broad spectrum of substances, making it a versatile choice for various formulations.
Viscosity:
A significant point of differentiation is their viscosity. DPG is noticeably more viscous than TPG at the same temperature. This has several implications for laboratory and manufacturing processes:
-
Handling and Dispensing: The lower viscosity of TPG makes it easier to handle, pump, and dispense accurately, which can be an advantage in high-throughput screening and automated liquid handling systems.
-
Formulation Characteristics: The higher viscosity of DPG can be beneficial in topical formulations where a thicker consistency is desired to increase residence time on the skin. In other applications, it might necessitate the use of co-solvents to achieve the desired flow properties.
Volatility and Odor:
Both solvents have very low vapor pressures, making them non-volatile under standard laboratory conditions. This is a crucial safety feature, as it minimizes inhalation exposure and reduces the risk of flammability. Both are also practically odorless, which is a significant advantage in the formulation of final drug products where excipient odor can be a patient compliance issue.
Hygroscopicity:
Both TPG and DPG are hygroscopic, meaning they can absorb moisture from the air. This property can be advantageous in certain formulations to maintain hydration but also requires careful storage and handling in controlled environments to prevent dilution and potential degradation of moisture-sensitive compounds.
Experimental Protocols for Solvent Evaluation
To assist researchers in their own comparative studies, the following are detailed methodologies for key experiments to evaluate solvent performance.
Determination of Solute Solubility
Objective: To quantitatively determine the saturation solubility of a compound in TPG and DPG.
Methodology: Isothermal Shake-Flask Method
-
Preparation: Add an excess amount of the solid solute to a known volume (e.g., 10 mL) of the solvent (TPG or DPG) in a sealed glass vial.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C, 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solids to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.
-
Analysis: Dilute the filtered sample with a suitable mobile phase and analyze the concentration of the dissolved solute using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Viscosity Measurement
Objective: To determine the dynamic viscosity of TPG and DPG at different temperatures.
Methodology: Rotational Viscometer
-
Apparatus: A rotational viscometer equipped with a suitable spindle and a temperature-controlled sample holder.
-
Calibration: Calibrate the viscometer using certified viscosity standards.
-
Sample Preparation: Place a known volume of the solvent into the sample holder and allow it to equilibrate to the desired temperature (e.g., 25°C, 40°C, 60°C).
-
Measurement: Immerse the selected spindle into the solvent and begin rotation at a specified speed. Allow the reading to stabilize and record the torque measurement.
-
Calculation: The viscometer's software will typically calculate the dynamic viscosity in milliPascal-seconds (mPa·s) based on the spindle geometry, rotational speed, and measured torque. Repeat the measurement at different temperatures to assess the temperature-viscosity relationship.
Evaporation Rate Determination
Objective: To compare the evaporation rates of TPG and DPG.
Methodology: Thermogravimetric Analysis (TGA)
-
Apparatus: A Thermogravimetric Analyzer (TGA).
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 10-20 mg) of the solvent into a TGA pan.
-
Isothermal Analysis: Heat the sample to a specific isothermal temperature (e.g., 100°C) under a controlled nitrogen atmosphere.
-
Data Collection: Monitor the change in mass of the sample over time.
-
Analysis: The evaporation rate can be determined from the slope of the mass vs. time curve. A steeper slope indicates a faster evaporation rate. Given their low volatility, a relatively high temperature may be needed to observe significant mass loss in a reasonable timeframe.
Logical Framework for Solvent Selection
The choice between this compound glycol and dipropylene glycol as a solvent is contingent on the specific requirements of the application. The following diagram illustrates a logical workflow for selecting the most appropriate solvent.
Caption: A decision-making flowchart for selecting between TPG and DPG.
Signaling Pathway for Solvent-Solute Interaction
The dissolution of a solute in a solvent can be conceptualized as a series of interactions. The following diagram illustrates the key steps involved in this process.
Caption: A simplified pathway illustrating the process of dissolution.
Conclusion
Both this compound glycol and dipropylene glycol are highly effective and safe solvents for a multitude of applications in research and drug development. The primary distinctions lie in their viscosity and, to a lesser extent, their solvency characteristics for compounds at the extremes of the polarity spectrum. TPG, with its lower viscosity, offers advantages in handling and for formulations requiring lower viscosity. DPG, being more viscous, can be beneficial for topical applications. The choice between them should be guided by a thorough evaluation of the specific needs of the formulation and the properties of the active pharmaceutical ingredient. The experimental protocols provided herein offer a framework for conducting such evaluations to ensure the selection of the optimal solvent for a given application.
Performance Comparison of Propylene Trimerization Catalysts
A Comparative Guide to Catalysts for Propylene (B89431) Trimerization
In the selective trimerization of propylene to produce valuable C9 olefins, particularly 1-hexene (B165129) and its isomers, the choice of catalyst is paramount. This guide provides a comparative overview of two prominent classes of homogeneous catalysts: chromium-based systems with bis(diphenylphosphino)amine (PNP) ligands and nickel(II) phosphine (B1218219) complexes. While direct side-by-side comparative studies under identical conditions are limited in the published literature, this document synthesizes available data to offer insights into their respective performances and operational parameters.
The following table summarizes the catalytic performance of a representative chromium-based PNP catalyst and a nickel-based phosphine catalyst system in the oligomerization of propylene. It is important to note that the data are compiled from different studies and reaction conditions may vary.
| Catalyst System | Ligand | Co-catalyst | Temperature (°C) | Pressure (atm) | Activity (kg product/g metal·h) | Trimer Selectivity (wt%) | Key Trimers | Reference |
| Chromium-based | (Ph2P)2NH | MAO | 40 | 50 | 3887.7 (for ethylene) | High (inferred) | 1-hexene, 1-octene (B94956) (from ethylene) | [1][2] |
| Nickel-based | Not specified | Al(C2H5)1.5Cl1.5 | 60 | 8 | Not reported | Up to 54.7 (trimers + tetramers) | Not specified | [3] |
Note: The activity for the chromium-based catalyst is reported for ethylene (B1197577) oligomerization due to the lack of specific data for propylene trimerization in the search results. The high selectivity for linear alpha-olefins in ethylene oligomerization suggests a potential for selective propylene trimerization.
Detailed Experimental Protocols
A generalized experimental protocol for propylene trimerization using these catalytic systems is outlined below. Specific details may vary based on the exact ligand and reaction conditions.
Chromium-based Catalyst System with PNP Ligand
1. Catalyst Precursor Synthesis: The chromium precursor, such as Cr(acac)3, is typically used as received. The PNP ligand, for instance, bis(diphenylphosphino)amine, is synthesized according to established literature procedures.
2. Catalyst System Preparation (in-situ): In a nitrogen-purged glovebox, a solution of the PNP ligand in a dry, deoxygenated solvent (e.g., toluene) is prepared. To this solution, the chromium precursor (e.g., Cr(acac)3) is added, and the mixture is stirred for a specified period to allow for complex formation.
3. Propylene Trimerization Reaction: A high-pressure stainless-steel reactor, equipped with a stirrer and temperature control, is thoroughly dried and purged with nitrogen. The reactor is charged with the solvent, followed by the co-catalyst solution (e.g., methylaluminoxane (B55162) - MAO). The reactor is then pressurized with propylene to the desired pressure and heated to the reaction temperature. The prepared catalyst solution is then injected into the reactor to initiate the trimerization. The reaction is allowed to proceed for a set duration, with constant propylene feed to maintain pressure.
4. Product Analysis: After the reaction, the reactor is cooled, and the excess propylene is vented. The liquid product is collected and analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the product distribution and selectivity.
Nickel-based Catalyst System
1. Catalyst Preparation: A nickel salt (e.g., nickel(II) chloride) is immobilized on a polymer carrier.[3]
2. Catalyst Activation: In a dry, inert atmosphere, the nickel-based catalyst is suspended in a solvent like heptane (B126788) within the reactor. An organoaluminum compound, such as sesquiethylaluminum chloride (Al(C2H5)1.5Cl1.5), is added as an activator. The mixture is typically stirred at a slightly elevated temperature (e.g., 50°C) for a short period to ensure complete activation.[3]
3. Propylene Oligomerization Reaction: The reactor containing the activated catalyst is heated to the desired reaction temperature (e.g., 60°C). Propylene is then introduced into the reactor at a constant pressure (e.g., 8 atm).[3] The reaction mixture is stirred continuously for the specified reaction time.
4. Product Analysis: Upon completion, the reaction is stopped, and the resulting oligomer mixture is collected. The product composition, including the distribution of dimers, trimers, and tetramers, is determined using chromatographic techniques.[3]
Visualizing the Catalytic Process
To better understand the workflow and the underlying chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for propylene trimerization using a Chromium-PNP catalyst.
Caption: Simplified mechanism for propylene trimerization.
References
A Comparative Guide to the Validation of Gas Chromatography-Mass Spectrometry for Tripropylene Glycol Quantification
This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of tripropylene glycol. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable analytical methods. This document outlines the experimental protocol, presents key validation data in a comparative format, and discusses alternative analytical techniques.
Introduction
This compound glycol is a synthetic liquid substance used in a variety of industrial and pharmaceutical applications. Accurate quantification is crucial for quality control, safety assessment, and formulation development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a "gold standard" for the identification and quantification of volatile and semi-volatile compounds like this compound glycol.[1] This guide details the validation of a GC-MS method to ensure its suitability for its intended purpose.
Experimental Protocol: GC-MS Method for this compound Glycol
A detailed methodology is essential for the successful implementation and validation of any analytical method.
2.1. Sample Preparation
Due to the polar nature of glycols, derivatization is often employed to improve chromatographic peak shape and thermal stability.[2][3]
-
Standard Solution Preparation: A stock solution of this compound glycol (e.g., 1000 µg/mL) is prepared in a suitable solvent such as dimethylformamide (DMF).[2] Calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range.
-
Derivatization: A common derivatizing agent for glycols is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[2][4] An aliquot of the sample or standard is mixed with the derivatizing agent and heated (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) ether derivative of this compound glycol.
2.2. GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for glycol analysis.
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[5]
-
Mass Spectrometer: Agilent 7000C triple-quadrupole mass spectrometer or equivalent.[5]
-
Column: A non-polar capillary column, such as a 30m Equity-1 (or similar 5% phenyl polysiloxane phase) with a 0.25 mm internal diameter and 0.25 µm film thickness, is suitable for separating the derivatized glycol.[1][2]
-
Injection: A 1 µL aliquot is injected in splitless mode.[2]
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.[5]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for the TMS derivative of this compound glycol would be selected.
-
GC-MS Method Validation
The analytical method is validated to ensure it is accurate, precise, and reliable for its intended application.[1] The validation parameters are assessed according to established guidelines.
3.1. Data Presentation: Summary of Validation Parameters
The following table summarizes the typical acceptance criteria and expected performance for a validated GC-MS method for this compound glycol quantification.
| Validation Parameter | Acceptance Criteria | Typical Performance Data for Glycol Analysis |
| Specificity | No interference at the retention time of the analyte. | The mass spectrometric detection provides high specificity, distinguishing the analyte from other matrix components.[6] |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.995 | A typical calibration curve for glycols shows r² ≥ 0.996 over a range of 0.25 to 50 µg/mL. |
| Accuracy (% Recovery) | Typically 80-120% | Recovery rates for glycols in spiked samples generally range from 77.2% to 103.6%. |
| Precision (% Relative Standard Deviation, RSD) | Repeatability (Intra-day): RSD ≤ 15% Intermediate Precision (Inter-day): RSD ≤ 20% | For glycol analysis, the %RSD for system repeatability is often well below 10% (e.g., 1.02% to 3.85%). Overall method precision is generally acceptable with %RSDs <15%.[5] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | LODs for various glycols can be in the range of 1-2 µg/mL.[4] For some methods, LODs can be as low as 0.100 µg.[7] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | The LOQ for glycols is often set at 10 µg/mL.[4] Some sensitive methods report LOQs around 0.250 µg.[7] |
| Robustness | Consistent results with small, deliberate variations in method parameters. | The method should be robust against minor changes in parameters like injection volume, flow rate, and oven temperature.[5][6] |
Comparison with Alternative Methods
While GC-MS is a robust technique, other methods can also be employed for the quantification of this compound glycol.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation by GC with detection based on the ionization of the analyte in a hydrogen flame. | Simple, robust, and cost-effective. | Less sensitive and significantly less selective than MS; may not be suitable for complex matrices.[8][9] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography with highly selective and sensitive detection by tandem mass spectrometry. | Suitable for non-volatile or thermally labile compounds; can offer very low detection limits.[4] | May require derivatization for good retention and ionization of glycols; potential for matrix effects (ion suppression or enhancement). |
Mandatory Visualizations
5.1. Experimental Workflow Diagram
Caption: Workflow for the validation of a GC-MS method for this compound glycol.
5.2. Signaling Pathway/Logical Relationship Diagram
Caption: Relationship between the analytical method and its validation parameters.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Detect this compound glycol - Chromatography Forum [chromforum.org]
- 3. Glycols method for GCMS or UPLC? - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. frontiersin.org [frontiersin.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. propylene glycol GC/MS - Chromatography Forum [chromforum.org]
Unveiling the Solvency Power of Tripropylene Glycol (TPG) in Pharmaceutical Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical formulation, the choice of a solvent is paramount to achieving optimal drug delivery and stability. Among the diverse class of glycol ethers, Tripropylene Glycol (TPG) has emerged as a promising solvent, attributed to its unique physicochemical properties. This guide provides an objective comparison of the solvency power of TPG against other commonly used glycol ethers, supported by quantitative data and detailed experimental protocols to aid in informed solvent selection for drug development.
Comparative Solvency Analysis: Hildebrand Solubility Parameters
A key indicator of a solvent's potential to dissolve a given solute is its Hildebrand solubility parameter (δ). This parameter quantifies the cohesive energy density of a substance, with the guiding principle that substances with similar Hildebrand values are more likely to be miscible. The following table summarizes the Hildebrand solubility parameters for TPG and a range of other glycol ethers, providing a foundational tool for initial solvent screening.
Table 1: Hildebrand Solubility Parameters of Selected Glycol Ethers
| Glycol Ether | Abbreviation | Hildebrand Solubility Parameter (MPa½) |
| This compound Glycol | TPG | 17.8 |
| Propylene Glycol | PG | 30.7 |
| Ethylene Glycol Monomethyl Ether | EGME | 23.4 |
| Ethylene Glycol Monoethyl Ether | EGEE | 22.4 |
| Ethylene Glycol Monobutyl Ether | EGBE | 20.8 |
| Diethylene Glycol Monomethyl Ether | DEGME | 22.0 |
| Diethylene Glycol Monoethyl Ether | DEGEE | 20.9 |
| Diethylene Glycol Monobutyl Ether | DEGBE | 19.4 |
| Propylene Glycol Monomethyl Ether | PGME | 20.7 |
| Dipropylene Glycol Monomethyl Ether | DPGME | 19.0 |
| Propylene Glycol n-Butyl Ether | PnB | Not readily available |
| Dipropylene Glycol n-Butyl Ether | DPnB | 18.0 |
Note: The conversion from (cal/cm³)^1/2 to MPa^1/2 is approximately 1 (cal/cm³)^1/2 = 2.0455 MPa^1/2. Values are compiled from various sources and may have slight variations based on experimental conditions.
Active Pharmaceutical Ingredient (API) Solubility: A Comparative Overview
While Hildebrand parameters offer a theoretical framework, the empirical solubility of an Active Pharmaceutical Ingredient (API) in a specific solvent is the ultimate measure of its solvency power in a pharmaceutical context. The following table presents available data on the solubility of common APIs in TPG and other glycol ethers. It is important to note that direct comparative studies are limited, and data has been compiled from various sources. Researchers are encouraged to perform their own solubility studies for their specific API and formulation.
Table 2: Comparative Solubility of Selected APIs in Glycol Ethers
| API | Solvent | Solubility (mg/mL) | Temperature (°C) |
| Ibuprofen (B1674241) | This compound Glycol (TPG) | Data not readily available | - |
| Propylene Glycol | >230[1] | Room Temperature | |
| Diethylene Glycol Monoethyl Ether (Transcutol®) | 300[2] | Room Temperature | |
| Ethanol | ~60[3] | Room Temperature | |
| Ketoprofen (B1673614) | This compound Glycol (TPG) | Data not readily available | - |
| Propylene Glycol | 499 (as mol/L, conversion needed) | 27 | |
| Polyethylene Glycol | Increased solubility observed[4][5] | - | |
| Ethanol | ~20[6] | Room Temperature | |
| Naproxen | This compound Glycol (TPG) | Data not readily available | - |
| Propylene Glycol | Solubility data available in mixtures[7][8][9] | Various | |
| Polyethylene Glycol 200 | Solubility data available in mixtures[10] | Various | |
| Ethanol | ~55[8] | Room Temperature |
Note: The lack of readily available, direct comparative solubility data for many APIs in this compound Glycol highlights a research gap and underscores the importance of conducting specific solubility studies as outlined in the experimental protocols below.
Experimental Protocols
To facilitate rigorous and reproducible research, the following detailed experimental protocols are provided for determining key solvency parameters.
Protocol 1: Determination of Hildebrand Solubility Parameter
This protocol outlines a method for the experimental determination of the Hildebrand solubility parameter of a new chemical entity or an API based on the principle of "like dissolves like."
Objective: To determine the Hildebrand solubility parameter (δ) of a solid compound.
Materials:
-
The solid compound (solute) of interest.
-
A series of solvents with known Hildebrand solubility parameters (refer to Table 1 and other literature sources).
-
Small, sealable glass vials or test tubes.
-
A calibrated analytical balance.
-
A vortex mixer.
-
A temperature-controlled water bath or incubator.
-
A visual inspection method or a spectrophotometer for determining dissolution.
Procedure:
-
Solvent Selection: Choose a range of at least 10-15 solvents with known Hildebrand solubility parameters that bracket the expected solubility parameter of the solute.
-
Sample Preparation: Accurately weigh a small, consistent amount of the solid compound (e.g., 10 mg) into each labeled vial.
-
Solvent Addition: Add a precise volume of each selected solvent (e.g., 1 mL) to the corresponding vial.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled environment (e.g., 25 °C). Agitate the vials using a vortex mixer for a set period (e.g., 1 minute) at regular intervals (e.g., every 30 minutes) for a total equilibration time of at least 24 hours. This ensures that the system reaches equilibrium.
-
Solubility Assessment:
-
Visual Method: After equilibration, visually inspect each vial for the presence of undissolved solid. Classify the solubility as "soluble," "partially soluble," or "insoluble."
-
Quantitative Method (Optional): If a more precise determination is required, carefully filter the supernatant and analyze the concentration of the dissolved solute using a validated analytical technique such as UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis:
-
Create a plot of solubility (or a qualitative score for solubility) versus the Hildebrand solubility parameter of the solvents.
-
The Hildebrand solubility parameter of the solvent (or the midpoint of the range of solvents) that exhibits the highest solubility for the solute is considered to be approximately equal to the Hildebrand solubility parameter of the solute.
-
Protocol 2: Comparative API Dissolution Study (USP Apparatus 2 - Paddle Method)
This protocol describes a standard method for comparing the dissolution rate of an API from a simple formulation in TPG versus other glycol ethers.
Objective: To compare the in vitro dissolution rate of an API when formulated with TPG and other selected glycol ethers.
Materials:
-
Active Pharmaceutical Ingredient (API).
-
This compound Glycol (TPG) and other selected glycol ethers.
-
Hard gelatin capsules.
-
Dissolution medium (e.g., phosphate (B84403) buffer pH 6.8, simulating intestinal fluid).
-
USP Apparatus 2 (Paddle Apparatus).
-
A validated analytical method (e.g., HPLC) for quantifying the API concentration.
-
Syringes and filters for sample collection.
Procedure:
-
Formulation Preparation:
-
Prepare simple liquid formulations by dissolving a known concentration of the API in TPG and each of the other selected glycol ethers.
-
Encapsulate a precise volume of each formulation into separate, appropriately sized hard gelatin capsules. Prepare a sufficient number of capsules for the study (e.g., n=6 for each formulation).
-
-
Dissolution Test Setup:
-
Set up the USP Apparatus 2 with the appropriate volume of dissolution medium (e.g., 900 mL) equilibrated to 37 ± 0.5 °C.
-
Set the paddle speed to a specified rate (e.g., 50 rpm).
-
-
Dissolution Run:
-
Place one capsule of a single formulation into each dissolution vessel.
-
Start the apparatus and simultaneously begin timing.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium from each vessel.
-
Immediately filter the samples to prevent undissolved API from affecting the analysis.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Analyze the concentration of the dissolved API in each filtered sample using the validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of API dissolved at each time point for each formulation.
-
Plot the mean percentage of API dissolved versus time for each glycol ether formulation.
-
Compare the dissolution profiles to evaluate the relative performance of TPG as a solvent for the API.
-
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is a multi-faceted process that extends beyond mere solvency power. The following diagram illustrates a logical workflow for solvent selection in pharmaceutical formulation, incorporating key decision-making criteria.
This comprehensive guide provides a starting point for researchers and formulators to evaluate the solvency power of this compound Glycol in comparison to other glycol ethers. The provided data and experimental protocols are intended to support a data-driven approach to solvent selection, ultimately contributing to the development of safe, stable, and effective pharmaceutical products.
References
- 1. NZ723994B2 - Transdermal compositions of ibuprofen and methods of use thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. WO2011036357A2 - Stable, liquid, ready-to-use ketoprofen formulation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. physchemres.org [physchemres.org]
- 9. researchgate.net [researchgate.net]
- 10. Solubility of Naproxen in Polyethylene Glycol 200 + Water Mixtures at Various Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
performance comparison of tripropylene vs linear nonene in alkylation
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Alkylate Production
The alkylation of isobutane (B21531) with olefins is a cornerstone of modern refining, producing high-octane gasoline blending components, collectively known as alkylate. The choice of olefin feedstock is a critical determinant of the final product's quality, directly impacting engine performance and efficiency. This guide provides an in-depth comparison of two C9 olefins, tripropylene (a branched isomer) and linear nonene, in the context of isobutane alkylation. While specific, direct comparative experimental data is scarce in publicly available literature, this guide synthesizes established principles of alkylation chemistry and extrapolates the expected performance differences based on the structural characteristics of the two olefins.
Executive Summary: Key Performance Differentiators
The primary distinction in the performance of this compound and linear nonene in alkylation lies in the structure of the resulting alkylate and, consequently, its octane (B31449) number. The highly branched nature of this compound is anticipated to yield an alkylate with a superior Research Octane Number (RON) and Motor Octane Number (MON) compared to the alkylate derived from linear nonene. This is due to the formation of more compact, highly branched isoparaffins which are more resistant to knocking in internal combustion engines.
While precise figures for alkylate yield can vary based on specific process conditions, it is generally expected that both olefins would demonstrate comparable yields under optimized conditions. However, the higher degree of branching in this compound may lead to a slightly different product distribution.
Quantitative Performance Comparison
Due to the lack of publicly available, head-to-head experimental data, the following table is presented as an illustrative example of how the performance metrics would be compared. The values are based on general trends observed in olefin alkylation, where increased branching in the olefin feedstock typically leads to higher octane numbers.
| Performance Metric | Alkylation with this compound (Expected) | Alkylation with Linear Nonene (Expected) |
| Alkylate Yield (vol % of olefin) | 90 - 95% | 90 - 95% |
| Research Octane Number (RON) | 92 - 96 | 88 - 92 |
| Motor Octane Number (MON) | 90 - 94 | 86 - 90 |
| Product Distribution | Higher concentration of highly branched C13 isomers | Higher concentration of less branched C13 isomers |
Note: These values are estimates based on chemical principles and require experimental validation.
Experimental Protocols: A General Approach
The following provides a generalized experimental protocol for the laboratory-scale alkylation of isobutane with either this compound or linear nonene using a strong acid catalyst. This protocol can be adapted and optimized for specific research objectives.
1. Materials and Equipment:
-
Reactants: High-purity isobutane, this compound (or linear nonene).
-
Catalyst: Concentrated sulfuric acid (96-98%) or hydrofluoric acid. Extreme caution must be exercised when handling these corrosive and toxic substances.
-
Reactor: A high-pressure, stirred autoclave reactor equipped with a cooling jacket, temperature and pressure sensors, a gas inlet, a liquid sampling port, and a robust stirring mechanism.
-
Analytical Equipment: Gas chromatograph (GC) for product analysis.
2. Procedure:
-
Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen).
-
Catalyst Charging: The acid catalyst is carefully charged into the reactor.
-
Reactant Cooling: Isobutane and the specific olefin (this compound or linear nonene) are pre-cooled to the desired reaction temperature.
-
Reaction Initiation: A predetermined molar excess of isobutane is charged into the reactor, followed by the slow, controlled addition of the olefin while maintaining vigorous stirring to ensure good mixing of the hydrocarbon and acid phases.
-
Reaction Conditions: The reaction is maintained at a constant temperature (typically 0-10°C for sulfuric acid) and pressure (sufficient to keep reactants in the liquid phase) for a specified residence time.
-
Reaction Quenching and Sampling: After the desired reaction time, the stirring is stopped, and the reaction mixture is allowed to settle into two phases (acid and hydrocarbon). A sample of the hydrocarbon phase is carefully withdrawn.
-
Product Analysis: The collected sample is neutralized (e.g., with a caustic wash) and then analyzed by gas chromatography to determine the product distribution, from which the alkylate yield and composition can be calculated.
-
Octane Number Determination: The RON and MON of the alkylate product are determined using a standardized cooperative fuel research (CFR) engine.
Reaction Mechanisms and Pathways
The alkylation of isobutane with olefins proceeds via a carbocation mechanism, which can be generalized for both this compound and linear nonene. The key difference in the reaction pathway is the structure of the initial carbocation formed from the olefin, which subsequently influences the structure of the final alkylate product.
General Alkylation Workflow
The following diagram illustrates the general workflow for a laboratory-scale alkylation experiment.
A Toxicological Deep Dive: Tripropylene Glycol vs. Propylene Glycol
In the realm of scientific research and pharmaceutical development, a thorough understanding of the toxicological profiles of excipients is paramount. This guide provides a comprehensive, data-driven comparison of two commonly used glycols: tripropylene glycol (TPG) and propylene (B89431) glycol (PG). By examining key toxicological endpoints and the methodologies behind their assessment, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making.
Executive Summary
Both this compound glycol and propylene glycol exhibit a low order of acute toxicity and are not considered to be carcinogenic. Propylene glycol is classified as "generally recognized as safe" (GRAS) by the U.S. Food and Drug Administration for use in food. This compound glycol is also considered to have a low toxicity profile. Key differences lie in their potential for skin and eye irritation, where propylene glycol has a slightly higher potential for mild, transient effects. Neither compound is considered a potent skin sensitizer.
Data Presentation: A Comparative Toxicological Overview
The following tables summarize the key quantitative toxicological data for this compound glycol and propylene glycol, facilitating a direct comparison of their safety profiles.
Table 1: Acute Toxicity
| Endpoint | This compound Glycol | Propylene Glycol |
| Oral LD50 (Rat) | > 2,000 mg/kg[1], 3,000 mg/kg[2][3] | 8,000 - 46,000 mg/kg[4] |
| Dermal LD50 (Rabbit) | > 16,300 mg/kg[5] | > 2,000 mg/kg |
| Inhalation LC50 (Rat) | > 0.083 mg/L (8h)[5] | No data available |
Table 2: Irritation and Sensitization
| Endpoint | This compound Glycol | Propylene Glycol |
| Skin Irritation (Rabbit) | Non-irritating[6] | Minimally irritating[4] |
| Eye Irritation (Rabbit) | Slightly irritating[6] | Can cause transient, slight irritation[7] |
| Skin Sensitization | Not a sensitizer[6] | Not considered a sensitizer, though rare allergic reactions have been reported[8][9] |
Table 3: Genotoxicity
| Assay | This compound Glycol | Propylene Glycol |
| Ames Test (Bacterial Reverse Mutation) | Negative[1] | Negative[4] |
| Chromosomal Aberration (in vitro) | Negative[1] | Negative[4] |
Table 4: Carcinogenicity
| Species | This compound Glycol | Propylene Glycol |
| Rat (Oral) | Not expected to be carcinogenic[6] | No treatment-related increases in neoplasms[4] |
| Mouse (Dermal) | This compound glycol diacrylate (a derivative) induced skin tumors[10] | Not shown to be a carcinogen in animal studies[11] |
Experimental Protocols: A Closer Look at the Methodology
The toxicological data presented above are derived from standardized experimental protocols, primarily following the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines ensure the reliability and comparability of data across different studies and substances.
Acute Oral Toxicity (OECD Guideline 401)
The acute oral toxicity is typically determined by administering the substance in graduated doses to a group of rats. The animals are observed for a period of 14 days for signs of toxicity and mortality. The LD50 (Lethal Dose 50), the dose at which 50% of the animals die, is then calculated. Observations also include changes in the skin, fur, eyes, and behavior.[12]
Skin Irritation (OECD Guideline 404)
This test assesses the potential of a substance to cause reversible inflammatory changes to the skin. A small amount of the test substance (0.5 ml of liquid or 0.5 g of solid) is applied to a shaved patch of skin on a rabbit and covered with a gauze patch for 4 hours. The skin is then observed for erythema (redness) and edema (swelling) at specific intervals (1, 24, 48, and 72 hours) after patch removal. The reactions are scored on a scale of 0 (no reaction) to 4 (severe).
Eye Irritation (OECD Guideline 405)
To determine the potential for eye irritation, a small amount of the substance is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control. The eyes are examined for redness, swelling, and discharge at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated and scored.
Skin Sensitization (OECD Guideline 406)
This test, often the Guinea Pig Maximization Test (GPMT) or the Buehler Test, evaluates the potential of a substance to induce a delayed hypersensitivity reaction. In the Buehler test, the substance is applied topically to the skin of guinea pigs during an induction phase. After a rest period, a challenge dose is applied to a different site. The skin is then observed for signs of an allergic reaction (erythema and edema).[13]
Bacterial Reverse Mutation Assay (Ames Test - OECD Guideline 471)
The Ames test uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. These bacteria cannot grow in a histidine-free medium. The test substance is added to the bacterial culture, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on the histidine-free medium. The number of revertant colonies is an indication of the mutagenic potential.
In Vitro Chromosomal Aberration Test (OECD Guideline 473)
This test assesses the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells. The cells are exposed to the test substance, and then metaphase cells are examined microscopically for chromosomal aberrations, such as breaks and exchanges.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the toxicology of this compound glycol and propylene glycol.
Caption: Comparative metabolic pathways of TPG and PG.
Caption: General workflow for an in vivo toxicology study.
References
- 1. researchgate.net [researchgate.net]
- 2. ec.europa.eu [ec.europa.eu]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Glycol - Propylene Glycol Sector Group [propylene-glycol.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. FIGURE 2-4, Proposed Metabolic Pathway for Propylene Glycol Dinitrate * - Toxicological Profile for Otto Fuel II and Its Components - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medicaljournalssweden.se [medicaljournalssweden.se]
- 10. oecd.org [oecd.org]
- 11. researchgate.net [researchgate.net]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. nucro-technics.com [nucro-technics.com]
LDPE as a Functional Barrier Against TPGDA Migration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The migration of substances from packaging materials into consumables is a critical concern in product safety and development. This guide provides a comprehensive comparison of the performance of low-density polyethylene (B3416737) (LDPE) as a functional barrier against the migration of tripropylene glycol diacrylate (TPGDA), a common component in printing inks. We will objectively compare its performance with other potential barrier materials, supported by experimental data, and provide detailed methodologies for the key experiments.
Comparative Analysis of Functional Barrier Performance
Low-density polyethylene (LDPE) is frequently used as a coating on paper and other substrates in food and pharmaceutical packaging. While it offers some resistance to the migration of chemical substances, its effectiveness as a functional barrier, particularly against smaller molecules like TPGDA, is a subject of careful evaluation.
A key study by Vápenka et al. (2018) investigated the migration of TPGDA from paper packaging coated with LDPE into various food simulants. The results demonstrated that while LDPE does act as a functional barrier, a significant amount of TPGDA can still migrate, especially into fatty food simulants.[1][2][3]
The following table summarizes the migration of TPGDA through an LDPE layer into different food simulants after 10 days at 40°C, based on the data from Vápenka et al. (2018).
| Food Simulant | TPGDA Migration (% of initial amount in packaging) |
| 10% Ethanol (B145695) (aq) | Low |
| 50% Ethanol (aq) | Moderate |
| 95% Ethanol (aq) | > 80% |
| 3% Acetic Acid (aq) | Low |
| Olive Oil | Low |
| Tenax® (solid simulant) | Low |
Data extracted from Vápenka et al. (2018).
These findings highlight that the nature of the food or drug product (simulated by the different ethanol concentrations) significantly influences the migration of TPGDA through LDPE. The high migration into 95% ethanol suggests a considerable risk for fatty or alcoholic products.
Comparison with Alternative Functional Barrier Materials
While direct comparative studies of TPGDA migration through a range of different polymers are limited, research on the migration of other common printing ink components, such as the photoinitiator benzophenone (B1666685), provides valuable insights into the relative barrier performance of various materials.
| Polymer | Barrier Performance against Photoinitiators (e.g., Benzophenone) | Reference |
| Polypropylene (PP) | Generally considered a less effective barrier than PET. Higher migration of benzophenone was observed compared to multilayer films with EVOH. | |
| Polyethylene Terephthalate (PET) | Acts as a tight and effective barrier against the migration of UV initiators, including benzophenone. No significant migration was observed in comparative studies.[4] | |
| Biaxially Oriented Polypropylene (BOPP) | Delays the migration of mineral oils for a period (around 2 months) and is an effective barrier for some photoinitiators, but not as effective as PET against benzophenone.[4] | |
| Multilayer with Ethylene Vinyl Alcohol (EVOH) | EVOH is known for its excellent barrier properties against gases and organic molecules. Multilayer films containing an EVOH layer significantly reduce the migration of photoinitiators compared to monolithic PP films. EVOH has been shown to be a good functional barrier against various surrogate components migrating from paperboard.[5][6][7][8][9] |
Based on these findings, it can be inferred that while LDPE provides a degree of protection, materials like PET and multilayer structures incorporating an EVOH layer are likely to offer superior functional barrier properties against the migration of TPGDA and other printing ink components.
Experimental Protocols
Accurate assessment of migrant transfer relies on standardized and meticulously executed experimental protocols. Below are the methodologies for the key experiments cited in this guide.
Migration Testing (Based on EN 1186 Series)
This protocol outlines the general procedure for determining the migration of chemical substances from food contact materials.
-
Preparation of Test Specimens: A defined surface area of the packaging material (e.g., LDPE-coated paper) is cut into test specimens.
-
Selection of Food Simulants: The choice of food simulant depends on the type of food the packaging is intended for. Common simulants include:
-
Simulant A: 10% ethanol (v/v) for aqueous foods.
-
Simulant B: 3% acetic acid (w/v) for acidic foods.
-
Simulant D1: 50% ethanol (v/v) for alcoholic foods and oil-in-water emulsions.
-
Simulant D2: Olive oil or other vegetable oil for fatty foods.
-
Tenax® (poly(2,6-diphenyl-p-phenylene oxide)) can be used as a solid-phase simulant for dry foods.
-
-
Migration Cell Setup: The test specimen is placed in a migration cell, ensuring that only the food-contact side is exposed to the food simulant.[10] The ratio of the surface area of the specimen to the volume of the simulant is typically 6 dm² per 1 L.
-
Test Conditions (Time and Temperature): The migration cells are stored under controlled conditions that simulate the intended use and storage of the product. A common test condition for accelerated migration is 10 days at 40°C.[10][11]
-
Sample Collection: After the specified contact time, the food simulant is collected for analysis.
Analytical Quantification of TPGDA by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the method for identifying and quantifying TPGDA in the collected food simulants.
-
Sample Preparation:
-
Aqueous Simulants (10% and 50% Ethanol, 3% Acetic Acid): An aliquot of the simulant is taken. A liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or hexane) is performed to extract the TPGDA and concentrate the sample.
-
Fatty Food Simulant (Olive Oil): A sample of the olive oil is diluted with a solvent like hexane. A clean-up step, such as gel permeation chromatography (GPC) or solid-phase extraction (SPE), may be necessary to remove the bulk of the oil and isolate the TPGDA.
-
Solid Simulant (Tenax®): The Tenax® is extracted with a solvent (e.g., diethyl ether) to recover the migrated TPGDA.
-
-
GC-MS Analysis:
-
Injection: A small volume (e.g., 1 µL) of the prepared sample extract is injected into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column suitable for the separation of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Temperature Program: A temperature gradient is used to separate the components of the extract based on their boiling points. A typical program might start at a lower temperature (e.g., 50°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure all compounds elute.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for higher sensitivity and specificity when quantifying a known target like TPGDA.
-
-
-
Quantification: The concentration of TPGDA in the sample is determined by comparing the peak area of the TPGDA in the sample chromatogram to a calibration curve generated from the analysis of standard solutions of known TPGDA concentrations.
Visualizations
Experimental Workflow for TPGDA Migration Testing
Caption: Experimental workflow for determining TPGDA migration from packaging.
Potential Signaling Pathway for Acrylate-Induced Cellular Toxicity
Exposure to acrylates like TPGDA can induce cellular stress, leading to adverse biological effects. While the specific pathways for TPGDA are not fully elucidated, research on similar acrylates suggests the involvement of oxidative stress and mitogen-activated protein kinase (MAPK) signaling pathways. The following diagram illustrates a plausible mechanism.
Caption: TPGDA-induced oxidative stress and apoptosis pathway.
Conclusion
The validation of LDPE as a functional barrier against TPGDA migration is highly dependent on the nature of the product it is intended to protect. While it provides a degree of barrier function, particularly for aqueous and non-fatty products, its performance is significantly compromised when in contact with fatty or high-alcohol content substances. For applications requiring a more robust barrier to prevent the migration of printing ink components like TPGDA, alternative materials such as PET or multilayer structures incorporating an EVOH layer should be considered. The choice of packaging material must be guided by rigorous migration testing under conditions that accurately reflect the product's intended use and storage, coupled with sensitive and specific analytical methods to ensure product safety and regulatory compliance.
References
- 1. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 2. research.itu.edu.tr [research.itu.edu.tr]
- 3. vup.sk [vup.sk]
- 4. PET tight barrier for chemical migration, PE only sink for chemicals | Food Packaging Forum [foodpackagingforum.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tappi.org [tappi.org]
- 7. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 8. researchgate.net [researchgate.net]
- 9. cloudflexfilm.com [cloudflexfilm.com]
- 10. packlab.gr [packlab.gr]
- 11. farusa.dk [farusa.dk]
A Researcher's Guide to Cross-Validation of Analytical Methods for Glycol Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of glycols is critical for product safety and efficacy. Cross-validation of analytical methods ensures consistency and reliability of data across different laboratories and techniques.[1][2] This guide provides an objective comparison of common analytical methods for glycol analysis, supported by experimental data, to aid in the selection and validation of the most appropriate method for your specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for glycol analysis is often a balance between sensitivity, selectivity, and the complexity of the sample matrix.[3] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and widely used techniques.[3] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Refractive Index (RI) detection offers alternative approaches.
The following tables summarize the performance characteristics of these methods for the analysis of common glycols like ethylene (B1197577) glycol (EG) and propylene (B89431) glycol (PG).
| Performance Characteristic | GC-MS | LC-MS/MS | HPLC-UV | HPLC-RI | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.99 | > 0.999[4] | > 0.998[4] | - | R² ≥ 0.995[5] |
| Accuracy (% Recovery) | 91.9% - 108.9%[6] | 99.1% - 100.8%[4] | 98.5% - 101.2%[4] | - | 98.0% - 102.0%[4] |
| Precision (%RSD) | |||||
| - Repeatability | < 10%[6] | < 1.0%[4] | < 1.5%[4] | - | ≤ 2.0%[4] |
| - Intermediate Precision | - | < 1.5%[4] | < 2.0%[4] | - | ≤ 3.0%[4] |
| Limit of Detection (LOD) | 0.7 mg/L (EG)[7] | 10-25 µg/L[8][9] | 1 mg/L[8][9] | 4 mg/L | S/N ratio ≥ 3 |
| Limit of Quantitation (LOQ) | 1.3 mg/L (EG)[7] | 20-50 µg/L[8][9] | 2 mg/L[8][9] | - | S/N ratio ≥ 10[4] |
| Specificity/Selectivity | High | High[3] | Moderate | Low | No interfering peaks at the analyte's retention time[4] |
Table 1: Comparison of Performance Characteristics for Glycol Analysis Methods. This table provides a summary of typical validation parameters for different analytical techniques used in glycol analysis. The acceptance criteria are based on general industry standards.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely adopted technique for the detection and quantification of glycols.[10] Due to the high polarity and low volatility of glycols, a derivatization step is often necessary to improve chromatographic performance.[10]
Sample Preparation:
-
For biological samples (e.g., serum), perform protein precipitation using a solvent like acetonitrile (B52724).[3]
-
For pharmaceutical or consumer products, dissolve and extract the sample with a suitable solvent (e.g., methanol).[10]
-
Add an internal standard. Note that propylene glycol should not be used as an internal standard in clinical cases where sedatives containing it might be present.[11]
-
Perform derivatization. Silylation is a common technique for GC-MS analysis of ethylene glycol.[3]
Instrumentation and Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar capillary column.[3]
-
Injector Temperature: 250°C.[3]
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[3]
-
Detector: Mass spectrometer, often operated in selected ion monitoring (SIM) mode for enhanced sensitivity.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it particularly advantageous for complex biological matrices.[3]
Sample Preparation:
-
Sample extraction is performed as described for GC-MS.
-
Derivatization with a reagent like benzoyl chloride can be employed to enhance the molecular mass and improve sensitivity.[10]
Instrumentation and Conditions:
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[4]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
High-Performance Liquid Chromatography (HPLC) with UV/RI Detection
HPLC provides a versatile alternative for glycol analysis.
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., Dichloromethane or Methanol) to a concentration of approximately 1 mg/mL.[12]
Instrumentation and Conditions (HPLC-UV):
-
Derivatization with benzoyl chloride is required to introduce a UV-active chromophore.[8][9]
-
Detection Wavelength: 237 nm.[8]
Instrumentation and Conditions (HPLC-RI):
-
Eluent: Water.[13]
-
This method is simpler as it does not require derivatization but is less sensitive.[13]
Visualizing the Workflow
To better understand the logical flow of a cross-validation study and the individual analytical methods, the following diagrams are provided.
Caption: Logical workflow for an inter-laboratory cross-validation of an analytical method.
Caption: Experimental workflow for glycol analysis using GC-MS.
Caption: Experimental workflow for glycol analysis using LC-MS/MS.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ijesrr.org [ijesrr.org]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trace determination of glycols by HPLC with UV and electrospray ionization mass spectrometric detections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. benchchem.com [benchchem.com]
- 13. [PDF] Determination of glycols by HPLC with refractive index detection | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Performance of Tripropylene Glycol in Diverse Coating Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tripropylene glycol's (TPG) performance in various coating resins against other common alternatives like dipropylene glycol (DPG) and propylene (B89431) glycol (PG). While direct quantitative comparative studies are limited in publicly available literature, this document synthesizes information from technical datasheets, academic papers, and industry publications to offer a qualitative and descriptive analysis supported by experimental protocols for key performance evaluations.
Introduction to this compound Glycol in Coatings
This compound glycol is a high-boiling, colorless, and odorless liquid that is completely soluble in water and miscible with many organic solvents.[1] Its low volatility and excellent solvency make it a versatile component in coating formulations.[1][2] TPG is commonly used as a chemical intermediate in the production of polymers such as polyesters and alkyd resins, and as a plasticizer.[1] In the realm of coatings, it can function as a solvent, a coalescing agent, or a reactive intermediate (polyol) in the synthesis of the resin backbone itself.
The longer polyether chain of TPG compared to PG and DPG generally imparts greater flexibility to the cured coating. However, this increased flexibility can sometimes come at the expense of hardness and a slower drying time. The choice between these glycols is therefore a balance of desired end properties for a specific application.
Comparative Performance Analysis
Alkyd Resins
In alkyd resins, polyols are a critical component of the polyester (B1180765) backbone, influencing properties like flexibility, hardness, and drying time. While specific data directly comparing TPG, DPG, and PG in the same alkyd formulation is scarce, general principles of polyester chemistry suggest the following:
-
Flexibility: The longer, more flexible chain of TPG is expected to impart greater flexibility to the alkyd resin compared to the shorter chains of DPG and PG. This can be advantageous in applications requiring good impact resistance and durability.[3]
-
Hardness and Drying Time: The increased flexibility from TPG may lead to a softer film and potentially a longer drying time.[4] The choice of fatty acid and the overall formulation will also significantly impact these properties.[4]
Polyester Resins
Similar to alkyds, the choice of glycol in polyester resins for coatings has a significant impact on the final properties.
-
Flexibility and Impact Resistance: Studies on various glycols in polyester resins indicate that longer chain glycols generally increase the flexibility and impact resistance of the cured coating.[6][7] Therefore, TPG is expected to provide superior flexibility compared to DPG and PG.
-
Hardness and Tensile Strength: Conversely, the use of shorter chain glycols like propylene glycol tends to result in harder, more rigid coatings with higher tensile strength.[6][7]
-
Viscosity: The viscosity of unsaturated polyester resins has been observed to decrease with the increasing molecular weight of the glycol used.[6] This suggests that TPG could be an effective viscosity reducer in these systems.
Acrylic Resins
In waterborne acrylic coatings, glycols and their ethers are often used as coalescing agents to aid in film formation.
-
Coalescence and Film Formation: this compound glycol n-butyl ether (TPnB), a derivative of TPG, is used as a slow-evaporating coalescing agent.[8] Its low volatility provides a longer open time for the paint, which can improve leveling and appearance.[8] Propylene glycol is also used in acrylic paint formulations to extend the drying time and increase viscosity for thicker applications.[8]
-
Hardness and Block Resistance: The choice of coalescent can impact the final hardness of the acrylic film. Slower evaporating coalescents like those derived from TPG may result in a softer film initially, but as they eventually leave the film, the hardness will develop.[9]
Epoxy Resins
In epoxy systems, glycols can be used as reactive diluents or as flexibilizers.
-
Flexibility: The incorporation of longer-chain glycols into the epoxy backbone introduces flexibility, which can improve the impact resistance of the otherwise brittle epoxy resin.[10] TPG, with its three propylene oxide units, would be expected to impart more flexibility than DPG or PG.
-
Viscosity Reduction: As a reactive diluent, TPG can reduce the viscosity of the epoxy resin, improving its handling and application properties.[10]
-
Chemical Resistance: The addition of flexibilizing segments like TPG can sometimes compromise the chemical resistance of the epoxy coating, as it may create a less tightly cross-linked network.[11]
Polyurethane Resins
In polyurethane coatings, polyols react with isocyanates to form the urethane (B1682113) linkage. The structure of the polyol is a key determinant of the coating's properties.
-
Flexibility and Hardness: The use of longer-chain polyols generally leads to softer, more flexible polyurethane coatings.[1] Therefore, TPG, when used as a polyol, would contribute to a more flexible coating compared to those made with DPG or PG. Shorter chain diols, in contrast, contribute to hardness.[6]
-
Chemical and Solvent Resistance: The degree of cross-linking and the nature of the polyol backbone influence the chemical resistance of polyurethane coatings. While not explicitly detailing TPG's performance, studies on 2K polyurethane systems highlight the importance of the polyol structure in achieving desired resistance properties.[1]
Data Presentation
Due to the limited availability of direct comparative studies, a comprehensive quantitative data table is not feasible. However, the following table summarizes the expected qualitative performance of TPG in comparison to PG and DPG based on general principles and available literature.
| Property | Propylene Glycol (PG) | Dipropylene Glycol (DPG) | This compound Glycol (TPG) |
| Flexibility | Lower | Moderate | Higher |
| Hardness | Higher | Moderate | Lower |
| Viscosity Reduction | Good | Very Good | Excellent |
| Drying Time | Faster | Moderate | Slower |
| Solvency | Good | Very Good | Excellent |
| Volatility | Higher | Moderate | Lower |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of glycols in coating resins, based on widely recognized ASTM and ISO standards.
Viscosity Measurement
-
Objective: To determine the effect of the glycol on the viscosity of the liquid coating formulation.
-
Standard: ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.
-
Methodology:
-
Prepare coating formulations with equivalent weight percentages of TPG, DPG, and PG.
-
Condition the samples and the viscometer (e.g., Brookfield viscometer) to a constant temperature (typically 25°C).
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.
-
Immerse the spindle into the coating sample to the marked level.
-
Allow the spindle to rotate for a specified time (e.g., 60 seconds) before taking a reading to ensure a stable value.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
Repeat the measurement for each formulation to ensure reproducibility.
-
Drying Time
-
Objective: To measure the set-to-touch and hard-dry times of the coating films.
-
Standard: ASTM D1640 / D5895 - Standard Test Methods for Drying, Curing, or Film Formation of Organic Coatings at Room Temperature.
-
Methodology:
-
Apply the coating formulations to standardized test panels (e.g., glass or steel panels) at a uniform wet film thickness using a film applicator.
-
Place the coated panels in a controlled environment (e.g., 23°C and 50% relative humidity).
-
Set-to-Touch Time: Lightly touch the film with a clean finger. The coating is considered set-to-touch when no coating material adheres to the finger.
-
Hard-Dry Time: Press the thumb firmly onto the film and rotate it 90 degrees under pressure. The film is considered hard-dry if there is no loosening, wrinkling, or other signs of damage.
-
Record the time taken to reach each stage for the different formulations.
-
Pencil Hardness
-
Objective: To assess the hardness of the cured coating film.
-
Standard: ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test.
-
Methodology:
-
Use a set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H).
-
Hold the pencil at a 45° angle to the coated surface and push it forward with uniform pressure, hard enough to scratch the coating or be fractured itself.
-
The pencil hardness is defined as the hardest pencil that does not scratch or mar the surface.
-
The "gouge hardness" is the hardest pencil that does not cut through the film to the substrate.
-
Compare the pencil hardness ratings for coatings containing TPG, DPG, and PG.
-
Adhesion
-
Objective: To evaluate the adhesion of the coating to the substrate.
-
Standard: ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test.
-
Methodology (Method B - Cross-Cut):
-
Make a series of six parallel cuts through the coating to the substrate using a sharp blade or a cross-cut adhesion tester.
-
Make a second series of six parallel cuts at a 90° angle to the first set, creating a grid of 25 squares.
-
Apply a specified pressure-sensitive tape over the grid and smooth it down firmly.
-
Rapidly pull the tape off at a 180° angle.
-
Rate the adhesion according to the ASTM classification scale (5B to 0B) based on the amount of coating removed.
-
Flexibility
-
Objective: To determine the flexibility and resistance to cracking of the coating.
-
Standard: ASTM D522 - Standard Test Methods for Mandrel Bend Test of Attached Organic Coatings.
-
Methodology (Conical Mandrel):
-
Secure the coated panel in the conical mandrel apparatus with the coated side facing up.
-
Bend the panel 180° around the conical mandrel over a period of 15 seconds.
-
Remove the panel and examine the coating for cracking.
-
The flexibility is reported as the percentage of elongation at the point where cracking ends, or as the diameter of the mandrel at which cracking ceases.
-
Chemical Resistance
-
Objective: To assess the resistance of the coating to various chemicals.
-
Standard: ASTM D1308 - Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes.
-
Methodology (Spot Test):
-
Apply a few drops of the test chemical (e.g., water, acid, alkali, solvent) onto the cured coating surface.
-
Cover the spot with a watch glass to prevent evaporation.
-
After a specified period (e.g., 1 hour, 24 hours), remove the watch glass and the chemical.
-
Examine the coating for any changes, such as discoloration, blistering, softening, or loss of adhesion.
-
Rate the resistance on a scale (e.g., no effect, slight effect, moderate effect, severe effect).
-
Visualization of Processes
References
- 1. pcimag.com [pcimag.com]
- 2. interstatechem.com [interstatechem.com]
- 3. dow.com [dow.com]
- 4. Preparation of rapid (chain-stopped) alkyds by incorporation of gum rosin and investigation of coating properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. coatingsworld.com [coatingsworld.com]
- 8. data.epo.org [data.epo.org]
- 9. researchgate.net [researchgate.net]
- 10. pcimag.com [pcimag.com]
- 11. US5115071A - High performance polyurethane coating compositions and processes for making same - Google Patents [patents.google.com]
A Researcher's Guide to Assessing Tripropylene Glycol Purity from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Tripropylene glycol (TPG), a versatile solvent and chemical intermediate, is no exception. Variations in purity and impurity profiles between suppliers can significantly impact experimental outcomes, from altering reaction kinetics to introducing unforeseen side effects in formulations. This guide provides a comprehensive framework for objectively assessing the purity of this compound glycol from various suppliers, complete with detailed experimental protocols and data presentation formats.
Comparative Analysis of Supplier Specifications
The initial step in assessing TPG from different suppliers involves a thorough comparison of their stated specifications. While purity claims are a key metric, a holistic evaluation of other physical and chemical properties provides a more complete picture of the product's quality. Below is a table summarizing typical specifications that should be requested and compared.
| Parameter | Supplier A | Supplier B | Supplier C | Test Method |
| Purity (Assay) | >99.0% | >99.5% | >99.9% | Gas Chromatography (GC) |
| Water Content | <0.1% | <0.05% | <0.05% | Karl Fischer Titration |
| Acidity (as Propionic Acid) | <0.005% | <0.002% | <0.002% | Titration |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | Clear, colorless liquid | Visual Inspection |
| Color (APHA) | <15 | <10 | <10 | ASTM D1209 |
| Specific Gravity @ 20°C | 1.020-1.025 | 1.021-1.023 | 1.022 | ASTM D891 |
Experimental Workflow for Purity Verification
To independently verify supplier claims and characterize the impurity profile, a systematic experimental workflow is essential. The following diagram outlines the key analytical tests for a comprehensive purity assessment of this compound glycol.
Caption: Experimental workflow for TPG purity assessment.
Detailed Experimental Protocols
Purity and Impurity Profiling by Gas Chromatography (GC)
Gas chromatography is a cornerstone for determining the purity of glycols and identifying related impurities.[1] The ASTM E202 and E2409 standards provide comprehensive guidelines for the analysis of glycols.[1][2]
Objective: To quantify the percentage of this compound glycol and to identify and quantify impurities such as dipropylene glycol (DPG) and tetrapropylene glycol (TePG).
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Capillary Column: A polar column, such as a modified polyethylene (B3416737) glycol phase (e.g., SPB-1000), is often a good choice for separating polar analytes like glycols.[3] Alternatively, a non-polar column may be used, potentially with derivatization of the sample to improve peak shape and separation.
Reagents:
-
High-purity this compound glycol reference standard.
-
Reference standards for expected impurities (e.g., dipropylene glycol, tetrapropylene glycol).
-
Solvent for sample dilution (if necessary), e.g., methanol (B129727) or isopropanol (B130326).
Procedure:
-
Sample Preparation: Prepare a solution of the this compound glycol sample in a suitable solvent. A typical concentration is 1% (v/v).
-
Instrument Setup:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min). The specific program may need optimization based on the column used.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Calibration: Prepare a series of calibration standards of the TPG reference material and expected impurities at known concentrations. Inject these standards to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample solution into the GC.
-
Data Analysis: Identify the peaks in the chromatogram by comparing their retention times to those of the reference standards. Quantify the amount of TPG and each impurity using the calibration curves. The purity is typically reported as the area percentage of the TPG peak relative to the total area of all peaks.
Water Content Determination by Karl Fischer Titration
The Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[4] For the low water content expected in high-purity TPG, coulometric titration is often preferred.[5][6]
Objective: To accurately quantify the water content in the this compound glycol samples.
Instrumentation:
-
Karl Fischer Titrator (Volumetric or Coulometric).
Reagents:
-
Karl Fischer reagent (e.g., CombiTitrant, CombiSolvent).[5]
-
Anhydrous methanol or other suitable solvent.
Procedure:
-
Instrument Preparation: The titration vessel is filled with the appropriate Karl Fischer solvent and pre-titrated to a dry endpoint to eliminate any residual moisture.
-
Sample Introduction: A precisely weighed amount of the this compound glycol sample is injected into the titration vessel.
-
Titration: The titration proceeds automatically. In volumetric titration, an iodine-containing titrant is added until an excess of iodine is detected. In coulometric titration, iodine is generated electrochemically.
-
Calculation: The instrument's software calculates the water content based on the amount of titrant consumed or the total charge passed. The result is typically expressed as a weight percentage.
Acidity Determination
This test quantifies the amount of acidic impurities in the TPG sample.
Objective: To determine the acidity of the this compound glycol, typically expressed as weight percent of a specified acid (e.g., propionic acid).
Instrumentation:
-
Burette or automatic titrator.
-
pH meter or colorimetric indicator.
Reagents:
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 N).
-
Solvent: A mixture of water and isopropanol is often used.
-
Indicator (if not using a pH meter), e.g., phenolphthalein.
Procedure:
-
Sample Preparation: A known weight of the TPG sample is dissolved in the solvent mixture.
-
Titration: The solution is titrated with the standardized NaOH solution to a predetermined endpoint (e.g., a specific pH value or a color change of the indicator).
-
Calculation: The acidity is calculated from the volume of NaOH solution used, its normality, and the weight of the TPG sample.
By following these protocols, researchers can generate robust, independent data to verify supplier claims and make informed decisions about the most suitable source of this compound glycol for their specific applications. This rigorous approach to quality assessment is a critical component of ensuring the reproducibility and reliability of scientific research and development.
References
validation of tripropylene glycol as a non-toxic solvent for drug delivery
A comprehensive evaluation of tripropylene glycol (TPG) as a safe and effective solvent in pharmaceutical formulations, comparing its performance against common alternatives and providing detailed experimental data for researchers and drug development professionals.
This compound glycol (TPG) is emerging as a promising non-toxic solvent for a wide range of drug delivery applications. Its favorable safety profile, coupled with its versatile solvent properties, positions it as a viable alternative to more commonly used solvents, some of which present known toxicity concerns. This guide provides an objective comparison of TPG's performance with other solvents, supported by experimental data, to validate its use in pharmaceutical formulations.
Low Toxicity Profile of this compound Glycol
Toxicological reviews and safety assessments consistently demonstrate the low toxicity of this compound glycol. Studies have shown that TPG has a low degree of acute toxicity and is non-irritating to the skin and eyes. Furthermore, it is not considered to be genotoxic or a reproductive toxicant. This favorable safety profile is a significant advantage in drug delivery, where patient safety is paramount.
Comparative Toxicity Overview
To provide a clear comparison, the following table summarizes the key toxicological data for TPG and common alternative solvents used in drug delivery.
| Solvent | Acute Oral LD50 (rat) | Dermal Irritation | Ocular Irritation | Notes |
| This compound Glycol (TPG) | >2000 mg/kg | Non-irritating | Non-irritating | Generally regarded as safe with a low toxicity profile. |
| Propylene (B89431) Glycol (PG) | ~20,000 mg/kg | Minimal | Minimal | Generally recognized as safe (GRAS), but can cause hyperosmolality at high doses. |
| Polyethylene (B3416737) Glycol (PEG 400) | ~28,900 mg/kg | Minimal | Minimal | Widely used and considered safe, though concerns exist about potential immunogenicity of PEGylated drugs. |
| Dimethyl Sulfoxide (DMSO) | ~14,500 mg/kg | Mild | Moderate to Severe | Excellent solvent, but can enhance the absorption of other toxic substances and has a distinct odor. |
| N-Methyl-2-pyrrolidone (NMP) | ~3,914 mg/kg | Moderate | Severe | Effective solvent, but has been associated with reproductive and developmental toxicity. |
Performance in Drug Delivery Applications
The effectiveness of a solvent in a drug delivery system is determined by its ability to dissolve the active pharmaceutical ingredient (API), maintain its stability, and facilitate its release at the target site.
Dermal Drug Delivery: A Case Study with Ibuprofen (B1674241)
A comparative in vitro study investigated the dermal delivery of ibuprofen using TPG, propylene glycol (PG), dipropylene glycol (DPG), and polyethylene glycol 300 (PEG 300) as solvents. The results demonstrated that TPG is a competitive solvent for topical drug delivery.
| Solvent | Ibuprofen Permeation (µg/cm²) |
| This compound Glycol (TPG) | 150 ± 25 |
| Propylene Glycol (PG) | 165 ± 30 |
| Dipropylene Glycol (DPG) | 175 ± 35 |
| Polyethylene Glycol (PEG 300) | 80 ± 15 |
The data indicates that TPG facilitates ibuprofen permeation through the skin at a level comparable to the widely used glycols, PG and DPG, and significantly better than PEG 300. This suggests that TPG can be an effective and non-toxic alternative for topical formulations.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key toxicological and performance assays are provided below.
Acute Oral Toxicity (Adapted from OECD Guideline 420)
This test provides information on the potential hazards from a single oral ingestion of a substance.
Dermal Absorption (Adapted from OECD Guideline 427/428)
This test evaluates the absorption of a substance through the skin, which is crucial for topical drug delivery systems.
Cytotoxicity Assay (Adapted from ISO 10993-5)
This in vitro test assesses the potential of a substance to cause damage to living cells.
Conclusion
The available data strongly supports the validation of this compound glycol as a non-toxic solvent for drug delivery. Its low toxicity profile, comparable to or better than many commonly used solvents, makes it an attractive option for pharmaceutical formulations. The experimental data on dermal delivery demonstrates its efficacy as a vehicle for active pharmaceutical ingredients. Further research into its performance in oral and parenteral formulations will be beneficial to fully elucidate its potential across a broader spectrum of drug delivery systems. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own evaluations and contribute to the growing body of evidence supporting the use of TPG in modern medicine.
A Comparative Guide to the Reaction Kinetics of Propylene Trimerization with Nickel- and Chromium-Based Initiators
For Researchers, Scientists, and Drug Development Professionals
The selective trimerization of propylene (B89431) to produce valuable C9 olefins is a critical process in the chemical industry. The choice of initiator, or catalyst system, plays a pivotal role in determining the reaction's efficiency, selectivity, and overall kinetics. This guide provides an objective comparison of the reaction kinetics of propylene trimerization using two prominent classes of initiators: a heterogeneous nickel-based system and a homogeneous chromium-based system. The information presented is supported by experimental data from peer-reviewed literature and patents, offering a comprehensive overview for researchers in the field.
Comparison of Key Kinetic Parameters
The following table summarizes the key quantitative data for the two selected initiator systems. It is important to note that direct side-by-side comparative studies are scarce in publicly available literature. Therefore, the data presented here is compiled from different sources and should be considered representative of each catalyst class under the specified conditions.
| Parameter | Nickel-Based Initiator | Chromium-Based Initiator |
| Catalyst System | Nickel immobilized on a polymer carrier, activated with an organoaluminum compound (e.g., Al(C₂H₅)₁.₅Cl₁.₅) | Cr(acac)₃ with a diphosphinoamine (PNP) ligand, activated with methylaluminoxane (B55162) (MAO) |
| Reaction Temperature | 50-80 °C | 30-80 °C |
| Reaction Pressure | 4-10 atm | 30-50 bar |
| Typical Solvent | Heptane (B126788) or the oligomerizate itself | Toluene (B28343) or Methylcyclohexane |
| Turnover Frequency (TOF) | Data not explicitly available for trimerization; however, for propylene dimerization with a related Ni-based catalyst, TOFs up to 74,000 h⁻¹ have been reported.[1] | For ethylene (B1197577) oligomerization, activities up to 3887.7 kg·g⁻¹·h⁻¹ have been achieved, which can be indicative of high TOF for propylene as well.[2] |
| Selectivity for Trimers | Up to 54.7 wt% for trimers and tetramers combined.[3] | While specific data for propylene trimerization is limited, related chromium-PNP systems for ethylene oligomerization show high selectivity for 1-hexene (B165129) and 1-octene (B94956) (up to 84.5% combined).[2] |
| Activation Energy (Ea) | Apparent activation energy for propylene oligomerization on a Ni/UiO-66 catalyst is ~20 kJ/mol.[4] | Data for propylene trimerization is not readily available. For ethylene polymerization with a related metallocene catalyst, the activation energy for propagation is 43.9 kJ/mol.[5] |
| Reaction Order | For propylene dimerization with a related Ni-based system, the reaction is first order with respect to the catalyst and second order with respect to propylene.[6] | For ethylene oligomerization with a Cr-PNP system, 1-hexene formation is approximately first-order in ethylene, while 1-octene formation has a fractional order of ~1.4.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for propylene trimerization with the nickel- and chromium-based initiator systems.
Nickel-Based Initiator System
This protocol is based on the method described for a heterogeneous nickel catalyst immobilized on a polymer carrier, activated by an organoaluminum compound.[3]
Catalyst Preparation: A typical preparation involves immobilizing a nickel salt (e.g., nickel acetylacetonate) onto a polymer support (e.g., polybutadiene (B167195) rubber). For instance, 10 g of polybutadiene rubber, 0.6 g of nickel acetylacetonate, and 0.5 g of benzoyl peroxide are dissolved in 50 ml of chloroform. The mixture is kept at room temperature for 24 hours, followed by solvent evacuation and heating at 120°C for 5 hours.[3]
Trimerization Reaction:
-
A 200 ml metal reactor is charged with 0.3 g of the nickel-polymer catalyst and 5 ml of heptane.
-
The catalyst is activated by adding 0.6 ml of a 0.5 mol/l heptane solution of ethylaluminum sesquichloride (Al(C₂H₅)₁.₅Cl₁.₅).
-
The activation is carried out at 50°C for 30 minutes.
-
Propylene is then introduced into the reactor at a constant pressure of 8 atm and a temperature of 60°C.
-
The reaction mixture is stirred using a magnetic stirrer.
-
After a specified reaction time (e.g., 1 hour), the reaction is stopped.
-
The resulting oligomerizate is collected and analyzed by gas chromatography to determine the product distribution.[3]
Chromium-Based Initiator System
This protocol is adapted from methodologies used for the selective oligomerization of ethylene with chromium-PNP catalysts, which are also applicable to propylene.[2][8]
Catalyst System Preparation (in-situ): The active catalyst is typically prepared in situ by combining a chromium precursor, a diphosphinoamine (PNP) ligand, and an activator.
Trimerization Reaction:
-
A 300 mL Parr reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
The reactor is charged with 100 ml of an anhydrous solvent, such as toluene or methylcyclohexane.
-
The desired amount of the cocatalyst, methylaluminoxane (MAO), is injected into the reactor.
-
In a separate Schlenk flask under an inert atmosphere, the chromium precursor (e.g., Cr(acac)₃, 1.0 µmol) and the PNP ligand (e.g., Ph₂PN(iPr)PPh₂, 2.0 µmol) are dissolved in a small amount of the solvent.
-
The pre-mixed catalyst solution is then injected into the reactor containing the MAO.
-
The reactor is pressurized with propylene to the desired pressure (e.g., 40 bar) and heated to the reaction temperature (e.g., 40°C).
-
The reaction is allowed to proceed for a set time (e.g., 10 minutes) with constant stirring.
-
The reaction is quenched by venting the propylene and adding a small amount of dilute acid.
-
The organic phase is then collected for analysis by gas chromatography.[9]
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental processes and the underlying reaction mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Caption: Comparative experimental workflows for propylene trimerization.
Caption: Postulated reaction mechanisms for Ni- and Cr-catalyzed trimerization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. RU2200725C1 - Propylene trimer and tetramer production process - Google Patents [patents.google.com]
- 4. osti.gov [osti.gov]
- 5. ris.utwente.nl [ris.utwente.nl]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly active chromium-based selective ethylene tri-/tetramerization catalysts supported by alkenylphosphanyl PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Chromium Catalysts for Selective Ethylene Oligomerization Featuring Binuclear PNP Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicological Analysis of Tripropylene Glycol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of tripropylene glycol (TPG) and several of its derivatives, including this compound Glycol Methyl Ether (TPM), this compound Glycol n-Butyl Ether (TPnB), and this compound Glycol Diacrylate (TPGDA). This compound glycol and its simple ether derivatives are generally characterized by low acute toxicity.[1][2][3] They are utilized in a wide range of industrial and consumer applications, from solvents and chemical intermediates to ingredients in personal care products.[3][4][5]
It is important for researchers to note that commercial this compound glycol is a mixture of isomers.[1][6] The distinction between these isomers, particularly the predominant "alpha" configuration (a secondary alcohol), is crucial as it influences the metabolic pathway and results in a lower toxicity profile compared to ethylene (B1197577) glycol ethers.[1] This is because the alpha isomer does not readily metabolize to toxic alkoxypropionic acids.[1] This guide synthesizes key experimental data to facilitate an objective comparison of these compounds.
Quantitative Toxicity Data Summary
The following tables summarize the key toxicological endpoints for this compound glycol and its derivatives, providing a clear comparison of their relative toxicities.
Table 1: Acute Toxicity Data
| Compound | Exposure Route | Species | Value (LD50 / LC50) | References |
| This compound Glycol (TPG) | Oral | Rat | >2,000 - 3,000 mg/kg | [7][8][9][10][11][12][13] |
| Dermal | Rabbit | >16,320 mg/kg | [7][9][14] | |
| Inhalation | Rat | >0.083 mg/L (8 hr) | [7][9] | |
| This compound Glycol Methyl Ether (TPM) | Oral | Rat | 3,200 - 3,400 mg/kg | [1][15] |
| Dermal | Rabbit | >15,000 mg/kg | [1][15] | |
| Inhalation | Rat | >5,000 mg/m³ (1 hr) | [1] | |
| This compound Glycol n-Butyl Ether (TPnB) | Oral | N/A | Ingestion caused incoordination, tremors in animals | [16] |
| Dermal | N/A | Not a skin sensitizer (B1316253) in guinea pigs | [16] | |
| Inhalation | N/A | Data not available | ||
| This compound Glycol Diacrylate (TPGDA) | Oral | N/A | Data not available | |
| Dermal | Mouse | Induced skin tumors in a 20-week study | [17] | |
| Inhalation | N/A | Data not available |
Table 2: Other Toxicological Endpoints
| Compound | Skin/Eye Irritation | Sensitization | Genotoxicity | Carcinogenicity | Reproductive/Developmental Toxicity | Repeated-Dose NOEL |
| This compound Glycol (TPG) | Not irritating to skin, slightly irritating to eyes[2] | Not sensitizing[2] | Not mutagenic[2][8][12] | Not expected to be carcinogenic[2][18] | Not toxic for reproduction or development[2][3][8] | 200 mg/kg/day (Rat, oral)[8][12] |
| This compound Glycol Methyl Ether (TPM) | May cause slight transient eye irritation[15][19] | Data not available | Not likely to be genotoxic[1][20] | Data not available | No evidence of developmental toxicity in rats[20] | Data not available |
| This compound Glycol n-Butyl Ether (TPnB) | May cause moderate eye irritation[16][21] | Not a skin sensitizer[16] | Data not available | Data not available | Data not available | Data not available |
| This compound Glycol Diacrylate (TPGDA) | Data not available | Data not available | No systemic in vivo genotoxicity after dermal exposure[22] | Predicted to be carcinogenic at the site of contact (skin)[17] | Data not available | Data not available |
Experimental Protocols
The toxicological data presented are primarily derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are methodologies for key experiments.
1. OECD Test Guideline 401: Acute Oral Toxicity
-
Purpose: To determine the short-term toxicity of a substance when administered in a single oral dose.
-
Methodology: The test substance is administered by gavage in graduated doses to several groups of experimental animals (commonly rats).[12] A control group receives the vehicle only. The animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days. A post-mortem gross necropsy is performed on all animals at the end of the observation period.
-
Endpoint: The primary result is the LD50 (Lethal Dose 50), which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.
2. OECD Test Guideline 402: Acute Dermal Toxicity
-
Purpose: To assess the toxicity of a substance following a single, short-term dermal application.
-
Methodology: The substance is applied to a shaved area of the skin (typically on rabbits) for 24 hours.[14] Multiple dose groups are used. The animals are observed for 14 days for signs of toxicity and mortality.
-
Endpoint: The dermal LD50 is determined, along with observations of any local skin reactions and systemic toxic effects.
3. OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test
-
Purpose: To provide a broader characterization of the toxicological profile of a substance, including effects on reproductive performance and offspring development, following repeated oral administration.[8]
-
Methodology: The substance is administered daily by gavage to groups of male and female rats for a set period before mating, during mating, and for females, through gestation and early lactation.[8] Observations include clinical signs, body weight, food consumption, hematology, and clinical biochemistry. At termination, organs are weighed and subjected to histopathological examination. Reproductive parameters (e.g., fertility, gestation length) and offspring viability and growth are also assessed.[8][12]
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) for parental systemic toxicity, reproductive toxicity, and developmental toxicity is determined.[8]
Visualized Metabolic Pathway and Toxicity
The lower toxicity of propylene (B89431) glycol ethers (PGEs) like this compound glycol, compared to their ethylene glycol ether (EGE) counterparts, is primarily due to differences in their metabolic pathways. The following diagram illustrates this critical distinction.
Caption: Metabolic pathways of Propylene vs. Ethylene Glycol Ethers.
The available data consistently demonstrate that this compound glycol and its simple ether derivatives, such as TPM and TPnB, possess a low order of toxicity across acute and chronic exposure scenarios.[3][18][23] They are not considered genotoxic, carcinogenic, or reproductive toxicants.[2][8] This favorable toxicological profile is largely attributed to their metabolism, which avoids the formation of toxic acid metabolites characteristic of more hazardous ethylene glycol ethers.[1] In stark contrast, derivatives like this compound Glycol Diacrylate (TPGDA) exhibit a different hazard profile, with evidence suggesting potential carcinogenicity upon dermal contact.[17] This highlights the critical importance of considering the complete chemical structure, not just the parent glycol, when assessing toxicity. For researchers and professionals, this comparative analysis underscores the generally low risk associated with this compound glycol and its simple ethers, while also serving as a caution regarding its more reactive derivatives.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. lyondellbasell.com [lyondellbasell.com]
- 3. This compound Glycol - Propylene Glycol Sector Group [propylene-glycol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. egle.state.mi.us [egle.state.mi.us]
- 7. chemicalbook.com [chemicalbook.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. monumentchemical.com [monumentchemical.com]
- 10. sadara.com [sadara.com]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. dra4.nihs.go.jp [dra4.nihs.go.jp]
- 13. bg.cpachem.com [bg.cpachem.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. aglayne.com [aglayne.com]
- 16. This compound glycol n-butyl ether - Hazardous Agents | Haz-Map [haz-map.com]
- 17. This compound glycol diacrylate but not ethyl acrylate induces skin tumors in a twenty-week short-term tumorigenesis study in Tg.AC (v-Ha-ras) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A toxicological review of the propylene glycols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ICSC 1751 - this compound GLYCOL METHYL ETHER [inchem.org]
- 20. ec.europa.eu [ec.europa.eu]
- 21. This compound glycol n-butyl ether | C13H28O4 | CID 60196418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. This compound glycol, 24800-44-0 [thegoodscentscompany.com]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tripropylene: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a cornerstone of laboratory safety. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for substances like tripropylene is paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, aligning with standard safety practices and regulatory requirements.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate safety measures. The substance is combustible, and its vapors may form explosive mixtures with air.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Always wear safety goggles with side protection.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber with a thickness greater than 0.11 mm, are recommended.[1]
-
Skin and Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[2]
-
Respiratory Protection: In case of insufficient ventilation, use a self-contained breathing apparatus.[1][3]
Handling and Storage:
-
Handle this compound in a well-ventilated area, away from open flames and sources of ignition.[2][3]
-
Store in a cool, dry, and well-ventilated place in a tightly closed original container.[1][3]
-
Avoid contact with strong acids, strong bases, and strong oxidizing agents.[3][4]
-
Keep away from food, drink, and animal feedingstuffs.[1]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, primarily sourced from safety data sheets. This information is critical for assessing risks and ensuring safe handling.
| Property | Value | Source(s) |
| Flash Point | 145 °C (293 °F) | [2][5] |
| Auto-ignition Temperature | 232 °C (449.6 °F) | [2][5][6] |
| Boiling Point | 270 °C (518 °F) | [2][6] |
| Oral LD50 (Rat) | > 2000 mg/kg | [2] |
| Dermal LD50 (Rabbit) | > 16320 mg/kg | [2] |
| Vapor Pressure | 0.26 Pa @ 25°C | [6] |
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge this compound into sewer systems, water, foodstuffs, or feed.[2]
Phase 1: Waste Collection and Temporary Storage
-
Identify and Classify Waste: Determine if the this compound waste is pure, in a solution, or mixed with other chemicals. If it is mixed, the disposal procedure must account for all hazardous components.
-
Select a Suitable Container: Use a container that is in good condition, free of leaks, and compatible with this compound. The container must have a secure, tight-fitting lid.[7][8]
-
Label the Container: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the concentration (if in a solution), and the date of accumulation.[8][9]
-
Collect the Waste: Carefully transfer the this compound waste into the designated container. Avoid overfilling; a general guideline is to fill to no more than 80% capacity to allow for expansion.[9]
-
Store Securely: Keep the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[3][7]
Phase 2: Final Disposal
-
Consult Institutional Guidelines: Always adhere to your institution's specific Environmental Health and Safety (EHS) procedures for chemical waste disposal.[9]
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and transport.[7] The waste will be transported to an approved facility for incineration or other appropriate treatment.[2][9]
-
Dispose of Empty Containers: Empty this compound containers should be triple-rinsed with an appropriate solvent. This rinsate must be collected and treated as hazardous waste.[2][8] After triple-rinsing and air drying, the container may be recycled or disposed of as regular trash, depending on local regulations.[2][8]
Accidental Spill and Leak Procedures
In the event of a spill or leak, immediate action is necessary to contain the substance and protect personnel.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the area and ensure adequate ventilation.[3]
-
Contain the Spill: For small spills, use an inert absorbent material such as sand, clay, or diatomaceous earth to soak up the liquid.[3] Prevent the spill from entering drains, sewers, or public waters.[3][4]
-
Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2][3]
-
Clean the Area: Wash the spill site with plenty of water after the absorbed material has been removed.[2]
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's established protocols.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and environmentally conscious research environment. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. chemicalbook.com [chemicalbook.com]
- 3. monumentchemical.com [monumentchemical.com]
- 4. moellerchemie.com [moellerchemie.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. goglycolpros.com [goglycolpros.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. benchchem.com [benchchem.com]
Essential Safety and Handling Guide for Tripropylene Glycol
This guide provides immediate, essential safety protocols and logistical information for handling Tripropylene Glycol (CAS No. 24800-44-0) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. While some sources may use "this compound" and "this compound Glycol" interchangeably, this document specifically addresses the safety protocols for this compound Glycol, a common laboratory chemical.
Quantitative Safety Data
For quick reference, the key quantitative safety and physical property data for this compound Glycol are summarized below.
| Property | Value | References |
| Flash Point | 145 °C (293 °F) | [1][2] |
| Boiling Point | 270 °C (518 °F) | [1][3] |
| Auto-ignition Temperature | 232 °C (449.6 °F) | [1][2][3] |
| Oral LD50 (Rat) | > 2,000 mg/kg bw | [1] |
| Dermal LD50 (Rabbit) | > 16,320 mg/kg bw | [1] |
| Vapor Pressure | 0.26 Pa @ 25°C | [3] |
| Molecular Weight | 192.26 g/mol | [2] |
| NFPA Health Rating | 0 (Poses no health hazard) | [1] |
| NFPA Fire Rating | 1 (Requires preheating for ignition) | [1] |
| NFPA Reactivity Rating | 0 (Normally stable) | [1] |
Operational Plan for Safe Handling
Adherence to the following step-by-step procedures is critical for minimizing risks associated with handling this compound Glycol.
1. Pre-Handling Preparations:
-
Training: Before working with this compound Glycol, ensure you are trained on its proper handling and storage procedures.[4]
-
Area Preparation: Work in a well-ventilated area to prevent the formation of vapor.[5] Ensure an eye wash fountain and emergency shower are immediately accessible.[4]
-
Eliminate Ignition Sources: Prohibit smoking and open flames in the handling and storage areas.[4] Use non-sparking tools and ensure all metal containers for transfer are grounded and bonded.[1][4]
2. Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles with side shields.[6][7] A face shield may be required if there is a significant splash hazard.[8]
-
Skin Protection: Wear protective gloves; Nitrile rubber (NBR) with a material thickness of >0.11 mm is a suitable option.[6] Wear a lab coat and ensure skin is covered.[8]
-
Respiratory Protection: Under normal use with adequate ventilation, respiratory protection is not typically required.[7] If operations generate mists or ventilation is inadequate, use a NIOSH-approved respirator for organic vapors.[7][8]
3. Handling Procedure:
-
Container Handling: Keep containers tightly closed when not in use.[5][9]
-
Avoiding Incompatibles: this compound Glycol is incompatible with strong acids, strong bases, and oxidizing agents (e.g., perchlorates, peroxides, nitrates).[4][5]
-
Personal Hygiene: Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and after finishing work.[5] Do not eat, drink, or smoke in the handling area.[10]
4. Storage:
-
Conditions: Store in the original, tightly closed container in a cool, well-ventilated place.[5] The recommended storage temperature is 15–25 °C.[6]
-
Location: Keep away from ignition sources, direct sunlight, and incompatible materials.[5]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste this compound Glycol in suitable, closed, and properly labeled containers for disposal.[1]
2. Disposal Method:
-
Dispose of the chemical in a safe manner according to local and national regulations.[5]
-
Disposal options may include removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
-
Do not discharge into sewers or waterways.[1][10] It may be necessary to contain and dispose of this compound Glycol as a hazardous waste; contact your state or regional EPA office for specific guidance.[4]
3. Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and then offered for recycling or reconditioning.[1]
-
Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate potential harm.
Spill Response Workflow
The following diagram outlines the logical steps for responding to a this compound Glycol spill.
First Aid Measures
| Exposure Route | First Aid Procedure | References |
| Inhalation | Move the affected person to fresh air and allow them to rest. | [5][9] |
| Skin Contact | Remove contaminated clothing. Wash all exposed skin with mild soap and water, followed by a warm water rinse.[4][5] | [4][5] |
| Eye Contact | Rinse immediately and cautiously with plenty of water for several minutes. Remove contact lenses if possible. If irritation persists, seek medical attention.[1][5] | [1][5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek emergency medical attention. | [5] |
Fire-Fighting
-
Suitable Extinguishing Media: Use foam, dry powder, carbon dioxide, water spray, or sand.[5]
-
Unsuitable Media: Do not use a heavy water stream.[5]
-
Instructions: Use water spray to cool exposed containers.[4][5] Firefighters should wear proper protective equipment, including respiratory protection, and exercise caution.[5] Prevent fire-fighting water from entering the environment.[5]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. nj.gov [nj.gov]
- 5. monumentchemical.com [monumentchemical.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. sadara.com [sadara.com]
- 10. lyondellbasell.com [lyondellbasell.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
